molecular formula C64H116N4O27 B8114375 Methyltetrazine-PEG24-Boc

Methyltetrazine-PEG24-Boc

Numéro de catalogue: B8114375
Poids moléculaire: 1373.6 g/mol
Clé InChI: XZVVQWAMFYOQGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG24-Boc is a useful research compound. Its molecular formula is C64H116N4O27 and its molecular weight is 1373.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H116N4O27/c1-59-65-67-63(68-66-59)60-5-7-61(8-6-60)94-58-57-93-56-55-92-54-53-91-52-51-90-50-49-89-48-47-88-46-45-87-44-43-86-42-41-85-40-39-84-38-37-83-36-35-82-34-33-81-32-31-80-30-29-79-28-27-78-26-25-77-24-23-76-22-21-75-20-19-74-18-17-73-16-15-72-14-13-71-12-11-70-10-9-62(69)95-64(2,3)4/h5-8H,9-58H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVVQWAMFYOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H116N4O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of Methyltetrazine-PEG24-Boc in click chemistry?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG24-Boc in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterobifunctional linker widely used in bioorthogonal click chemistry. We will delve into its core mechanism, the strategic roles of its constituent parts, quantitative reaction kinetics, and detailed experimental protocols for its successful implementation in bioconjugation and drug development.

Core Principles: Deconstructing this compound

This compound is a sophisticated chemical tool designed for precision bioconjugation. Its structure can be broken down into three key functional components:

  • Methyltetrazine (Tz): This is the bioorthogonal reactive group. As an electron-deficient diene, the 1,2,4,5-tetrazine (B1199680) ring is highly reactive toward strained, electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This reaction is the cornerstone of its "click chemistry" application.

  • Polyethylene Glycol (PEG24): This component is a hydrophilic spacer consisting of 24 PEG units. The PEG linker enhances the solubility of the molecule in aqueous buffers, improves the pharmacokinetic properties of the final conjugate, and reduces potential immunogenicity.

  • Boc Protecting Group (tert-butyloxycarbonyl): The Boc group serves as a temporary shield for a terminal primary amine. This protection is crucial for multi-step conjugation strategies, allowing for controlled, sequential reactions. The Boc group is stable under many reaction conditions but can be cleanly and efficiently removed under acidic conditions to reveal the amine, which can then be coupled to a biomolecule of interest.

The fundamental mechanism of action is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction , a type of [4+2] cycloaddition. In this bioorthogonal reaction, the electron-deficient tetrazine (the diene) reacts rapidly and specifically with a strained alkene like TCO (the dienophile). This reaction proceeds through an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage. This process is exceptionally fast, highly selective, and requires no catalyst, making it ideal for use in complex biological systems.

G Figure 1: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants cluster_products Products Tetrazine Methyltetrazine-PEG-Biomolecule Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO TCO-Payload TCO->Intermediate [4+2] Cycloaddition (IEDDA) Dihydropyridazine Stable Dihydropyridazine Conjugate Nitrogen Nitrogen (N₂) Gas Intermediate->Dihydropyridazine Retro-Diels-Alder (Irreversible) Intermediate->Nitrogen

Figure 1: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Quantitative Data: Reaction Kinetics and Deprotection Conditions

The success of bioconjugation experiments often hinges on reaction efficiency. The IEDDA reaction between tetrazines and TCO is renowned for its exceptional speed. The tables below summarize key quantitative data.

Table 1: Comparative Second-Order Reaction Rates (k₂) for Various Tetrazine-Dienophile Pairs

Tetrazine DerivativeDienophileSolvent/TempSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 Methanol:Water, 25°C~2000[1][2]
Methyltetrazinetrans-cyclooctene (TCO)PBS, 37°C> 39,000[3]
H-Aryl-TetrazineTCO-PEG₄DPBS, 37°C54,000 ± 3,000[3][4]
Bis(pyridyl)-TetrazineTCO-PEG₄DPBS, 37°C76,000 ± 6,000[3][4]
MethyltetrazineNorborneneAqueous1-10
3,6-di-(2-pyridyl)-s-tetrazineCyclopropeneAcetonitrile~0.2

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and dienophile, as well as solvent and temperature.

Table 2: Typical Conditions for Boc Deprotection

ReagentSolventConcentrationTemperatureTypical Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp1-2 hours[1][5]
4M HCl1,4-Dioxane4 MRoom Temp1-4 hours

Experimental Protocols

The utility of this compound lies in its ability to be used in a sequential manner. The following protocols provide a general framework for its application.

G Figure 2: Experimental Workflow for this compound Start Start: This compound Step1 Step 1: Boc Deprotection Reagent: TFA in DCM Start->Step1 Intermediate Intermediate: Methyltetrazine-PEG24-Amine (TFA Salt) Step1->Intermediate Step2 Step 2: Biomolecule Conjugation (e.g., to a protein's carboxyl group via NHS ester activation) Intermediate->Step2 Tz_Biomolecule Product 1: Tetrazine-PEG-Labeled Biomolecule Step2->Tz_Biomolecule Step3 Step 3: Bioorthogonal Ligation Reactant: TCO-functionalized payload Tz_Biomolecule->Step3 Final_Product Final Product: Biomolecule-Linker-Payload Conjugate Step3->Final_Product

Figure 2: Experimental Workflow for this compound
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc group to expose the primary amine using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, add a scavenger like TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[5]

  • The resulting product, Methyltetrazine-PEG24-Amine as a TFA salt, can often be used directly in the next step without further purification.

Protocol 2: Conjugation to a Protein via NHS Ester Chemistry

This protocol outlines the coupling of the deprotected, amine-functionalized tetrazine linker to a protein containing accessible lysine (B10760008) residues using an NHS-ester crosslinker. This example assumes you are activating a small molecule with an NHS ester to react with the amine on the PEG linker. A similar protocol applies for reacting the amine-PEG with an activated carboxyl group on a protein.

Materials:

  • Methyltetrazine-PEG24-Amine (from Protocol 1)

  • Target protein (e.g., an antibody)

  • NHS-ester functionalized molecule (e.g., Methyltetrazine-PEG-NHS ester if starting with an amine-containing protein)

  • Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein: Dissolve the target protein (1-10 mg) in 0.5-2 mL of PBS (pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris or glycine).[6][7][8]

  • Prepare Linker: Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in a small amount of DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store this solution due to the hydrolysis of the NHS ester.[7][8]

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker solution to the protein solution.[8] The final volume of organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7][8]

  • Purification: Remove unreacted linker and byproducts using a desalting column or by dialysis against PBS to yield the purified tetrazine-labeled protein.[6][7]

Protocol 3: Tetrazine-TCO Ligation

This protocol describes the final bioorthogonal click reaction.

Materials:

  • Tetrazine-labeled biomolecule (from Protocol 2)

  • TCO-functionalized payload molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the TCO-functionalized payload in the reaction buffer.

  • Add the TCO payload solution to the solution of the tetrazine-labeled biomolecule. A 1.5 to 2-fold molar excess of the TCO-reagent is often used to ensure complete ligation of the tetrazine-labeled molecule.

  • The reaction is typically complete within minutes at room temperature. For very fast reactions, completion can be nearly instantaneous.[9]

  • The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in its absorbance via UV-Vis spectrophotometry (typically between 510-550 nm).[10]

  • The final conjugate can be purified by standard methods such as size exclusion chromatography (SEC) or dialysis if necessary to remove any excess TCO reagent.

Protocol 4: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol allows for the determination of the reaction rate constant.

Materials:

  • Tetrazine derivative

  • Dienophile (e.g., TCO derivative)

  • Appropriate solvent (e.g., PBS)

  • UV-Vis spectrophotometer (a stopped-flow instrument is required for very fast reactions)[11]

  • Quartz cuvette

Procedure:

  • Preparation: Prepare stock solutions of the tetrazine and the dienophile in the desired buffer. For pseudo-first-order kinetic analysis, the dienophile should be in significant excess (at least 10-fold) over the tetrazine.

  • Measurement: Place the tetrazine solution in a quartz cuvette and measure its initial absorbance at its maximum wavelength (λ_max), which is typically between 510-550 nm.[10][11]

  • Initiate Reaction: Add the excess dienophile solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t).

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile].[11]

Conclusion

This compound is a powerful and versatile tool in the field of chemical biology and drug development. Its multi-component design enables a robust, multi-step approach to bioconjugation. The Boc-protected amine allows for the controlled attachment to a wide array of biomolecules, while the PEG linker confers favorable physicochemical properties. The core of its utility, the methyltetrazine group, undergoes one of the fastest and most specific bioorthogonal reactions currently known. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can effectively employ this reagent to construct complex bioconjugates for applications ranging from advanced imaging to targeted therapeutics.

References

The Pivotal Role of the PEG24 Linker in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the sophisticated design of their constituent parts. Among these, the linker, a seemingly simple molecular bridge, plays a multifaceted and pivotal role in determining the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This technical guide delves into the core functionalities of the 24-unit polyethylene (B3416737) glycol (PEG24) linker, a frequently utilized spacer in bioconjugation strategies. Through an examination of its impact on physicochemical properties, detailed experimental protocols for its implementation, and a visual exploration of the biological pathways it influences, this document aims to provide a comprehensive resource for researchers in the field.

Enhancing Bioconjugate Performance: The Physicochemical Impact of PEG24

The incorporation of a PEG24 linker into a bioconjugate imparts several advantageous properties, primarily stemming from its hydrophilic and flexible nature. These attributes work in concert to overcome challenges associated with the conjugation of often hydrophobic payloads to large biomolecules.

Mitigating Hydrophobicity and Enhancing Solubility

Many potent cytotoxic agents and small molecule inhibitors used in ADCs and PROTACs are inherently hydrophobic. This characteristic can lead to aggregation of the final conjugate, reducing its effective concentration and potentially increasing off-target toxicity. The hydrophilic nature of the PEG24 linker effectively shields the hydrophobic payload, improving the overall solubility and stability of the bioconjugate in aqueous environments.[1][2] This "shielding effect" is crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their integrity.[3]

Improving Pharmacokinetics and Bioavailability

The PEG component of the linker increases the hydrodynamic radius of the bioconjugate, which can lead to a prolonged circulation half-life by reducing renal clearance.[3] This extended exposure can enhance the therapeutic window of the drug. Studies have demonstrated that PEGylation can significantly extend the in vivo persistence of bioconjugates. For instance, the insertion of PEG chains has been shown to prolong the circulation half-life of miniaturized ADCs by 2.5- to 11.2-fold for 4 kDa and 10 kDa PEG chains, respectively.[4] While specific data for PEG24 is part of a broader trend, a study on an ADC featuring a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life and enhanced animal tolerability compared to non-PEGylated counterparts.[5]

Quantitative Impact of a PEG24 Linker on ADC Properties

The following table summarizes key quantitative data from a study comparing an ADC with a traditional dipeptide linker to one incorporating a methyl-PEG24 (mPEG24) moiety. The ADC, targeting Trop-2, was conjugated with the hydrophobic payload monomethyl auristatin E (MMAE).[5]

PropertyADC without PEG24 LinkerADC with mPEG24 Linker (RS7-DL 11)Fold Change/Improvement
Hydrophilicity LowerMaximum HydrophilicityQualitatively Highest
Biophysical Stability Prone to AggregationEnhanced StabilityQualitatively Improved
In Vivo Tumor Suppression EffectiveMaximum Tumor SuppressionQualitatively Highest
Plasma Half-Life ShorterProlonged Half-LifeQualitatively Increased
Animal Tolerability LowerEnhanced TolerabilityQualitatively Improved

Experimental Protocols for Bioconjugation with PEG24 Linkers

The versatility of the PEG24 linker allows for its incorporation into various bioconjugation strategies. Below are detailed protocols for two widely used methods: maleimide-thiol conjugation and strain-promoted alkyne-azide cycloaddition (SPAAC).

Protocol 1: Cysteine-Specific Conjugation using Maleimide-PEG24

This protocol describes the conjugation of a maleimide-functionalized PEG24 linker to a cysteine residue on a protein, such as an antibody.[6][7]

Materials:

  • Cysteine-containing protein (e.g., antibody)

  • Maleimide-amido-PEG24-acid (or other maleimide-PEG24 derivative)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Optional (Reduction of Disulfide Bonds): If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Conjugation Buffer.[6]

  • Linker Preparation:

    • Prepare a stock solution of Maleimide-amido-PEG24-acid in an organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Maleimide-PEG24 solution to the protein solution with gentle mixing.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add an excess of the Quenching Reagent (e.g., L-cysteine to a final concentration of 1 mM) to cap any unreacted maleimide (B117702) groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and quenching reagent using SEC or dialysis.

  • Analysis and Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG24

This protocol outlines the conjugation of a DBCO (dibenzocyclooctyne)-functionalized PEG24 linker to an azide-containing biomolecule.[8][9][]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • DBCO-PEG24-NHS ester (or other DBCO-PEG24 derivative)

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.4

  • Organic Solvent: Anhydrous DMSO or DMF

  • Purification System: SEC or dialysis equipment

Procedure:

  • Biomolecule Preparation:

    • Ensure the azide-modified biomolecule is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • DBCO-PEG24 Linker Preparation:

    • Prepare a stock solution of the DBCO-PEG24 reagent in DMSO (e.g., 10 mM).

  • Conjugation Reaction (SPAAC):

    • Add a 10- to 20-fold molar excess of the DBCO-PEG24 solution to the azide-containing biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.[11]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the unreacted DBCO-PEG24 reagent by SEC or dialysis.

  • Characterization:

    • Confirm the conjugation using appropriate analytical techniques such as SDS-PAGE (for proteins) with fluorescence imaging if a fluorescent azide (B81097) was used, and mass spectrometry.

Visualizing the Role of PEG24 Linkers in Biological Pathways

The following diagrams, generated using Graphviz, illustrate the key biological processes where bioconjugates employing PEG24 linkers exert their effects.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs utilize the specificity of an antibody to deliver a potent cytotoxic payload to cancer cells. The PEG24 linker plays a crucial role in maintaining the stability of the ADC in circulation and facilitating the efficient release of the payload upon internalization.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

ADC Internalization and Payload Release Pathway.

This diagram illustrates the journey of an ADC from binding to a tumor cell receptor to the ultimate release of its cytotoxic payload within the lysosome, leading to apoptosis.[12][13][14][15][16] The PEG24 linker ensures the ADC remains intact until it reaches the degradative environment of the lysosome.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins. The PEG24 linker provides the optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Pathway cluster_cellular_machinery Ubiquitin-Proteasome System cluster_protac_action PROTAC Mechanism E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 1. Ub Activation & Transfer Ub Ubiquitin E3 E3 Ubiquitin Ligase E2->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI PROTAC PROTAC PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI 2. Binding TernaryComplex->PROTAC 5. PROTAC Recycling Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI 3. Polyubiquitination Ub_POI->Proteasome 4. Recognition & Degradation

References

The Strategic Role of the Boc Protecting Group in Methyltetrazine-PEG24-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker Methyltetrazine-PEG24-Boc is a sophisticated tool in the field of bioconjugation, enabling the precise, sequential linkage of molecules for applications ranging from targeted drug delivery to advanced molecular imaging. Its architecture is meticulously designed, with each component—Methyltetrazine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tert-butyloxycarbonyl (Boc) protected amine—playing a critical role. This guide focuses on the indispensable function of the Boc protecting group, detailing its strategic importance, mechanism of action, and application in experimental workflows.

Molecular Components and Their Functions

To appreciate the role of the Boc group, one must first understand the function of each part of the this compound molecule:

  • Methyltetrazine: This moiety is the bioorthogonal reactive handle. It participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific "click chemistry" reactions known.[1] It reacts selectively with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), allowing for covalent bond formation in complex biological media without interfering with native biochemical processes.[1][2] The methyl substituent provides an optimal balance between rapid reaction kinetics and high stability in vivo compared to other tetrazine derivatives.[3]

  • PEG24 Linker: The 24-unit polyethylene glycol chain is a hydrophilic spacer.[4] Its primary functions are to enhance the aqueous solubility and improve the pharmacokinetic properties of the molecule it is attached to.[5][6] PEGylation can increase circulation time, reduce immunogenicity, and provide a flexible connection between conjugated partners, which can be crucial for maintaining the biological activity of proteins or antibodies.[6][7]

  • Boc-Protected Amine: The terminal functional group is a primary amine that is rendered temporarily unreactive by being covalently bonded to a tert-butyloxycarbonyl (Boc) group.[8][9] This protection is the key to enabling a multi-step, controlled conjugation strategy.

The Core Function of the Boc Protecting Group

In organic synthesis, a protecting group is a molecular "switch" that temporarily masks a reactive functional group, preventing it from participating in a chemical reaction. The Boc group is arguably the most common protecting group for amines due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[8][10]

The primary function of the Boc group in this compound is to enforce orthogonality in conjugation schemes. Orthogonality refers to the ability to perform distinct chemical reactions on the same molecule, in a specific sequence, without the reactions interfering with one another.[11]

By protecting the amine, the Boc group allows a researcher to first utilize the methyltetrazine moiety for a specific conjugation reaction (e.g., to a TCO-modified antibody). Once this initial conjugation is complete and the product is purified, the Boc group can be selectively removed to reveal the primary amine. This newly available amine can then be used for a second, different conjugation reaction, such as linking a small molecule drug, a fluorescent dye, or another biomolecule.

This strategy prevents undesirable outcomes, such as polymerization or the formation of undefined conjugates, which would occur if both the tetrazine and the amine were reactive simultaneously.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis reaction.[8] The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with a scavenger and a solvent like dichloromethane (B109758) (DCM).[12][13]

The mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[12][14]

  • Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[9][14]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][12] This is often observed as bubbling in the reaction mixture.

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the mixture, forming an amine salt (e.g., a trifluoroacetate (B77799) salt).[12][14] This salt is then neutralized in a subsequent workup step to yield the free amine.

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// Edges BocAmine -> Protonation [label="+ H⁺"]; Protonation -> ProtonatedBoc; ProtonatedBoc -> Cleavage; Cleavage -> CarbamicAcid; CarbamicAcid -> Decarboxylation; Decarboxylation -> FreeAmine [label="- CO₂"];

// Invisible nodes for positioning text {rank=same; BocAmine; TFA_Protonation;} {rank=same; Cleavage; tBu_Cation;} BocAmine -> TFA_Protonation [style=invis]; Cleavage -> tBu_Cation [style=invis]; } ddot Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols and Quantitative Data

The selection of deprotection conditions is critical to ensure complete removal of the Boc group without degrading the rest of the molecule.

Table 1: Comparison of Common Boc Deprotection Conditions
Reagent/ConditionConcentrationTimeTemperatureNotes & Efficacy
Trifluoroacetic Acid (TFA) in DCM25-50% (v/v)30 min - 2 hRoom TempHighly effective and most common method. Volatility of TFA/DCM simplifies removal.[12][15]
Hydrochloric Acid (HCl) in 1,4-Dioxane4 M1 - 4 hRoom TempProduct often precipitates as the hydrochloride salt, simplifying isolation.[10]
Thermal DeprotectionN/A (in solvent like MeOH)30 min - 1 h120-240 °CAn acid-free alternative, useful for highly acid-sensitive substrates.[16]
Zinc Bromide (ZnBr₂) in DCM2-3 equivalents~12 h (overnight)Room TempMild Lewis acid condition, avoids strong protic acids.[8]

Note: Reaction times and efficacy can be substrate-dependent. Monitoring by TLC or LC-MS is always recommended.[10]

Detailed Protocol: Boc Deprotection using TFA

This protocol describes a general procedure for the deprotection of the Boc group from a bioconjugate in solution.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS), to trap the liberated tert-butyl cation.[13]

  • Cold diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected conjugate in a minimal amount of DCM.

  • Add a scavenger (e.g., 5% anisole) if the conjugate contains sensitive residues like tryptophan or methionine.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% TFA).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction should be performed in a well-ventilated fume hood as CO₂ is evolved.[12][14]

  • Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.[12]

  • To remove residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM (2-3 times).[12]

  • For workup, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[10]

  • The deprotected product can often be precipitated as a solid by adding cold diethyl ether.[12] Collect the solid by filtration or centrifugation.

Application Workflow: Dual Labeling of an Antibody

The strategic value of the Boc group is best illustrated in a sequential conjugation workflow, such as the preparation of an antibody-drug conjugate (ADC) with a secondary imaging label.

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// Edges Antibody -> Reaction1; Linker -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Deprotection; Deprotection -> ActivatedAmine; ActivatedAmine -> Reaction2; Drug -> Reaction2; Reaction2 -> FinalProduct; } ddot Caption: Sequential conjugation workflow using this compound.

This workflow highlights the critical "gatekeeper" function of the Boc group. Without it, the amine would react with the NHS-ester at the same time as the tetrazine reacts with the TCO, or even with other molecules in the solution, leading to a heterogeneous and uncontrolled product mixture. The Boc group ensures that the two conjugation steps are temporally separated and highly specific, which is paramount for creating well-defined therapeutic and diagnostic agents.

References

An In-Depth Technical Guide to Methyltetrazine-PEG24-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG24-Boc, a heterobifunctional linker molecule integral to the advancement of bioconjugation, targeted drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and provide detailed experimental protocols for its application in bioorthogonal chemistry.

Core Structure and Chemical Identity

This compound is a sophisticated chemical tool comprised of three key functional components:

  • Methyltetrazine Moiety: This four-nitrogen aromatic ring is the bioorthogonal reactive group. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO) group. The methyl group on the tetrazine ring enhances its stability.

  • Polyethylene Glycol (PEG) Spacer (PEG24): The 24-unit PEG linker is a long, hydrophilic chain that confers significant advantages. It increases the overall water solubility of the molecule and any conjugate it is attached to, reduces aggregation, and can minimize immunogenicity.[]

  • Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to conjugate the linker to molecules bearing a suitable functional group, such as a carboxylic acid or an activated ester.

Due to variations in the exact linkage and attachment points of these components from different suppliers, the precise molecular formula and weight can vary. Below is a table summarizing the properties of a closely related and well-characterized analogue, Methyltetrazine-PEG24-NHS ester, which features an N-hydroxysuccinimide ester instead of a Boc-protected amine for direct reaction with primary amines. This provides a strong indication of the physicochemical characteristics of the PEG24-tetrazine family of linkers.

Chemical and Physical Properties

The properties of Methyltetrazine-PEG linkers are dominated by the reactivity of the tetrazine ring and the solubility imparted by the PEG chain.

PropertyDataSource
Compound Name Methyltetrazine-PEG24-NHS esterBroadPharm
Molecular Formula C64H111N5O29[2]
Molecular Weight 1414.6 g/mol [2]
Purity >96%[2]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Conditions -20°C[2]
Reactivity Methyltetrazine reacts with TCO; NHS ester reacts with primary amines[2]

Experimental Protocols

The primary application of this compound is in multi-step bioconjugation strategies, leveraging the bioorthogonal tetrazine-TCO reaction. A typical workflow involves the deprotection of the Boc group, conjugation to a molecule of interest, and subsequent reaction with a TCO-functionalized partner.

Deprotection of the Boc Group

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Methyltetrazine-PEG24-amine.

Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a Protein)

Objective: To form a stable amide bond between the deprotected Methyltetrazine-PEG24-amine and a molecule of interest (MOI-COOH).

Materials:

  • Deprotected Methyltetrazine-PEG24-amine

  • MOI-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Methodology:

  • Dissolve the MOI-COOH in the reaction buffer.

  • In a separate vial, dissolve the deprotected Methyltetrazine-PEG24-amine, EDC, and NHS in anhydrous DMF or DMSO.

  • Add the solution containing the linker and coupling reagents to the solution of the MOI-COOH. A typical molar excess for the linker and coupling reagents is 5-20 fold relative to the MOI.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purify the resulting Methyltetrazine-PEG24-MOI conjugate using SEC or dialysis to remove unreacted linker and coupling reagents.

Bioorthogonal Ligation with a TCO-Functionalized Molecule

Objective: To react the Methyltetrazine-PEG24-MOI conjugate with a TCO-functionalized molecule (TCO-MOI2) via an IEDDA reaction.

Materials:

  • Purified Methyltetrazine-PEG24-MOI

  • TCO-MOI2

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Dissolve the Methyltetrazine-PEG24-MOI and TCO-MOI2 in the reaction buffer.

  • Mix the two solutions. A slight molar excess (1.5-3 fold) of one component is often used to ensure complete reaction of the other.

  • The reaction is typically very fast and can be complete in under an hour at room temperature.

  • The final conjugate can be purified, if necessary, using techniques appropriate for the specific molecules involved (e.g., SEC, affinity chromatography).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Bioorthogonal Ligation A This compound C Methyltetrazine-PEG24-NH2 A->C Acidic Cleavage B TFA/DCM F Methyltetrazine-PEG24- MOI Conjugate C->F Amide Bond Formation D Molecule of Interest (e.g., Protein-COOH) E EDC/NHS H Final Bioconjugate F->H IEDDA Click Reaction G TCO-functionalized Molecule

Caption: A typical experimental workflow for the use of this compound in bioconjugation.

logical_relationship cluster_components Core Components cluster_properties Key Properties & Functions Compound This compound Tetrazine Methyltetrazine Compound->Tetrazine PEG PEG24 Spacer Compound->PEG BocAmine Boc-Protected Amine Compound->BocAmine Reactivity Bioorthogonal Reactivity (with TCO) Tetrazine->Reactivity Solubility Enhanced Solubility & Biocompatibility PEG->Solubility Protection Orthogonal Deprotection (Acid Labile) BocAmine->Protection

Caption: Logical relationship between the structure and properties of this compound.

References

A Technical Guide to Bioorthogonal Chemistry with Tetrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, often a trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful tool.[1][2][3] This reaction, commonly referred to as tetrazine ligation, is renowned for its exceptionally fast reaction kinetics, high specificity, and the absence of a need for cytotoxic catalysts, making it ideal for in vivo applications.[3][4][5]

The tetrazine-TCO ligation proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct.[4] This irreversible process drives the reaction to completion, even at low reactant concentrations, a crucial advantage for biological studies.[4][6] The remarkable speed of this reaction, with second-order rate constants reaching up to 106 M-1s-1, allows for rapid labeling and tracking of dynamic processes in real-time.[4][5]

This technical guide provides an in-depth overview of bioorthogonal chemistry centered on tetrazine linkers, offering quantitative data for reaction optimization, detailed experimental protocols for practical implementation, and visualizations of key workflows and concepts.

Core Concepts: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction. In this cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, reacting with an electron-rich dienophile, typically a strained alkene or alkyne. The high degree of ring strain in dienophiles like trans-cyclooctene (TCO) significantly accelerates the reaction rate.[2]

Below is a diagram illustrating the general mechanism of the tetrazine-TCO ligation.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO TCO trans-Cyclooctene (TCO, Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product - N₂ (retro-Diels-Alder) N2 Nitrogen Gas (N₂) Product->N2 Byproduct

Caption: General mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO).

Quantitative Data: Reaction Kinetics and Stability of Tetrazine Linkers

The choice of tetrazine and its dienophile partner is critical for the success of a bioorthogonal labeling experiment. Factors such as reaction rate, stability in aqueous media, and steric hindrance play a significant role. The reactivity of tetrazines can be tuned by modifying their substituents; electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[5][7]

Below is a summary of second-order rate constants for various tetrazine and dienophile pairs.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~22,000[8]
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)~3,100[8]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118[7]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6[7]
H-Tetrazinetrans-cyclooctene (TCO)1100 - 73,000 (in aqueous buffer at 37°C)[9]
Methyl-Tetrazinetrans-cyclooctene (TCO)1.4 - 230 (in 1,4-dioxane (B91453) at 25°C)[9]
3-amidomethyl substituted methylcyclopropenetert-butyl substituted tetrazineFaster than TCO with the same tetrazine[10]

Stability of Tetrazine Linkers:

The stability of tetrazine linkers is crucial for their application in biological systems. Stability is often assessed in phosphate-buffered saline (PBS) at physiological pH and temperature. Generally, tetrazines with bulky or electron-donating groups exhibit greater stability. A study on a series of tetrazines found that their stability in PBS at 37°C varied, with some derivatives showing minimal degradation over 14 hours.[11]

Experimental Protocols

This section provides detailed methodologies for common applications of tetrazine linkers in bioorthogonal chemistry.

Protocol 1: General Protein Labeling via Tetrazine-TCO Ligation

This two-step protocol first introduces a tetrazine moiety onto a protein of interest, followed by the bioorthogonal ligation with a TCO-functionalized molecule (e.g., a fluorescent dye or a drug).[12][13]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore)

  • Desalting columns

Procedure:

Step 1: Functionalization of Protein with Tetrazine [12]

  • Reagent Preparation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: Bioorthogonal Ligation with TCO-Functionalized Molecule [13]

  • Reagent Preparation: Prepare a 1-5 mM stock solution of the TCO-functionalized molecule in DMSO.

  • Ligation Reaction: To the solution of the tetrazine-labeled protein, add a 1.5- to 3-fold molar excess of the TCO-functionalized molecule solution.

  • Incubation: The reaction is typically complete within minutes to an hour at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.

  • Purification: Remove the excess unreacted TCO-functionalized molecule using a desalting column equilibrated with the desired storage buffer.

Characterization:

  • SDS-PAGE: Analyze the final conjugate by SDS-PAGE. In-gel fluorescence scanning can visualize the labeled protein.

  • UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum, which should show peaks corresponding to both the protein and the conjugated molecule.

  • Mass Spectrometry: Determine the precise mass of the conjugate to confirm successful ligation.

Protein_Labeling_Workflow cluster_step1 Step 1: Tetrazine Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein of Interest Add_Tz_NHS Add Tetrazine-NHS Ester Protein->Add_Tz_NHS Incubate1 Incubate (RT, 60 min) Add_Tz_NHS->Incubate1 Quench1 Quench Reaction Incubate1->Quench1 Purify1 Purify (Desalting Column) Quench1->Purify1 Tz_Protein Tetrazine-Labeled Protein Purify1->Tz_Protein Add_TCO_Molecule Add TCO-Functionalized Molecule Tz_Protein->Add_TCO_Molecule Incubate2 Incubate (RT, < 1 hr) Add_TCO_Molecule->Incubate2 Purify2 Purify (Desalting Column) Incubate2->Purify2 Final_Conjugate Final Labeled Protein Conjugate Purify2->Final_Conjugate

Caption: Experimental workflow for the two-step labeling of a protein using tetrazine-TCO ligation.

Protocol 2: Site-Specific Protein Labeling Using Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids, including those bearing tetrazine moieties, into proteins.[14][15][16] This approach offers precise control over the location of the bioorthogonal handle.

General Workflow:

  • Synthesis of Tetrazine Amino Acid: Synthesize the desired tetrazine-containing non-canonical amino acid (e.g., Tet-v2.0).[14]

  • Genetic Code Expansion System: Utilize an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the tetrazine amino acid in response to a nonsense codon (e.g., the amber stop codon, UAG) during protein expression in a suitable host (e.g., E. coli).[15][16]

  • Protein Expression and Purification: Express the protein containing the site-specifically incorporated tetrazine amino acid and purify it using standard methods.

  • Bioorthogonal Ligation: React the purified protein with a TCO-functionalized molecule as described in Protocol 1, Step 2.

GCE_Workflow Synthesize_Tet_aa Synthesize Tetrazine Amino Acid Protein_Expression Express Protein in Host with Tetrazine Amino Acid Synthesize_Tet_aa->Protein_Expression GCE_System Introduce Orthogonal Synthetase/tRNA Pair and Plasmid with UAG codon GCE_System->Protein_Expression Purification Purify Tetrazine-Containing Protein Protein_Expression->Purification Ligation React with TCO-Functionalized Molecule Purification->Ligation Site_Specific_Conjugate Site-Specifically Labeled Protein Ligation->Site_Specific_Conjugate

Caption: Logical workflow for site-specific protein labeling using genetic code expansion with a tetrazine amino acid.

Applications in Drug Development and Research

The unique characteristics of tetrazine linkers have led to their widespread adoption in various research and therapeutic areas.

  • Antibody-Drug Conjugates (ADCs): Tetrazine ligation enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of ADCs with well-defined drug-to-antibody ratios (DARs). This precision is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity.

  • In Vivo Imaging: The rapid kinetics of the tetrazine-TCO reaction are ideal for pre-targeted imaging strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a small, rapidly clearing tetrazine-linked imaging agent (e.g., a PET tracer) is injected, which then specifically reacts with the pre-targeted antibody, providing a high-contrast image.[1]

  • Drug Delivery and Release: Tetrazine chemistry can be employed to create prodrugs that are activated upon reaction with a TCO-functionalized trigger. This allows for the controlled release of a therapeutic agent at a specific location, enhancing its therapeutic index.

  • Cellular Labeling and Tracking: The bioorthogonality of tetrazine ligation makes it an excellent tool for labeling and tracking specific biomolecules, such as proteins, glycans, and lipids, in living cells without disrupting their function.[6]

Pretargeted_Imaging_Pathway Inject_Ab 1. Inject TCO-modified Antibody Accumulation 2. Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulation Clearance 3. Unbound Antibody Clears from Circulation Accumulation->Clearance Inject_Tracer 4. Inject Tetrazine-linked Imaging Tracer Clearance->Inject_Tracer Ligation_in_vivo 5. Bioorthogonal Ligation occurs at Target Site Inject_Tracer->Ligation_in_vivo Imaging 6. Image High-Contrast Signal at Target Ligation_in_vivo->Imaging

Caption: Signaling pathway for pre-targeted in vivo imaging using tetrazine-TCO ligation.

Conclusion

Bioorthogonal chemistry with tetrazine linkers has become an indispensable tool for researchers, scientists, and drug development professionals. The unparalleled reaction speed, specificity, and biocompatibility of the tetrazine-TCO ligation have opened up new avenues for understanding complex biological systems and for designing innovative diagnostic and therapeutic strategies. As the field continues to evolve with the development of new tetrazine derivatives and dienophiles with fine-tuned properties, the scope of applications for this remarkable chemical reaction is set to expand even further.

References

Solubility and stability of Methyltetrazine-PEG24-Boc in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG24-Boc in Aqueous Buffers

Executive Summary

This compound is a bifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. It incorporates a reactive methyltetrazine moiety for bioorthogonal click chemistry, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility, and a Boc-protected amine for subsequent conjugation steps. The performance and reliability of this reagent in experimental settings are critically dependent on its solubility and stability in aqueous buffers.

This guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound. While specific quantitative data for this exact compound is not extensively published, this document extrapolates from the known properties of its constituent chemical groups—methyltetrazine and PEG—to provide a robust framework for its use. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data based on their specific application and buffer conditions.

Physicochemical Properties and Expected Behavior

Solubility

The structure of this compound is dominated by the long, hydrophilic PEG24 chain. PEG is a polymer known to significantly enhance the aqueous solubility of molecules to which it is attached[]. Therefore, this compound is expected to exhibit high solubility in a wide range of aqueous buffers, including phosphate-buffered saline (PBS), Tris, and HEPES.

While precise quantitative limits are not available in the literature, the compound is likely soluble to concentrations well exceeding typical use-cases in bioconjugation (which are often in the low millimolar range). However, at very high concentrations, the presence of salts in buffers can lead to a "salting-out" effect, potentially reducing solubility[2].

Illustrative Solubility Data Template

The following table serves as a template for researchers to populate with their own experimental data.

Buffer SystempHTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (mM)
PBS7.425User DataUser Data
Acetate5.025User DataUser Data
Carbonate9.025User DataUser Data
PBS7.44User DataUser Data
PBS7.437User DataUser Data
Stability

The stability of this compound in aqueous buffers is primarily dictated by the hydrolytic stability of the 1,2,4,5-tetrazine (B1199680) ring.

  • pH Dependence: The tetrazine ring is most stable in neutral to slightly acidic conditions (pH 6-7.5)[3]. Stability decreases under strongly acidic (pH < 4) or, more significantly, alkaline (pH > 8) conditions, where the ring is more susceptible to hydrolysis and degradation[4].

  • Substituent Effects: The methyl group on the tetrazine ring is an electron-donating group, which generally increases the stability of the tetrazine core compared to unsubstituted or electron-withdrawing group-substituted tetrazines[5]. Studies have shown that alkyl-substituted tetrazines exhibit the highest stability among various derivatives[5].

  • Storage: For long-term storage, the solid compound should be stored at -20°C, desiccated, and protected from light. Stock solutions should be prepared in anhydrous organic solvents like DMSO or DMF and stored at -80°C for long-term use to prevent aqueous-mediated degradation[3].

Illustrative Stability Data Template (Half-life in hours)

This table provides a template for recording stability data, typically measured by monitoring the concentration of the intact molecule over time using HPLC.

Buffer SystempHTemperature (°C)Half-life (t½, hours)Primary Degradation Product(s)
PBS7.437User DataUser Data
Acetate5.037User DataUser Data
Carbonate9.037User DataUser Data
Cell Culture Media7.437User DataUser Data

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol: Determination of Maximum Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely accepted shake-flask method for determining equilibrium solubility[2].

Materials:

  • This compound

  • Selected aqueous buffers (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound solid to a vial containing a known volume (e.g., 1.0 mL) of the desired aqueous buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours[2].

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent overestimation of solubility[2].

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the same buffer.

    • Analyze the clear, filtered sample by HPLC-UV. The tetrazine moiety has a characteristic absorbance in the visible range (~520-540 nm) and UV range (~280-320 nm), which can be used for quantification.

    • Determine the concentration of the saturated solution by comparing its peak area to the standard curve. This concentration is the maximum solubility.

Protocol: Assessment of Aqueous Stability (HPLC-Based Method)

This protocol outlines a stability-indicating assay using HPLC to monitor the degradation of the parent compound over time.

Materials:

  • This compound

  • Selected aqueous buffers

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer at a known starting concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into multiple vials and place them in a temperature-controlled incubator (e.g., 37 °C). Protect samples from light if photosensitivity is a concern.

  • Time-Point Analysis:

    • At designated time points (e.g., t=0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator.

    • Immediately quench any further degradation by freezing or by diluting into the HPLC mobile phase and keeping it cold (e.g., 4 °C) in the autosampler.

    • Inject the sample onto the HPLC system.

  • Chromatography:

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the parent this compound from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the tetrazine ring.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point (A_t) to the initial peak area at t=0 (A_0).

    • Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time.

    • For first-order degradation kinetics, the slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations and Pathways

Diagrams created with Graphviz provide clear visual representations of experimental workflows and chemical transformations.

Caption: Experimental workflows for determining solubility and stability.

Caption: Putative degradation pathway of the tetrazine ring in aqueous buffer.

References

The Chemist's Compass: A Guide to Tetrazine-Based Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research and therapeutic development, the ability to selectively tag and track proteins and peptides is paramount. Among the arsenal (B13267) of bioconjugation techniques, the tetrazine ligation has emerged as a particularly powerful tool. This inverse-electron-demand Diels-Alder (iEDDA) reaction, characterized by its exceptionally fast kinetics and high specificity, allows for the precise labeling of biomolecules in complex biological environments.[1][2] This guide provides a comprehensive technical overview of the principles, protocols, and practical considerations for employing tetrazine chemistry in protein and peptide labeling, with a focus on applications in research and drug development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine-based labeling is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] In this reaction, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts rapidly with an electron-rich, strained alkene or alkyne (the dienophile). This initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[3] This reaction is highly bioorthogonal, meaning it proceeds efficiently within biological systems without interfering with native biochemical processes.[4] A key advantage is that it does not require cytotoxic catalysts, such as copper, which are often necessary for other "click chemistry" reactions.[4]

The reaction rate can be finely tuned by modifying the substituents on the tetrazine ring and by choosing different dienophiles.[5] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while the inherent ring strain of the dienophile is a major determinant of its reactivity.[1][5]

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition + Dienophile Strained Alkene/Alkyne (e.g., TCO, Norbornene) (Electron-rich dienophile) Dienophile->Cycloaddition RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Intermediate Product Stable Dihydropyridazine Conjugate RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2 Release

Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Data Summary

The choice of tetrazine and dienophile has a profound impact on the labeling reaction's speed and efficiency. The following tables summarize key quantitative data to aid in selecting the appropriate reagents for a given application.

Table 1: Second-Order Rate Constants of Common Tetrazine-Dienophile Pairs

This table presents a comparative overview of the reaction kinetics for various tetrazine derivatives with commonly used dienophiles. Higher rate constants (k₂) indicate faster reactions, enabling efficient labeling at lower concentrations.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000 - 22,0009:1 Methanol:Water or PBS, 25-37°C
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125Methanol, RT
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118Methanol, RT
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol, RT
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineNorbornene8.5 x 10⁻³Methanol, RT
3-amidomethyl-1-methylcyclopropenetert-butyl substituted tetrazineFaster than TCO70% DMF, 30% PBS, pH 7.4, RT
3,6-diphenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)Varies, slower than pyridyl-TzMethanol, RT
Dipyridyl-s-tetrazineVinylboronic Acid (VBA)1.450% MeOH/PBS, 20°C
Hydroxyl-substituted tetrazinesVinylboronic Acid (VBA)Up to 9.350% MeOH/PBS, 20°C

Note: Reaction rates are influenced by factors such as solvent, temperature, pH, and the specific structure of the reactants.[6][7] The data presented are illustrative and sourced from various publications.[5][8][9]

Table 2: Stability of Substituted Tetrazines

The stability of the tetrazine moiety is a critical consideration, especially for in vivo applications or experiments requiring long incubation times. Electron-withdrawing substituents that accelerate the iEDDA reaction can sometimes decrease the stability of the tetrazine ring in aqueous media.[10]

Tetrazine Substituent TypeStability in Aqueous Buffer (e.g., PBS, pH 7.4, 37°C)Key Considerations
Dipyridyl-s-tetrazinesRelatively unstable (60-85% degradation after 12h)High reactivity, but may not be suitable for long-term pre-targeting studies.[10]
Pyrimidyl-substituted tetrazinesRelatively unstable (60-85% degradation after 12h)Similar to dipyridyl derivatives in terms of the reactivity-stability trade-off.[10]
Phenyl-substituted tetrazinesMore stable (>75% remaining after 12h)Good balance of reactivity and stability for many applications.[10]
tert-butyl substituted tetrazinesExtremely stableHighly resistant to degradation by nucleophiles, making them suitable for demanding biological environments.[8]
Hydroxyl-substituted tetrazinesMore stable than pyridyl-substituted tetrazinesOffer enhanced stability for applications requiring longer incubation times.[10]
Dihydropyran (DHP)-substituted tetrazinesExceptionally stable (>90% remaining after >10h in cell media)Defy the typical reactivity-stability trade-off, offering both high reactivity and excellent stability.[11]

Experimental Protocols

The following section provides detailed methodologies for two common approaches to labeling proteins with tetrazines.

Protocol 1: Non-Site-Specific Labeling of Lysine (B10760008) Residues via Tetrazine-NHS Ester

This protocol describes the labeling of primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, using a Tetrazine-NHS ester.

Materials:

  • Protein of interest (5-20 mg/mL in amine-free buffer)

  • Tetrazine-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-9.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Desalting column (e.g., Glen Gel-Pak™ or equivalent) for purification

Methodology:

  • Protein Preparation: Prepare a solution of the protein to be labeled in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[12]

  • Labeling Reaction: Add the Tetrazine-NHS ester stock solution to the protein solution. A molar excess of the NHS ester (typically 8-fold) is recommended for mono-labeling, though this may need to be optimized for specific proteins.[13][14]

  • Incubation: Gently agitate the reaction mixture and incubate at room temperature for 1-4 hours.

  • Purification: Remove the unreacted Tetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE analysis.

NHS_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) C Add NHS Ester to Protein Solution A->C B Dissolve Tetrazine-NHS Ester in DMSO/DMF B->C D Incubate at Room Temp (1-4 hours) C->D E Purify via Desalting Column D->E F Characterize Labeled Protein (MS, SDS-PAGE) E->F

Workflow for non-site-specific protein labeling using a Tetrazine-NHS ester.
Protocol 2: Site-Specific Labeling via Genetically Encoded Tetrazine Amino Acid

This protocol outlines the labeling of a protein containing a genetically encoded tetrazine amino acid with a dienophile-modified probe (e.g., a fluorescent dye). This method offers precise, site-specific labeling.[15][16][17]

Materials:

  • Purified protein containing a genetically encoded tetrazine amino acid

  • Dienophile-labeled probe (e.g., TCO-fluorescent dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Compatible solvent for the dienophile probe (e.g., DMSO)

Methodology:

  • Reactant Preparation:

    • Prepare a solution of the tetrazine-containing protein in the reaction buffer.

    • Dissolve the dienophile-labeled probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Stoichiometry: Determine the desired stoichiometry for the reaction. A slight excess of the dienophile probe (e.g., 1.1 to 2 equivalents) is often used to ensure complete labeling of the protein.

  • Labeling Reaction: Combine the tetrazine-protein solution and the dienophile-probe solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the kinetics of the specific tetrazine-dienophile pair but is often complete within minutes to an hour for fast-reacting pairs like TCO.[15]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a UV-Vis absorbance maximum around 520-540 nm.

  • Purification (Optional): If necessary, remove the excess dienophile-probe using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Confirm the successful and site-specific labeling of the protein using methods such as mass spectrometry, SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), or HPLC.

Site_Specific_Workflow cluster_expression Protein Expression cluster_labeling Labeling cluster_analysis Analysis A Express Protein with Genetically Encoded Tetrazine Amino Acid B Purify Tetrazine-Protein A->B D Combine Tetrazine-Protein and Dienophile-Probe B->D C Prepare Dienophile-Probe (e.g., TCO-Dye) C->D E Incubate (RT or 37°C) D->E F Purify Labeled Protein (Optional) E->F G Characterize Conjugate (MS, SDS-PAGE) F->G

References

An In-Depth Technical Guide to the Bioorthogonal Reaction of Methyltetrazine-PEG24-Boc with Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical ligation between Methyltetrazine-PEG24-Boc and trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal "click" chemistry. This reaction is renowned for its exceptional speed, selectivity, and biocompatibility, making it an invaluable tool in chemical biology, drug development, and materials science.[][2] This document details the reaction mechanism, kinetics, and provides a representative experimental protocol for researchers and professionals in the field.

Core Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3][4] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible formation of a stable dihydropyridazine (B8628806) conjugate and the release of nitrogen gas (N2) as the sole byproduct.[3] This final step drives the reaction to completion.[3]

The use of a methyl-substituted tetrazine, such as in this compound, provides a good balance between high stability in aqueous media and very high reaction rates. The PEG24 (polyethylene glycol) linker enhances the solubility and biocompatibility of the molecule, while the Boc (tert-butyloxycarbonyl) protecting group allows for further functionalization of the terminal amine after deprotection.[][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Transition State & Intermediate cluster_products Products MT_PEG_Boc This compound IEDDA [4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder) MT_PEG_Boc->IEDDA Diene TCO trans-Cyclooctene (TCO) TCO->IEDDA Dienophile Intermediate Unstable Intermediate IEDDA->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N2) Intermediate->N2 Elimination

Reaction mechanism of this compound and TCO.

Quantitative Data: Reaction Kinetics

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3] This exceptional kinetic profile allows for efficient conjugation even at low micromolar or nanomolar concentrations, which is crucial for applications in biological systems.[3] The reaction rate is influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.

Reactant PairRate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
Methyltetrazine & TCO~1 x 10³ - 1 x 10⁶Aqueous Buffer / Organic Solvents[3]
3,6-di-(2-pyridyl)-s-tetrazine & TCO~20009:1 Methanol/Water[5]

Experimental Protocol: A Representative Procedure

While a specific protocol for this compound is not extensively published, the following is a representative procedure based on established protocols for similar tetrazine-PEG compounds reacting with TCO-functionalized molecules (e.g., proteins).[3][6] Adjustments to concentrations, reaction time, and purification methods may be necessary depending on the specific application.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration can be in the range of 1-10 mM.

  • TCO-Functionalized Molecule Solution: Prepare a solution of the TCO-containing molecule in a suitable reaction buffer. For biological applications, a phosphate-buffered saline (PBS) at pH 6.0-9.0 is commonly used.[3] The concentration will depend on the specific experiment.

2. Reaction Procedure:

  • To the solution of the TCO-functionalized molecule, add the desired molar equivalent of the this compound stock solution. A slight excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete reaction of the TCO.[6]

  • Incubate the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 2 hours.[6] For very dilute solutions, longer incubation times may be required.

  • The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance between 510 and 550 nm.[3]

3. Purification:

  • After the reaction is complete, the resulting conjugate can be purified to remove any unreacted starting materials. The choice of purification method depends on the properties of the product.

  • For protein conjugates, size-based purification methods such as spin desalting columns or size-exclusion chromatography (SEC) are effective.[6]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_tetrazine Prepare this compound stock solution (e.g., 10 mM in DMSO) mix Add this compound solution to TCO-molecule solution (e.g., 1.1 molar equivalents) prep_tetrazine->mix prep_tco Prepare TCO-functionalized molecule in reaction buffer (e.g., PBS pH 7.4) prep_tco->mix incubate Incubate at room temperature (30-120 minutes) mix->incubate purify Purify the conjugate (e.g., spin desalting or SEC) incubate->purify analyze Characterize the final product purify->analyze

A generalized workflow for the reaction.

Applications in Research and Drug Development

The robust and efficient nature of the tetrazine-TCO ligation has led to its widespread adoption in various scientific disciplines:

  • Bioconjugation: This reaction is extensively used for the site-specific labeling of biomolecules, including proteins, peptides, and nucleic acids.[]

  • Drug Delivery: The creation of antibody-drug conjugates (ADCs) and other targeted drug delivery systems is a significant application.[]

  • Live Cell Imaging: The bioorthogonal nature of the reaction allows for the labeling and imaging of molecules in living cells without interfering with biological processes.

  • Materials Science: The functionalization of surfaces and the synthesis of novel biomaterials are enabled by this versatile chemistry.[]

References

A Technical Guide to PEGylated Tetrazines for In Vivo Studies: Enhancing Efficacy Through Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioorthogonal chemistry has revolutionized the way we study and manipulate biological processes within living organisms. Among the most powerful tools in this field is the inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by exceptionally fast kinetics, high specificity, and complete biocompatibility, making it ideal for in vivo applications.[1][2][3] However, the successful translation of tetrazine-based probes and therapeutics from the bench to preclinical and clinical settings is critically dependent on their pharmacokinetic and physicochemical properties. This guide details the profound advantages of conjugating polyethylene (B3416737) glycol (PEG) to tetrazine molecules—a process known as PEGylation—to optimize their performance for in vivo studies, particularly in the context of pretargeted imaging and drug delivery.

The Core Principle: Tetrazine Ligation and the Need for Optimization

The tetrazine-TCO ligation is a cornerstone of in vivo chemistry.[2][4] The reaction proceeds rapidly under physiological conditions without the need for catalysts, forming a stable covalent bond and releasing nitrogen gas.[5] This enables researchers to connect two molecular entities with high precision inside a living system. A primary application is "pretargeting," a two-step strategy designed to improve the therapeutic index and imaging contrast of targeted agents.[1][3][6]

  • Step 1 (Pretargeting): A targeting moiety (e.g., a monoclonal antibody) conjugated to a TCO is administered. This conjugate circulates and accumulates at the target site (e.g., a tumor) over an extended period (24-72 hours), while the unbound excess clears from the bloodstream.[6]

  • Step 2 (Ligation): A small, tetrazine-bearing molecule carrying a payload (e.g., a radionuclide for PET imaging or a potent cytotoxic drug) is injected. This smaller molecule distributes rapidly throughout the body and, due to the fast "click" reaction, is captured selectively at the pretargeted site. Its small size ensures that any unreacted portion is cleared quickly from the body, minimizing off-target toxicity and background signal.[1][7]

The success of this second step hinges on the properties of the tetrazine molecule. Unmodified tetrazines can suffer from poor aqueous solubility, rapid renal clearance, and potential immunogenicity. PEGylation directly addresses these limitations.

Key Advantages of PEGylated Tetrazines

Improved Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. By covalently attaching PEG chains to a tetrazine, its hydrodynamic radius is significantly increased. This steric bulk shields the molecule from renal filtration, drastically reducing its clearance rate and extending its circulation half-life.[5] This prolonged circulation time increases the probability of the tetrazine reaching and reacting with its pretargeted TCO partner, thereby enhancing the efficiency of the in vivo ligation.[1]

Enhanced Solubility and In Vivo Stability

Many highly reactive tetrazine cores are hydrophobic, limiting their formulation in aqueous buffers required for intravenous administration. The hydrophilic nature of the PEG chain dramatically improves the water solubility of the conjugate.[5][8] Furthermore, while some tetrazines can be susceptible to degradation under physiological conditions, PEGylation can provide a protective hydrophilic shell that enhances their stability in vivo.[9][10]

Reduced Immunogenicity and Off-Target Interactions

The PEG chain can mask the tetrazine core from recognition by the immune system, reducing the potential for an antigenic response, which is critical for applications requiring repeated administration. This "stealth" property also minimizes non-specific binding to proteins and tissues, further ensuring that the tetrazine remains available for the intended bioorthogonal reaction.

Versatility and Tunability

The length and structure of the PEG linker can be precisely controlled (e.g., PEG4, PEG8, PEG11) to fine-tune the pharmacokinetic properties of the tetrazine probe for specific applications.[3][5] Longer PEG chains generally lead to longer circulation times. This tunability allows researchers to design probes that are optimized for different pretargeting windows and biological targets.

Quantitative Data on PEGylated Tetrazines

The following tables summarize key quantitative data from published studies, highlighting the impact of PEGylation and other modifications on tetrazine performance.

Table 1: Comparison of Pharmacokinetic Properties

Compound Key Structural Feature Primary Application Blood Half-Life Tumor-to-Muscle Ratio (Time p.i.) Reference
[68Ga]Ga-HBED-CC-PEG4-Tz PEG4 Linker, HBED-CC Chelator Pretargeted PET Imaging ~5-10 min N/A (Ex vivo biodistribution) [10][11]
[68Ga]Ga-DOTA-PEG4-Tz PEG4 Linker, DOTA Chelator Pretargeted PET Imaging ~5-10 min N/A (Ex vivo biodistribution) [10][11]
[18F]Tz Various PEG & Amino Acid Linkers Pretargeted PET Imaging Variable (Optimized for fast clearance) >5:1 (4h p.i. with pretargeting) [1][3]

| Astatinated Poly-L-Lysine-Tz | Poly-L-Lysine Backbone | Pretargeted Radionuclide Therapy | ~15 min (10 kDa) | N/A (Biodistribution study) |[7] |

Note: Direct comparison of half-life is complex as the goal for the second-step reagent in pretargeting is often rapid clearance after a sufficient circulation window to find the target. The key advantage of PEGylation here is providing sufficient circulation for target interaction while maintaining a small enough size for eventual renal clearance.

Table 2: In Vitro Reaction Kinetics (IEDDA)

Tetrazine Derivative Dienophile Solvent/Temp Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
Diphenyl-s-tetrazine sTCO Water, 25°C up to 2.86 x 10⁵ [8]
PEGylated Tetrazines TCO-modified Antibody PBS, 37°C > 50,000 (for efficient ligation) [1]
H-Tz (monosubstituted) TCO Not Specified ~70-fold faster than disubstituted Tz [3]

| Various Tz Scaffolds | TCO-PEG4 | DPBS, 37°C | 72 - 230 |[1] |

Note: High rate constants (>10,000 M⁻¹s⁻¹) are considered crucial for efficient in vivo ligation at low nanomolar concentrations.[1]

Visualizing Workflows and Mechanisms

Visual diagrams are essential for understanding the complex processes involved in using PEGylated tetrazines in vivo.

pretargeting_workflow cluster_step1 Step 1: Targeting & Clearance cluster_step2 Step 2: Ligation & Imaging inj_ab 1. Inject TCO-Antibody circ_ab 2. Circulation & Tumor Accumulation (24-72 hours) inj_ab->circ_ab clear_ab 3. Clearance of Unbound Antibody circ_ab->clear_ab inj_tz 4. Inject PEGylated Tetrazine-Payload clear_ab->inj_tz Pretargeting Window react_tz 5. In Vivo 'Click' Ligation at Tumor Site inj_tz->react_tz image 6. Imaging / Therapeutic Effect (High Target-to-Background Ratio) react_tz->image

Caption: Workflow for a pretargeted in vivo study.

pharmacokinetic_advantage cluster_non_peg Non-PEGylated Tetrazine cluster_peg PEGylated Tetrazine non_peg Small Hydrophobic Tz renal Rapid Renal Clearance non_peg->renal Short Half-Life peg PEGylated Tz (Large Hydrophilic) circulation Prolonged Circulation peg->circulation Long Half-Life epr Tumor Accumulation (EPR Effect) circulation->epr Passive Targeting

Caption: Pharmacokinetic advantages of PEGylation.

Caption: The Tetrazine-TCO bioorthogonal ligation.

Experimental Protocols

The following are generalized protocols that serve as a framework for conducting in vivo studies with PEGylated tetrazines. Specific details must be optimized for the particular molecules and animal models used.

Protocol 1: Conjugation of TCO to a Targeting Antibody

Objective: To covalently attach trans-cyclooctene (TCO) moieties to a monoclonal antibody (mAb) for pretargeting.

Materials:

  • Monoclonal antibody (1-5 mg/mL in PBS, pH 7.4-8.0)

  • TCO-NHS ester (or other amine-reactive TCO derivative)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • PD-10 desalting columns or similar size-exclusion chromatography system

  • Spectrophotometer (for protein concentration)

Methodology:

  • Antibody Preparation: Prepare the antibody solution at the desired concentration in the Reaction Buffer.[5]

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in DMSO to create a 10-20 mM stock solution.[5]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution while gently vortexing. The exact molar ratio should be optimized to achieve the desired degree of labeling without compromising antibody function.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[5]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[5]

  • Purification: Purify the TCO-conjugated antibody from unreacted TCO and quenching reagents using a PD-10 desalting column, eluting with sterile PBS (pH 7.4).

  • Characterization: Determine the final protein concentration using a spectrophotometer (e.g., A280 measurement). The degree of labeling (TCO molecules per antibody) can be determined using MALDI-TOF mass spectrometry or by reacting with a reporter tetrazine and using UV-Vis spectroscopy.

  • Storage: Store the purified TCO-mAb at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Protocol 2: In Vivo Pretargeted Imaging in a Tumor Xenograft Model

Objective: To visualize tumor localization using a two-step pretargeting approach with a TCO-mAb and a radiolabeled, PEGylated tetrazine.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with LS174T colon carcinoma xenografts).[1]

  • Purified TCO-mAb (from Protocol 1).

  • Radiolabeled PEGylated tetrazine (e.g., [18F]Tz-PEG or [68Ga]Tz-PEG).

  • Sterile, pyrogen-free PBS for injection.[5]

  • PET/CT scanner or other appropriate imaging modality.

Methodology:

  • Animal Acclimatization: Allow animals to acclimatize according to institutional guidelines. All animal experiments must be approved by the relevant animal welfare committee.[1]

  • TCO-Antibody Administration (Pretargeting): Administer a predetermined dose of the TCO-mAb (e.g., 50-100 µg) to each mouse via intravenous (tail vein) injection.[1][12]

  • Incubation Period: Allow the TCO-mAb to circulate and accumulate at the tumor site while the unbound conjugate clears from the blood. This period is typically 24 to 72 hours and requires optimization.[1][12]

  • Tetrazine Probe Administration: After the incubation period, administer the radiolabeled PEGylated tetrazine (e.g., 1.85-10 MBq, depending on the isotope) via intravenous injection.[3]

  • Imaging: At selected time points post-tetrazine injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform imaging using a PET/CT scanner.[3][12]

  • Image Analysis: Reconstruct and analyze the images to quantify the radioactivity accumulation in the tumor and other major organs (e.g., liver, kidneys, muscle). Calculate tumor-to-background ratios.[12]

  • Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice. Harvest the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative confirmation of the imaging data.[1]

Conclusion and Future Outlook

The PEGylation of tetrazines is a critical enabling strategy for their successful application in in vivo bioorthogonal chemistry. By improving solubility, stability, and circulation time, PEGylated tetrazines have become indispensable tools for pretargeted imaging and therapy.[13] This approach significantly enhances target-to-background ratios, reduces off-target toxicity, and allows for the use of short-lived radioisotopes for imaging agents with slow targeting kinetics.[3][10] As research progresses, the rational design of PEGylated tetrazines with finely tuned pharmacokinetic profiles will continue to drive the clinical translation of novel diagnostics and therapeutics, promising more precise and effective treatments for diseases like cancer.[1][14]

References

Technical Guide: Deprotection of the Boc Group on Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the deprotection of the tert-butyloxycarbonyl (Boc) group from Methyltetrazine-PEG24-Boc. This procedure is a critical step in bioorthogonal chemistry and drug delivery systems, enabling the subsequent conjugation of the exposed primary amine to biomolecules or surfaces. This guide details the underlying chemical principles, optimized experimental protocols, and methods for reaction monitoring and product purification.

Introduction to Boc Deprotection in Bioorthogonal Chemistry

The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex biomolecules.[1] Its function is to temporarily mask a reactive amine group, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] In the context of this compound, the Boc group protects the terminal amine of the polyethylene (B3416737) glycol (PEG) linker, allowing for the stable storage and handling of the tetrazine moiety.

The key feature of the Boc group is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free amine.[2] This deprotection step is pivotal for researchers employing tetrazine-TCO (trans-cyclooctene) ligation, a rapid and highly specific bioorthogonal reaction. Once deprotected, the resulting Methyltetrazine-PEG24-NH2 can be conjugated to proteins, antibodies, or other molecules of interest through its newly available amine group.

Chemical Principle of Acid-Catalyzed Boc Deprotection

The most common and effective method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).[2][3] The reaction proceeds through an acid-catalyzed hydrolysis of the carbamate (B1207046).[2] The mechanism involves the protonation of the carbamate oxygen, followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The tert-butyl cation is subsequently scavenged or eliminated as isobutylene.[3]

It is crucial to consider the stability of other functional groups within the molecule under these acidic conditions. Studies have shown that the methyltetrazine ring is remarkably stable under standard Boc deprotection conditions using TFA. Specifically, the half-life of a tetrazine-bearing amino acid in 95% TFA was determined to be 104.2 hours, indicating that decomposition of the tetrazine moiety during a typical 1-2 hour deprotection reaction is minimal.[3]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, reaction temperature, and reaction time. The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, which are applicable to this compound.

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic acid (TFA)A strong, volatile acid that is easily removed.[2][5]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions.[5]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions.[5]
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[5]
Reaction Time 1 - 2 hoursProgress should be monitored by TLC or LC-MS.[5]
Work-up Evaporation and NeutralizationResidual TFA is removed by co-evaporation with toluene (B28343), followed by neutralization with a mild base.[5]
Analytical MethodObservation
Thin-Layer Chromatography (TLC) The deprotected product will have a lower Rf value (be more polar) than the Boc-protected starting material.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Allows for accurate monitoring of the disappearance of the starting material and the appearance of the product, confirming the mass of the deprotected amine.[5]
¹H NMR Spectroscopy The characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm will disappear upon successful deprotection.[5]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of this compound and the subsequent work-up.

Protocol 1: Standard Boc Deprotection using TFA/DCM

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

  • The resulting product is the TFA salt of Methyltetrazine-PEG24-amine, which can often be used directly in subsequent reactions.

Protocol 2: Neutralization and Isolation of the Free Amine

Procedure:

  • Following the co-evaporation with toluene (step 8 in Protocol 1), dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected Methyltetrazine-PEG24-amine as a free base.

Mandatory Visualizations

The following diagrams illustrate the deprotection workflow and the subsequent application of the deprotected product.

Deprotection_Workflow cluster_0 Deprotection cluster_1 Neutralization (Optional) start This compound in DCM add_tfa Add TFA (20-50%) 0°C to RT, 1-2h start->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor evaporate Evaporate DCM and excess TFA monitor->evaporate co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate product_salt Methyltetrazine-PEG24-amine (TFA Salt) co_evaporate->product_salt dissolve Dissolve in organic solvent product_salt->dissolve wash Wash with sat. NaHCO3 dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product_free Methyltetrazine-PEG24-amine (Free Base) concentrate->product_free

Caption: Experimental workflow for the Boc deprotection of this compound.

Logical_Relationship cluster_0 Reagent Preparation cluster_1 Bioconjugation start This compound deprotection Boc Deprotection (Acidic Conditions) start->deprotection activated_linker Methyltetrazine-PEG24-NH2 deprotection->activated_linker conjugation Amide Bond Formation (e.g., EDC/NHS coupling) activated_linker->conjugation biomolecule Biomolecule with Carboxylic Acid or Activated Ester biomolecule->conjugation conjugated_product Biomolecule-PEG-Tetrazine Conjugate conjugation->conjugated_product

Caption: Logical workflow from protected linker to bioconjugate.

Conclusion

The deprotection of the Boc group from this compound is a straightforward and high-yielding reaction when performed under the appropriate acidic conditions. The use of TFA in DCM is the most common and reliable method. Careful monitoring of the reaction and a thorough work-up procedure are essential to obtain the deprotected product in high purity, ready for its intended use in bioconjugation and other applications in drug development and research. The inherent stability of the methyltetrazine core to these conditions ensures the integrity of this crucial bioorthogonal handle.

References

An In-depth Technical Guide to the Chemical Synthesis of Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyltetrazine-PEG24-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a reactive methyltetrazine moiety for bioorthogonal click chemistry, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent controlled conjugation.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: a methyltetrazine derivative with a reactive functional group and a Boc-protected PEG linker with a terminal amine. The final product is obtained through the coupling of these two fragments, followed by purification.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor1 Methyltetrazine Precursor Synthesis cluster_precursor2 PEG Precursor cluster_coupling Coupling and Final Product MT_acid Methyltetrazine-acid MT_NHS Methyltetrazine-NHS ester MT_acid->MT_NHS EDC, NHS Final_Product This compound MT_NHS->Final_Product Amide Bond Formation Boc_PEG_NH2 Boc-NH-PEG24-NH2 Boc_PEG_NH2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical methodologies for PEGylation and bioconjugation.

Synthesis of Methyltetrazine-NHS Ester (Active Ester)

The first key intermediate is an activated form of a methyltetrazine carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester. This allows for efficient coupling to the primary amine of the PEG linker.

Materials:

  • 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (Methyltetrazine-acid)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield the Methyltetrazine-NHS ester as a solid.

Coupling of Methyltetrazine-NHS Ester with Boc-NH-PEG24-NH2

This step involves the formation of a stable amide bond between the activated methyltetrazine and the PEG linker.

Materials:

  • Methyltetrazine-NHS ester (from step 2.1)

  • Boc-NH-PEG24-NH2

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve Boc-NH-PEG24-NH2 (1.0 eq) in anhydrous DMF.

  • Add TEA (1.5 eq) to the solution.

  • In a separate flask, dissolve Methyltetrazine-NHS ester (1.2 eq) in anhydrous DMF.

  • Add the Methyltetrazine-NHS ester solution dropwise to the Boc-NH-PEG24-NH2 solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield the crude this compound.

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this step.

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of water and ACN).

  • Purify the product using a preparative RP-HPLC system with a C18 column.

  • Use a gradient elution, for example, from 10% to 90% ACN in water (both containing 0.1% TFA) over 30 minutes.

  • Monitor the elution profile using a UV detector at a wavelength suitable for the tetrazine chromophore (around 310 nm and 520 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and lyophilize to obtain the final this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC63H111N5O27
Molecular Weight1386.59 g/mol
AppearancePink to reddish solid
SolubilitySoluble in water, DMF, DMSO, and DCM

Table 2: Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTypical Reaction TimeExpected YieldExpected Purity (Post-Purification)
Methyltetrazine-NHS Ester Synthesis Methyltetrazine-acid, NHS, DCC/EDCDCM/DMF4-6 hours70-90%>95%
Coupling to Boc-NH-PEG24-NH2 Methyltetrazine-NHS, Boc-NH-PEG24-NH2, TEADMF12-16 hours60-80%>90% (crude)
RP-HPLC Purification -ACN/H₂O-->98%

Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the tetrazine ring, the aromatic protons, the repeating ethylene (B1197577) glycol units of the PEG chain, and the protons of the Boc protecting group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated molecular weight of this compound.

  • HPLC (High-Performance Liquid Chromatography): Analytical RP-HPLC is used to determine the purity of the final product. A single major peak should be observed.

Application Workflow: Bioorthogonal Labeling

This compound is primarily used as a linker for bioconjugation via the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) tagged molecule. A typical workflow for its application is as follows:

Application_Workflow cluster_deprotection Step 1: Deprotection cluster_conjugation1 Step 2: Conjugation to Molecule of Interest cluster_conjugation2 Step 3: Bioorthogonal Reaction Start_Mol This compound Deprotected_Mol Methyltetrazine-PEG24-NH2 Start_Mol->Deprotected_Mol TFA/DCM Conjugate_1 Molecule A-PEG24-Methyltetrazine Deprotected_Mol->Conjugate_1 Molecule_A Molecule A (e.g., Antibody, Drug) Molecule_A->Conjugate_1 Amide Coupling Final_Conjugate Molecule A-Linker-Molecule B Conjugate_1->Final_Conjugate Molecule_B Molecule B-TCO (e.g., Fluorophore, TCO-modified protein) Molecule_B->Final_Conjugate IEDDA Click Reaction

Figure 2: Typical workflow for the application of this compound.

This workflow demonstrates the utility of this compound as a versatile tool for creating complex bioconjugates. The Boc-protected amine allows for the initial attachment of the linker to a molecule of interest, while the methyltetrazine group enables a subsequent, highly specific, and efficient bioorthogonal ligation to a TCO-modified partner. This strategy is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and tools for proteomic studies.

Spectroscopic Properties of Methyltetrazine-PEG24-Boc: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectroscopic properties of Methyltetrazine-PEG24-Boc, a bifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. This document outlines the characteristic spectral data obtained through UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a valuable resource for the characterization and application of this versatile molecule.

Introduction to this compound

This compound is a key reagent in the field of bioorthogonal chemistry. It features a methyltetrazine moiety for rapid and specific "click" reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), a long-chain polyethylene (B3416737) glycol (PEG24) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for further conjugation following deprotection. Understanding its spectroscopic signature is crucial for confirming its identity, purity, and reactivity in various applications.

Data Presentation: Spectroscopic Characteristics

The following tables summarize the expected spectroscopic data for Methyltetrazine-PEG derivatives. While specific data for the PEG24-Boc variant is not extensively published, the provided data is representative of this class of compounds based on available literature for similar structures.

Table 1: UV-Vis Spectroscopic Data for Methyltetrazine Moiety

ParameterTypical ValueReference
Absorption Maximum (λmax) 520 - 540 nm[1][2]
Appearance Red oil or solid[3]
Notes The visible absorption is characteristic of the tetrazine ring and disappears upon reaction with a dienophile like TCO. This property is often used to monitor reaction kinetics.[4]

Table 2: NMR Spectroscopic Data (Representative)

Note: The following are predicted chemical shifts for key protons in molecules with similar core structures. Actual shifts for this compound may vary slightly.

Proton AssignmentTypical Chemical Shift (δ, ppm)
Methyl protons on Tetrazine ring ~2.8 - 3.0
Aromatic protons on Tetrazine-linked phenyl group ~7.5 - 8.5
PEG chain protons (-CH2-CH2-O-) ~3.5 - 3.7
Boc protecting group protons (-C(CH3)3) ~1.4

Table 3: Mass Spectrometry Data

ParameterValue
Molecular Formula C64H117N5O27
Molecular Weight 1388.6 g/mol
Expected m/z (ESI-MS) [M+H]⁺: 1389.6, [M+Na]⁺: 1411.6

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized based on standard practices in the field.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of this compound and to monitor its reaction with a dienophile.

Materials:

  • This compound

  • Spectrophotometer-compatible solvent (e.g., DMSO, DMF, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to a final concentration of 10-100 µM in the desired buffer for analysis (e.g., PBS, pH 7.4).[2]

  • Record the absorbance spectrum from 300 to 700 nm.

  • The characteristic peak for the tetrazine moiety should be observed around 520-540 nm.[1][2]

  • To monitor a reaction, add a stoichiometric equivalent or excess of a dienophile (e.g., a TCO-containing molecule) and record the absorbance at the tetrazine's λmax over time. The decrease in absorbance indicates the progress of the reaction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the proton (¹H) and carbon (¹³C) NMR spectra for structural confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound

  • LC-MS grade solvent (e.g., acetonitrile, methanol (B129727) with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of this compound in the LC-MS grade solvent (typically in the µM range).

  • Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the peaks corresponding to the expected protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺).

  • Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification uv_vis UV-Vis Spectroscopy (λmax ~530 nm) purification->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm MW) purification->ms bioconjugation Bioconjugation Reaction (e.g., with TCO-protein) ms->bioconjugation analysis Analysis of Conjugate bioconjugation->analysis

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

bioorthogonal_labeling cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction (Inverse Electron Demand Diels-Alder) cluster_product Product tetrazine This compound reaction Click Reaction (Aqueous, Fast) tetrazine->reaction tco_protein TCO-modified Biomolecule tco_protein->reaction conjugate Stable Bioconjugate reaction->conjugate

Caption: Signaling pathway of bioorthogonal labeling using this compound and a TCO-modified biomolecule.

References

A Technical Guide to the Safe Handling of Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety information for similar chemical compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for Methyltetrazine-PEG24-Boc provided by your supplier before handling the material and adhere to all institutional and governmental safety regulations.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a reactive methyltetrazine moiety for bioorthogonal "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for further synthetic modifications.

Given its application in sensitive biological systems and complex synthetic procedures, a thorough understanding of its safe handling and potential hazards is paramount. This guide synthesizes available safety data for structurally related compounds to provide a comprehensive overview of best practices for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of SDS for similar methyltetrazine and PEGylated compounds allows for a presumptive hazard assessment.

  • Methyltetrazine Moiety: Related methyltetrazine compounds are classified as having potential acute oral toxicity, causing skin and eye irritation, and may cause respiratory irritation.[1] One similar compound is also noted as being very toxic to aquatic life with long-lasting effects.

  • PEG Spacer: Polyethylene glycol (PEG) is generally considered to have low toxicity and is used in numerous pharmaceutical applications.[2] However, high molecular weight PEGs may cause mild skin irritation.

  • Boc-Protected Amine: The Boc-protecting group itself is stable under normal conditions. However, the reagents used for its removal are often corrosive and hazardous.

Based on this information, this compound should be handled as a potentially hazardous chemical.

Quantitative Safety Data for Related Compounds

The following tables summarize quantitative data extracted from safety documents for related compounds. This information should be used as a general guideline.

Table 1: Toxicity Data for Related Compounds

CompoundTestSpeciesRouteValueReference
Polyethylene glycol 8000LD50RatOral>50000 mg/kg[3]
Polyethylene glycol 8000LD50RabbitDermal>20000 mg/kg[3]
Methyltetrazine-Ph-NHS ester---Acute toxicity, oral (Category 4)[1]
Methyltetrazine-PEG4-SSPy---Acute toxicity, Oral (Category 4)

Table 2: Physical and Chemical Hazard Data for Related Compounds

CompoundPropertyValueReference
Polyethylene glycol 8000Auto-Ignition Temperature395°C (743°F)[3]
Polyethylene glycol 8000Flash Point (Open Cup)268.33°C (515°F)[3]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling the compound as a powder or generating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

General Handling Procedures
  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.

  • Avoid Inhalation: Avoid breathing dust or aerosols.

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Work Area: Handle the compound in a designated, well-ventilated area, such as a chemical fume hood. Keep the work area clean and uncluttered.

Storage
  • Temperature: Store in a cool, dry place. A storage temperature of -20°C is often recommended for similar compounds to ensure long-term stability.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Visualization of Safety and Handling Workflows

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling chemical reagents in a laboratory setting.

G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet Don PPE Don Personal Protective Equipment Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure Compound Prepare Work Area->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Experiment complete Dispose of Waste Dispose of Chemical Waste Properly Clean Work Area->Dispose of Waste Remove PPE Remove and Dispose of PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: A flowchart illustrating the key steps for safe chemical handling in a laboratory.

Boc Deprotection Safety Considerations

The removal of the Boc protecting group typically involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This process requires additional safety precautions.

G Boc Deprotection Safety Considerations Start Start Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood Add_Acid Slowly Add Strong Acid (e.g., TFA) Fume_Hood->Add_Acid Gas_Evolution Be Aware of CO2 Gas Evolution Add_Acid->Gas_Evolution Quench Neutralize Acidic Waste Before Disposal Gas_Evolution->Quench End End Quench->End

Caption: Key safety steps for the Boc deprotection of an amine using strong acid.

References

Commercial Sources and Technical Guide for Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyltetrazine-PEG24-Boc, a heterobifunctional linker crucial for advanced bioconjugation applications. This document details its commercial availability, key technical specifications, and experimental protocols for its use in areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool employed in the field of bioconjugation. It features three key components:

  • A Methyltetrazine moiety: This group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) and its derivatives. This "click chemistry" reaction is known for its rapid kinetics and high specificity, even in complex biological media.[1]

  • A 24-unit polyethylene (B3416737) glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility and bioavailability of the molecule and the resulting conjugate.[2] It also provides a flexible spacer to minimize steric hindrance between the conjugated biomolecules.

  • A Boc (tert-butyloxycarbonyl) protecting group: This acid-labile protecting group caps (B75204) a primary amine. The Boc group can be readily removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.[3]

These features make this compound a valuable reagent for the multi-step synthesis of complex biomolecular architectures.

Commercial Availability

This compound and its derivatives are available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that catalog numbers, purity, and availability are subject to change and should be confirmed on the respective supplier's website.

SupplierProduct NameCatalog NumberPurityNotes
MedchemExpress Methyltetrazine-PEG24-NH-BocHY-130627>98%PROTAC linker.
BOC Sciences Methyltetrazine-PEG24-acidR08-005397%Related derivative with a terminal carboxylic acid instead of Boc-protected amine.
Precise PEG Methyltetrazine-O-PEG24-amineAG-0526>96%Related derivative with a terminal amine.
Conju-Probe Methyltetrazine-PEG derivativesVariesVariesOffers a range of Methyltetrazine-PEG linkers with different PEG lengths and functional groups.
BroadPharm Methyltetrazine-PEG derivativesVariesVariesSpecializes in PEG linkers for bioconjugation, including various tetrazine-PEG reagents.

Technical Data

The following table summarizes key quantitative data for Methyltetrazine-PEG linkers. Data for the specific PEG24-Boc variant may vary slightly between suppliers, and it is recommended to consult the supplier's datasheet for precise information.

ParameterValueSource
Molecular Formula C57H105N5O24 (for amine derivative)Precise PEG
Molecular Weight 1244.48 g/mol (for amine derivative)Precise PEG
Purity Typically >95%Multiple Suppliers
Appearance White to off-white solid or oilGeneral Observation
Solubility Soluble in DMSO, DMF, and other organic solventsMedchemExpress
Storage Conditions Store at -20°C or -80°C, protect from moistureMedchemExpress[4]

Experimental Protocols

The primary application of this compound lies in its ability to participate in the tetrazine-TCO ligation, a cornerstone of bioorthogonal chemistry. Below are detailed methodologies for key experiments.

General Protocol for Tetrazine-TCO Ligation

This protocol describes a general procedure for conjugating a tetrazine-modified molecule (such as deprotected Methyltetrazine-PEG24-Amine) to a TCO-modified biomolecule.

Materials:

  • Tetrazine-functionalized molecule (e.g., deprotected and purified Methyltetrazine-PEG24-conjugate)

  • TCO-functionalized biomolecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, is commonly used. The reaction is efficient in a pH range of 6-9.[5]

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the tetrazine linker.

Procedure:

  • Preparation of Reactants:

    • Dissolve the tetrazine-functionalized molecule in a minimal amount of DMSO or DMF to create a stock solution.

    • Prepare the TCO-functionalized biomolecule in the reaction buffer.

  • Conjugation Reaction:

    • Add a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-functionalized biomolecule solution.[5]

    • Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive partners or to ensure complete reaction, the incubation can be extended to 2 hours or overnight at 4°C.[5]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

    • Alternatively, the reaction can be monitored spectroscopically by the decrease in absorbance of the tetrazine at around 520-540 nm.[1]

  • Purification of the Conjugate:

    • Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), to remove unreacted linker.[5]

  • Analysis:

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (LC-MS), and HPLC to confirm successful conjugation and purity.

Two-Step Synthesis of a PROTAC using a Methyltetrazine-PEG-DBCO Linker

This protocol outlines the synthesis of a PROTAC using a heterobifunctional linker containing both a methyltetrazine and a DBCO group, illustrating a common application for such linkers.

Step 1: Reaction of Azide-functionalized Protein of Interest (POI) Ligand with DBCO-PEG-Methyltetrazine

  • Dissolve the azide-functionalized POI ligand (1.0 equivalent) and the DBCO-PEG-Methyltetrazine linker (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.[6]

  • Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours.[6]

  • Monitor the reaction progress by LC-MS, looking for the disappearance of starting materials and the appearance of the product peak.[6]

  • Upon completion, purify the intermediate product (POI ligand-PEG-Methyltetrazine) by preparative HPLC.[6]

  • Lyophilize the pure fractions and confirm the identity and purity by high-resolution mass spectrometry and NMR.[6]

Step 2: Reaction of POI Ligand-PEG-Methyltetrazine with TCO-functionalized E3 Ligase Ligand

  • Dissolve the purified POI ligand-PEG-Methyltetrazine intermediate (1.0 equivalent) and the TCO-functionalized E3 ligase ligand (1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a PBS/organic co-solvent mixture).[6]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.[6]

  • Purify the final PROTAC by preparative HPLC.[6]

  • Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity, purity, and structure.[6]

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product MTz_PEG_Boc This compound Deprotection 1. Boc Deprotection (Acidic Conditions) MTz_PEG_Boc->Deprotection TCO_Biomolecule TCO-Biomolecule Conjugation 3. Tetrazine-TCO Ligation (Bioorthogonal Click Reaction) TCO_Biomolecule->Conjugation Purification1 2. Purification Deprotection->Purification1 Yields Deprotected Linker Purification1->Conjugation Purification2 4. Final Purification Conjugation->Purification2 Forms Covalent Bond Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

PROTAC_Synthesis cluster_inputs Starting Materials cluster_process Synthesis Steps cluster_output Final Product POI_Ligand Azide-POI Ligand Step1 Step 1: SPAAC Reaction (Strain-Promoted Alkyne-Azide Cycloaddition) POI_Ligand->Step1 Linker DBCO-PEG-Methyltetrazine Linker->Step1 E3_Ligand TCO-E3 Ligase Ligand Step2 Step 2: iEDDA Reaction (Tetrazine-TCO Ligation) E3_Ligand->Step2 Purify1 Purification 1 (HPLC) Step1->Purify1 Forms Intermediate Purify1->Step2 Purify2 Purification 2 (HPLC) Step2->Purify2 Forms Final PROTAC PROTAC PROTAC Molecule Purify2->PROTAC

Caption: Workflow for a two-step PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, commercial availability, and the robust nature of the tetrazine-TCO ligation provide a reliable method for constructing complex bioconjugates. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this important chemical linker in a variety of research settings.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic drugs, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[1][2] The linker connecting the antibody and the cytotoxic agent is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[1][3]

This document provides a detailed protocol for the synthesis of an ADC using a Methyltetrazine-PEG24-Boc linker. This linker utilizes bioorthogonal click chemistry, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[4][5][6] This reaction is exceptionally fast, highly specific, and proceeds under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules.[5][6] The PEG24 spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][7][]

The synthesis workflow involves a multi-step process:

  • Preparation of the Drug-Linker Construct: The Boc protecting group on the this compound linker is removed, and the deprotected linker is then conjugated to a cytotoxic payload.

  • Antibody Modification: The antibody is functionalized with a trans-cyclooctene (TCO) moiety.

  • Final ADC Conjugation: The tetrazine-functionalized drug-linker is conjugated to the TCO-modified antibody via the IEDDA click reaction.

  • Purification and Characterization: The resulting ADC is purified, and its key quality attributes, such as the drug-to-antibody ratio (DAR), are determined.

Data Presentation

Table 1: Representative Data for ADC Synthesis and Characterization

ParameterValue/RangeMethod of DeterminationReference
Linker-Payload Synthesis
Boc Deprotection Yield>95%LC-MS, NMR[9]
Drug-Linker Conjugation Yield60-80%RP-HPLC, LC-MS[10]
Antibody Modification
TCO incorporation (TCO/Ab)2-6UV-Vis Spectroscopy, HIC-HPLC[11]
Final ADC Conjugation
ADC Conjugation Efficiency>90%SEC-HPLC, HIC-HPLC[5]
Final Average DAR3.5 - 4.0HIC-HPLC, RP-LC-MS[12][13]
Monomer Purity>98%SEC-HPLC[14]
ADC Stability
Plasma Stability (Half-life)>150 hoursLC-MS based assay[4]

Experimental Protocols

Protocol 1: Synthesis of Methyltetrazine-PEG24-Drug Construct

This protocol consists of two main steps: the deprotection of the Boc-protected amine on the linker and the subsequent conjugation to a cytotoxic drug.

Part A: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.[9]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is completely consumed (typically 1-2 hours).[9]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 3 times).[9]

  • The resulting TFA salt of Methyltetrazine-PEG24-Amine can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Part B: Conjugation of Deprotected Linker to Cytotoxic Drug (e.g., a drug with a carboxylic acid group)

Materials:

  • Methyltetrazine-PEG24-Amine (from Part A)

  • Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE, PBD dimer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of HATU and 2 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the drug. Stir for 15-30 minutes at room temperature.

  • In a separate vial, dissolve the Methyltetrazine-PEG24-Amine in anhydrous DMF or DMSO.

  • Add the linker solution to the activated drug solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Purify the resulting Methyltetrazine-PEG24-Drug conjugate by RP-HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[10]

Protocol 2: Modification of Antibody with TCO

This protocol describes the functionalization of an antibody with TCO groups by targeting lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.

  • Add a 5-20 molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[5]

  • Remove the excess, unreacted TCO reagent using a desalting column, exchanging the TCO-modified antibody into a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm.

  • The degree of labeling (TCO molecules per antibody) can be estimated using MALDI-TOF mass spectrometry.

Protocol 3: Final ADC Synthesis via Tetrazine-TCO Ligation

This protocol details the final "click" reaction to form the ADC.

Materials:

  • TCO-modified antibody (from Protocol 2)

  • Methyltetrazine-PEG24-Drug construct (from Protocol 1)

  • Reaction buffer (PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Dissolve the Methyltetrazine-PEG24-Drug construct in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Add a slight molar excess (e.g., 1.5-3 equivalents relative to the number of TCO groups) of the Methyltetrazine-PEG24-Drug solution to the TCO-modified antibody solution.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction is very fast and can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[15]

  • Purify the resulting ADC from excess drug-linker and other reagents using SEC or HIC.

  • Concentrate the purified ADC and formulate it in a suitable storage buffer.

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[][12]

Method: Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher drug loads are more hydrophobic and will elute later.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[16]

Method: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

Materials:

  • Purified ADC

  • Reducing agent (e.g., DTT or TCEP)

  • RP-HPLC column suitable for proteins (e.g., PLRP-S)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Reduce the ADC by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • Inject the reduced sample onto the RP-HPLC column.

  • Separate the light and heavy chains and their drug-conjugated forms.

  • The eluent is introduced into the mass spectrometer for mass determination of each peak.

  • Deconvolute the mass spectra to identify the mass of each light chain (LC) and heavy chain (HC) species (e.g., LC-Drug0, LC-Drug1, HC-Drug0, HC-Drug1, etc.).

  • Calculate the weighted average DAR based on the relative abundance (e.g., from the UV chromatogram peak areas) of each species.[12]

Mandatory Visualizations

ADC_Synthesis_Workflow Overall Workflow for ADC Synthesis cluster_0 Drug-Linker Preparation cluster_1 Antibody Modification cluster_2 Final ADC Assembly & Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Amine_Linker Methyltetrazine-PEG24-Amine Deprotection->Amine_Linker Conjugation1 Amide Bond Formation Amine_Linker->Conjugation1 Drug Cytotoxic Drug (Payload) Drug->Conjugation1 Drug_Linker Methyltetrazine-PEG24-Drug Conjugation1->Drug_Linker Click_Reaction Tetrazine-TCO Ligation (IEDDA) Drug_Linker->Click_Reaction Antibody Monoclonal Antibody (mAb) Conjugation2 Lysine Acylation Antibody->Conjugation2 TCO_NHS TCO-NHS Ester TCO_NHS->Conjugation2 TCO_Antibody TCO-modified mAb Conjugation2->TCO_Antibody TCO_Antibody->Click_Reaction ADC_Crude Crude ADC Click_Reaction->ADC_Crude Purification Purification (SEC/HIC) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final Characterization Characterization (DAR, Purity, etc.) ADC_Final->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Workflow for ADC synthesis using this compound.

Logical_Relationship Key Chemical Transformations Linker Linker (this compound) Boc_Deprotection Boc Deprotection (Acidic Conditions) Linker->Boc_Deprotection Reveals Amine Antibody Antibody (Lysine Residues) TCO_Activation TCO Functionalization (TCO-NHS) Antibody->TCO_Activation Installs TCO Payload Payload (e.g., Carboxylic Acid) Amine_Activation Payload Activation (e.g., HATU) Payload->Amine_Activation Creates Active Ester Click_Reaction Bioorthogonal Ligation (IEDDA Reaction) Boc_Deprotection->Click_Reaction Provides Tetrazine Amine_Activation->Boc_Deprotection Forms Drug-Linker TCO_Activation->Click_Reaction Provides TCO Final_ADC Final ADC Click_Reaction->Final_ADC

Caption: Logical relationships of key reactions in the ADC synthesis protocol.

References

Application Notes and Protocols for Live-Cell Labeling with Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG24-Boc is a versatile reagent for the bioorthogonal labeling of live cells. This application note provides a comprehensive guide to its use, leveraging the highly efficient and specific inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is characterized by its rapid kinetics and biocompatibility, making it an ideal tool for studying cellular processes in real-time without interfering with native biological functions.[1][2][]

The this compound reagent is supplied with a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. This allows for a two-stage approach. First, the Boc group is removed to reveal a primary amine, which can then be conjugated to a molecule of interest (e.g., a protein, antibody, or small molecule) to create a custom tetrazine-functionalized probe. This probe can then be used to label live cells that have been engineered to express a TCO-containing molecule on their surface or intracellularly. The long PEG24 linker enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[2][]

These protocols will guide the user through the deprotection of this compound, conjugation to a molecule of interest, preparation of cells for labeling, the live-cell labeling procedure, and assessment of cell viability.

I. Probe Preparation: Deprotection of this compound and Conjugation

This section describes the general procedure to deprotect the this compound and conjugate it to a carboxyl-containing molecule of interest via amide bond formation.

A. Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected Methyltetrazine-PEG24-NH2.

B. Conjugation to a Carboxyl-Containing Molecule of Interest

The resulting Methyltetrazine-PEG24-NH2 can be conjugated to a molecule of interest (e.g., a protein or small molecule with a carboxylic acid) using standard carbodiimide (B86325) chemistry.

Materials:

  • Methyltetrazine-PEG24-NH2

  • Carboxyl-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (for protein purification)

Protocol:

  • Dissolve the carboxyl-containing molecule of interest, EDC, and NHS in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Methyltetrazine-PEG24-NH2 in DMF or DMSO to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules or SDS-PAGE for proteins).

  • Purify the resulting Methyltetrazine-PEG24-conjugate. For protein conjugates, this can be achieved by dialysis or size-exclusion chromatography to remove unreacted reagents.

II. Live-Cell Labeling Protocol

This protocol outlines the steps for labeling live cells that have been pre-functionalized with a TCO-containing moiety using the prepared Methyltetrazine-PEG24-conjugate.

Materials:

  • Live cells expressing a TCO-functionalized molecule

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methyltetrazine-PEG24-conjugate (from Section I)

  • DMSO (for preparing stock solution)

  • Imaging plates or slides suitable for microscopy

  • Fluorescence microscope

Protocol:

A. Cell Preparation:

  • Seed the TCO-functionalized cells onto a suitable imaging dish or plate.

  • Culture the cells overnight to allow for adherence and ensure they are in a healthy, logarithmic growth phase (typically 50-70% confluency).[2]

B. Preparation of Labeling Solution:

  • Prepare a stock solution of the Methyltetrazine-PEG24-conjugate in DMSO.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A recommended starting concentration range is 10-50 µM.[2] The optimal concentration should be determined empirically for each cell type and target protein.

C. Cell Labeling:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the prepared labeling solution containing the Methyltetrazine-PEG24-conjugate to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[2] The optimal incubation time may need to be adjusted based on the specific application.

D. Washing:

  • Remove the labeling solution.

  • Wash the cells 2-3 times with pre-warmed complete culture medium or PBS to remove any unbound conjugate.[2]

E. Imaging:

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the fluorophore on the TCO-probe.

III. Cell Viability Assessment

It is crucial to evaluate the potential cytotoxicity of the labeling procedure. The MTT assay is a common colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

Materials:

  • Labeled cells and unlabeled control cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and allow them to adhere overnight.[4]

  • Perform the labeling protocol as described in Section II on the test wells. Include unlabeled cells as a negative control and cells treated with only the vehicle (e.g., DMSO) as a vehicle control.

  • After the labeling and washing steps, add 10 µL of MTT solution to each well containing 100 µL of medium.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • After incubation, carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

IV. Data Presentation

Table 1: Recommended Starting Conditions for Live-Cell Labeling

ParameterRecommended RangeNotes
Methyltetrazine-Conjugate Concentration 10 - 50 µMOptimal concentration should be titrated for each cell line and target.
Incubation Time 30 - 60 minutesMay be adjusted based on labeling efficiency and cell tolerance.
Incubation Temperature 37°CStandard cell culture conditions.
Cell Confluency 50 - 70%Ensures cells are in a healthy, proliferative state.

Table 2: Example Cell Viability Data (MTT Assay)

TreatmentAbsorbance (570 nm) (Mean ± SD)Cell Viability (%)
Unlabeled Control 1.25 ± 0.08100
Vehicle Control (DMSO) 1.22 ± 0.0997.6
10 µM Methyltetrazine-Conjugate 1.18 ± 0.1194.4
50 µM Methyltetrazine-Conjugate 1.10 ± 0.1388.0

V. Visualizations

experimental_workflow cluster_probe_prep Probe Preparation cluster_cell_labeling Live-Cell Labeling cluster_viability Viability Assay Boc This compound Deprotection Boc Deprotection (TFA) Boc->Deprotection Amine Methyltetrazine-PEG24-NH2 Deprotection->Amine Conjugation Amide Bond Formation Amine->Conjugation Molecule Molecule of Interest (e.g., Antibody) Activation Carboxyl Activation (EDC/NHS) Molecule->Activation Activation->Conjugation Probe Methyltetrazine-PEG24-Conjugate Conjugation->Probe AddProbe Add Methyltetrazine-Conjugate Probe->AddProbe Cells Plate TCO-functionalized cells Cells->AddProbe Incubate Incubate (30-60 min, 37°C) AddProbe->Incubate Wash Wash (2-3x) Incubate->Wash Image Fluorescence Microscopy Wash->Image LabeledCells Labeled Cells Wash->LabeledCells AddMTT Add MTT Reagent LabeledCells->AddMTT IncubateMTT Incubate (2-4h, 37°C) AddMTT->IncubateMTT Solubilize Solubilize Formazan (DMSO) IncubateMTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout

Caption: Experimental workflow for live-cell labeling.

IEDDA_reaction Tetrazine Methyltetrazine-PEG24-Conjugate Plus + TCO TCO-functionalized Biomolecule Arrow Inverse-Electron Demand Diels-Alder Cycloaddition (Live Cells, 37°C) TCO->Arrow Labeled Fluorescently Labeled Biomolecule Arrow->Labeled N2_plus + N2 N₂ (gas) N2_plus->N2

Caption: Bioorthogonal tetrazine-TCO ligation reaction.

References

Application Notes and Protocols for In Vivo Pre-targeting with Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of targeted therapeutics and diagnostics, pre-targeting strategies have emerged as a powerful approach to enhance the specificity and efficacy of molecular agents while minimizing off-target effects. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of in vivo bioorthogonal chemistry, offering exceptionally fast reaction kinetics and high specificity.[1][2] Methyltetrazine-PEG24-Boc is a heterobifunctional linker designed to leverage this chemistry for in vivo applications.

This molecule incorporates a highly reactive methyltetrazine moiety for rapid "click" reaction with TCO-modified targeting vectors (e.g., antibodies), a long polyethylene (B3416737) glycol (PEG24) spacer to enhance solubility and improve pharmacokinetics, and a tert-butyloxycarbonyl (Boc)-protected amine for the stable conjugation of a payload.[3][4] The Boc protecting group allows for a controlled, stepwise synthesis, ensuring that the payload is attached after the tetrazine linker has been synthesized, thus preventing unwanted side reactions.[5][6]

These application notes provide a comprehensive guide to the use of this compound in in vivo pre-targeting, including detailed experimental protocols, quantitative data, and visualizations of the underlying principles and workflows.

Principle of the Reaction

The core of the pre-targeting strategy lies in the IEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine ring of the Methyltetrazine-PEG24-payload conjugate and the strained double bond of a TCO-modified targeting molecule. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas.[7]

The pre-targeting approach involves two steps:

  • Administration of a TCO-modified targeting molecule (e.g., an antibody specific to a tumor antigen), which is allowed to accumulate at the target site and clear from circulation.

  • Administration of the Methyltetrazine-PEG24-payload conjugate, which rapidly reacts with the TCO-tagged molecule at the target site.

This strategy combines the long circulation and high specificity of a targeting molecule with the rapid clearance of a small-molecule payload, leading to high target-to-background signal ratios.[8]

Key Advantages for In Vivo Applications

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions without interfering with native biological processes.[7]

  • High Selectivity: Tetrazines and TCOs react specifically with each other, minimizing off-target reactions.[2]

  • Unprecedented Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low in vivo concentrations.[7][9]

  • Improved Pharmacokinetics: The hydrophilic PEG24 spacer enhances the solubility of the conjugate, reduces immunogenicity, and prolongs circulation time, allowing for efficient tumor accumulation.[4][10]

  • Controlled Conjugation: The Boc-protected amine allows for the attachment of a wide variety of payloads (e.g., imaging agents, therapeutics) in a controlled manner.[5]

Quantitative Data

The following tables summarize key quantitative data relevant to the application of PEGylated tetrazines in pre-targeting.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)PBS37~10,332[9]
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)PBS37< 2,000[9]
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)PBS37< 2,000[9]
MeDHPTCO-PEG4DPBS371,820[11]
Me2PyrTCO-PEG4DPBS375,120[11]
DHP2TCO-PEG4DPBS376,450[11]
2Pyr2TCO-PEG4DPBS3769,400[11]

Table 2: In Vivo Performance of Radiolabeled PEGylated Tetrazines

RadiotracerTargeting VectorTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
¹⁷⁷Lu-DOTA-PEG₇-Tz5B1-TCO (anti-CA19.9)Pancreatic Cancer Xenograft120 h16.8 ± 3.9>15:1[6]
[¹⁸F]Tz-derivativeCC49-TCOColorectal Carcinoma1 hNot specifiedHigh[12]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Conjugation of a Payload to Deprotected Methyltetrazine-PEG24-Amine

This protocol provides a general method for conjugating a payload with a reactive group (e.g., NHS ester) to the deprotected amine of the linker.

Materials:

  • Deprotected Methyltetrazine-PEG24-Amine (from Protocol 1)

  • Payload with an amine-reactive group (e.g., NHS ester-functionalized fluorescent dye or chelator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • HPLC for purification

Procedure:

  • Dissolve the deprotected Methyltetrazine-PEG24-Amine in anhydrous DMF or DMSO.

  • Add the amine-reactive payload to the solution (typically 1.1-1.5 molar equivalents).

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 molar equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or overnight. Protect from light if using a fluorescent payload.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the Methyltetrazine-PEG24-payload conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: In Vivo Pre-targeting Imaging

This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and the Methyltetrazine-PEG24-imaging probe conjugate.

Materials:

  • TCO-modified antibody (targeting vector)

  • Methyltetrazine-PEG24-imaging probe conjugate (e.g., with a fluorescent dye or a radiolabeled chelator)

  • Tumor-bearing animal model

  • Sterile saline or PBS for injection

  • In vivo imaging system (e.g., fluorescence imager, PET/SPECT scanner)

Procedure:

  • Step 1: Administration of Targeting Vector:

    • Inject the TCO-modified antibody intravenously into the tumor-bearing animals. The optimal dose will depend on the antibody and should be determined empirically.

  • Step 2: Accumulation and Clearance:

    • Allow the TCO-modified antibody to accumulate at the tumor site and clear from the bloodstream. The optimal time interval between the two injections (typically 24-72 hours) needs to be determined for each antibody.[2]

  • Step 3: Administration of Imaging Probe:

    • Inject the Methyltetrazine-PEG24-imaging probe conjugate intravenously.

  • Step 4: In Vivo Imaging:

    • At various time points after the second injection (e.g., 1, 4, 24 hours), perform in vivo imaging using the appropriate imaging modality.

  • Step 5: Biodistribution (Optional):

    • After the final imaging session, euthanize the animals and harvest tumors and major organs for ex vivo analysis to quantify the biodistribution of the imaging probe.

Visualizations

G cluster_workflow Pre-targeting Experimental Workflow step1 Step 1: Inject TCO-modified Targeting Vector (e.g., Antibody) step2 Step 2: Allow for Tumor Accumulation and Blood Clearance (24-72h) step1->step2 step3 Step 3: Inject this compound -Payload Conjugate step2->step3 step4 Step 4: In Vivo Reaction and Clearance of Excess Probe step3->step4 step5 Step 5: In Vivo Imaging and Biodistribution Analysis step4->step5

Caption: General workflow for in vivo pre-targeting experiments.

G cluster_reaction Inverse Electron-Demand Diels-Alder Reaction Tetrazine Methyltetrazine-PEG24-Payload Plus + Tetrazine->Plus TCO TCO-modified Targeting Vector Product Stable Covalent Bond (Dihydropyridazine) TCO->Product Plus->TCO N2 N₂ (gas) Product->N2 +

Caption: The IEDDA reaction between tetrazine and TCO.

G cluster_logic Logical Relationship of Components Linker This compound Methyltetrazine Methyltetrazine (Bioorthogonal Reaction) Linker->Methyltetrazine PEG24 PEG24 Spacer (Pharmacokinetics) Linker->PEG24 Boc_Amine Boc-Protected Amine (Payload Conjugation) Linker->Boc_Amine

Caption: Functional components of this compound.

References

Application Notes and Protocols for the Conjugation of Methyltetrazine-PEG24-Boc to a Therapeutic Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of therapeutic proteins is a cornerstone of modern drug development, enabling the creation of advanced biologics such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely functionalized protein constructs for imaging and diagnostics. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes (like trans-cyclooctene, TCO), offers a highly specific and efficient method for protein modification under mild, physiological conditions.[1][2][3]

This document provides detailed application notes and protocols for the conjugation of a Methyltetrazine-PEG24-Boc linker to a therapeutic protein. This process involves the covalent attachment of the linker to the protein via a stable amide bond, typically by reacting an N-hydroxysuccinimide (NHS) ester-functionalized linker with the primary amines of lysine (B10760008) residues on the protein surface.[4][5][6] The resulting conjugate features a terminal Boc-protected amine, which can be deprotected in a subsequent step to reveal a primary amine for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[5]

Principle of the Reaction

The conjugation of this compound to a therapeutic protein is a two-step process. The first step is the modification of the protein with the linker, followed by an optional deprotection step.

  • Amine-reactive Conjugation: The process utilizes a this compound linker that is activated with an NHS ester. This NHS ester reacts with the primary amino groups on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[6][7][8] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the amino groups are deprotonated and thus more nucleophilic.[5][9]

  • Boc Deprotection (Optional): The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the conjugated linker. This group is stable under the conjugation conditions but can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine.[10][11] This newly exposed amine can then be used for subsequent conjugation reactions.

Experimental Protocols

Materials and Reagents
  • Therapeutic Protein

  • This compound-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Reagent (Optional): Trifluoroacetic acid (TFA)

  • Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns and system.[12][][14][15]

  • Dialysis or ultrafiltration devices for buffer exchange

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection Prot_prep Protein Preparation (Buffer Exchange) Conjugation NHS Ester Reaction (Protein + Linker) Prot_prep->Conjugation Linker_prep Linker Preparation (Dissolve in DMSO) Linker_prep->Conjugation Quench Quench Reaction (Add Tris Buffer) Conjugation->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Deprotect Boc Deprotection (TFA Treatment) Analyze->Deprotect Optional Purify2 Purification Deprotect->Purify2

Caption: Experimental workflow for the conjugation of this compound to a therapeutic protein.

Step 1: Preparation of Protein and Linker
  • Protein Preparation:

    • Prepare the therapeutic protein at a concentration of 1-10 mg/mL.

    • Perform a buffer exchange into the Reaction Buffer (pH 7.5-8.5) using dialysis or a desalting column to remove any amine-containing buffers (e.g., Tris).

  • Linker Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

Step 2: Conjugation Reaction
  • Molar Ratio: Determine the desired molar excess of the linker to the protein. A starting point is typically a 5 to 20-fold molar excess of the linker. This ratio may require optimization depending on the protein and the desired degree of labeling.

  • Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

Step 3: Purification of the Conjugate
  • Removal of Excess Linker: Purify the protein conjugate from unreacted linker and byproducts.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from the smaller, unreacted linker molecules.[]

    • Ion-Exchange Chromatography (IEX): Since PEGylation can alter the surface charge of the protein, IEX can be used to separate the native protein from the PEGylated conjugates.[][14][15]

    • Dialysis/Ultrafiltration: Can also be used to remove small molecule impurities.

  • Buffer Exchange: After purification, exchange the buffer of the final conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

Step 4: Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached linker(s).

  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the identity and determine the degree of labeling (DOL) of the protein conjugate.

  • UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm. The concentration of the tetrazine can be measured at its specific absorbance maximum (around 310 nm and 520 nm, though the latter has a much higher extinction coefficient).

Step 5: Optional Boc Deprotection
  • Deprotection Reaction:

    • Lyophilize the purified protein conjugate.

    • Resuspend the lyophilized conjugate in a solution of 5-50% TFA in a suitable solvent (e.g., dichloromethane (B109758) for small molecules, though for proteins, aqueous TFA solutions are used). Note: Optimization of TFA concentration and reaction time is crucial to avoid protein denaturation.[10][11]

    • Incubate the reaction on ice for 30-60 minutes.

  • Purification:

    • Remove the TFA by lyophilization or buffer exchange.

    • Purify the deprotected conjugate using SEC or IEX to remove any byproducts and to exchange it into a neutral buffer.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of a Methyltetrazine-PEG linker to a therapeutic protein. These values may require optimization for specific proteins and applications.

ParameterTypical RangeMethod of Determination
Protein Concentration 1 - 10 mg/mLUV-Vis (A280)
Linker:Protein Molar Ratio 5:1 to 20:1N/A
Reaction pH 7.5 - 8.5pH meter
Reaction Time 1 - 2 hours (RT) or overnight (4°C)N/A
Degree of Labeling (DOL) 1 - 5Mass Spectrometry
Conjugation Efficiency > 80%SDS-PAGE, HPLC, MS
Purity of Final Conjugate > 95%SEC-HPLC, IEX-HPLC
Boc Deprotection (TFA Conc.) 5 - 50% (v/v)N/A
Deprotection Time 30 - 60 minutes (on ice)N/A

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_conjugation_logic Conjugation Logic cluster_deprotection_logic Deprotection Logic (Optional) cluster_click_reaction_logic Subsequent Click Reaction Protein Therapeutic Protein (with Lysine -NH2) Conjugate_Boc Protein-NH-CO-PEG24-Tetrazine-Me (Boc-protected amine) Protein->Conjugate_Boc + Linker Me-Tetrazine-PEG24-Boc-NHS Linker->Conjugate_Boc Conjugate_NH2 Protein-NH-CO-PEG24-Tetrazine-Me (Free amine) Conjugate_Boc->Conjugate_NH2 + Final_Product Final Bioconjugate Conjugate_Boc->Final_Product + TFA Trifluoroacetic Acid (TFA) TFA->Conjugate_NH2 TCO_Molecule TCO-functionalized Molecule (e.g., Drug, Dye) TCO_Molecule->Final_Product

Caption: Logical flow of the conjugation and subsequent potential reactions of the modified protein.

Conclusion

The conjugation of this compound to therapeutic proteins is a versatile and powerful strategy for the development of advanced biologics. The protocols outlined in this document provide a comprehensive guide for researchers to successfully perform this conjugation, purification, and characterization. The resulting conjugates can be used in a variety of applications, including targeted drug delivery, in vivo imaging, and the construction of complex protein architectures. Careful optimization of the reaction conditions is essential to achieve the desired degree of labeling while maintaining the biological activity of the therapeutic protein.

References

Application Notes and Protocols for Methyltetrazine-PEG24-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG24-Boc is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted bioconjugates. This linker is comprised of three key components:

  • Methyltetrazine: A highly reactive moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This bioorthogonal "click chemistry" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, allowing for efficient conjugation in complex biological media.[1][2]

  • PEG24 Spacer: A 24-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate.[3] The PEG spacer can improve the pharmacokinetic properties of the bioconjugate, prolonging its circulation half-life and potentially reducing immunogenicity.[3][4]

  • Boc Protecting Group: A tert-butyloxycarbonyl group that protects a primary amine. This amine can be deprotected under acidic conditions to allow for the covalent attachment of a therapeutic payload, such as a cytotoxic drug, via a stable amide bond.[5][6]

The strategic design of this compound facilitates a "pre-targeting" approach in drug delivery. In this strategy, a targeting molecule (e.g., an antibody) modified with a TCO group is administered first, allowing it to accumulate at the target site (e.g., a tumor). Subsequently, the Methyltetrazine-PEG-drug conjugate is administered. It rapidly and specifically reacts with the TCO-modified targeting molecule at the desired location, thereby concentrating the therapeutic payload and minimizing off-target toxicity.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C64H116N4O27
Molecular Weight 1373.60 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF

Data sourced from commercially available product information.

Table 2: Kinetic and Stability Data of Tetrazine-PEG Linkers
ParameterValueConditionsNotes
Second-Order Rate Constant (k₂) of Methyl-Tetrazine + TCO ~2,000 - 30,000 M⁻¹s⁻¹Aqueous buffer (e.g., PBS), 37°CThis is a representative range for methyl-tetrazine reacting with a TCO derivative. The exact rate can vary based on the specific TCO structure and reaction conditions.[9][10][11]
In Vitro Plasma Stability (Half-life of Linker) High (Hours to Days)Human Plasma, 37°CPEGylation is known to enhance the stability of linkers in plasma. Methyl-tetrazines also confer greater stability compared to unsubstituted tetrazines.[12] Specific half-life data for the PEG24 variant is not readily available and should be determined empirically.
In Vivo Biodistribution of PEGylated Compounds Prolonged circulation, accumulation in RES (liver, spleen)Murine ModelsPEGylation generally increases the circulation time of nanoparticles and bioconjugates. The biodistribution is size and charge dependent.[1][13][14]

Note: The kinetic data provided is for a methyl-tetrazine moiety, which serves as a close proxy for the reactive group in this compound. Researchers should perform their own kinetic analysis for their specific conjugate pair.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in utilizing this compound for targeted drug delivery.

Protocol 1: Boc Deprotection of this compound to Yield Methyltetrazine-PEG24-NH2

Objective: To remove the Boc protecting group to expose the primary amine for subsequent drug conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the payload or linker is sensitive to acid-mediated degradation, consider adding a scavenger like TIS (2.5-5% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the resulting TFA salt residue in DCM and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, Methyltetrazine-PEG24-NH₂.

  • Confirm the identity and purity of the product by LC-MS and/or NMR.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to Methyltetrazine-PEG24-NH2

Objective: To attach a therapeutic payload to the deprotected linker via a stable amide bond.

Materials:

  • Methyltetrazine-PEG24-NH₂ (from Protocol 1)

  • Carboxylic acid-containing payload (e.g., cytotoxic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the payload solution to activate the carboxylic acid. Stir at room temperature for 1-2 hours to form the NHS ester.

  • In a separate flask, dissolve Methyltetrazine-PEG24-NH₂ (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add the solution of the activated payload-NHS ester to the linker solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Methyltetrazine-PEG24-Payload conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final conjugate as a solid.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 3: Bioorthogonal "Click" Reaction with a TCO-Modified Antibody

Objective: To conjugate the Methyltetrazine-PEG24-Payload to a TCO-modified antibody.

Materials:

  • TCO-modified antibody (prepared separately, e.g., by reacting the antibody with TCO-NHS ester)

  • Methyltetrazine-PEG24-Payload conjugate (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

  • UV-Vis spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare a solution of the TCO-modified antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Dissolve the Methyltetrazine-PEG24-Payload conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute it in PBS.

  • Add the Methyltetrazine-PEG24-Payload solution to the TCO-antibody solution. A molar excess of the tetrazine-payload (e.g., 3-5 equivalents relative to the antibody) is typically used to ensure complete reaction. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature for 2-4 hours. The reaction is typically rapid.

  • Monitor the reaction progress by analyzing small aliquots using LC-MS to observe the mass shift corresponding to the formation of the ADC.

  • Purify the resulting ADC from excess, unreacted Methyltetrazine-PEG24-Payload using a desalting column or SEC. The buffer should be exchanged to a suitable formulation buffer (e.g., PBS).

  • Characterize the final ADC. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. Analyze the ADC by SDS-PAGE to confirm conjugation and by Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC to determine the drug-to-antibody ratio (DAR).

Visualizations

Logical and Experimental Workflows

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Application A This compound B Boc Deprotection (TFA/DCM) A->B C Methyltetrazine-PEG24-NH2 B->C E Amide Bond Formation (EDC/NHS) C->E D Carboxylic Acid Payload D->E F Methyltetrazine-PEG24-Payload E->F H iEDDA Click Reaction F->H G TCO-Modified Antibody G->H I Antibody-Drug Conjugate (ADC) H->I J Targeted Drug Delivery (In Vitro / In Vivo) I->J G cluster_0 Pre-Targeting Phase cluster_1 Effector Phase cluster_2 Therapeutic Effect A Administer TCO-Antibody B Antibody circulates and accumulates at tumor site A->B C Unbound antibody clears from circulation B->C F Bioorthogonal reaction at tumor site C->F D Administer Tetrazine-PEG-Payload E Rapid circulation and distribution D->E E->F G Unbound Tetrazine-Payload rapidly cleared E->G H Localized Drug Release & Therapeutic Action F->H G cluster_her2 HER2 Signaling Pathway her2_adc Anti-HER2 ADC (e.g., Trastuzumab-TCO + Tetrazine-Payload) her2 HER2 Receptor her2_adc->her2 Binds & Blocks dimer HER2/HER3 Heterodimer her2->dimer her3 HER3 her3->dimer pi3k PI3K dimer->pi3k ras RAS dimer->ras akt AKT pi3k->akt mtor mTOR akt->mtor prolif Cell Proliferation, Survival, Angiogenesis mtor->prolif raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->prolif G cluster_apoptosis Apoptosis Induction by Cytotoxic Payload adc ADC Internalization & Payload Release payload Cytotoxic Drug (e.g., MMAE, DM1) adc->payload stress Intracellular Stress (e.g., DNA Damage, Microtubule Disruption) payload->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito Permeabilization cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with a Tetrazine-PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification and fluorescent labeling of biomolecules are essential techniques in biological research, diagnostics, and drug development. Bioorthogonal chemistry provides powerful tools for these modifications in complex biological systems without interfering with native processes.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO).[1][3] This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently at low concentrations under physiological conditions without the need for cytotoxic catalysts.[1][3][4]

A Tetrazine-Polyethylene Glycol (PEG) linker combines the highly reactive tetrazine moiety with a hydrophilic PEG spacer.[][6] The PEG component enhances the aqueous solubility of the labeling reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[][6][7] These linkers can be functionalized with various reactive groups (e.g., NHS esters, maleimides) to first attach the tetrazine handle to a biomolecule, or they can be pre-conjugated to a fluorophore for direct labeling of a TCO-modified biomolecule. This document provides detailed protocols and application notes for the fluorescent labeling of biomolecules using a two-step approach involving a Tetrazine-PEG-Fluorophore conjugate.

Principle of Tetrazine-TCO Ligation

The labeling strategy is based on the IEDDA reaction, a type of [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO.[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[1][8] The reaction is extremely rapid, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3]

A key feature of many tetrazine-fluorophore conjugates is their "fluorogenic" nature.[9] The tetrazine moiety can efficiently quench the fluorescence of the attached dye through mechanisms like Fluorescence Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).[9][10] Upon reaction with a TCO, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence intensity is observed.[9][10][11] This "turn-on" capability provides a high signal-to-noise ratio, which is highly advantageous for imaging applications as it can minimize background from unreacted probes.[9]

Applications

The combination of rapid kinetics, high specificity, and potential for fluorogenic signaling makes Tetrazine-PEG linkers ideal for a wide range of applications:

  • Live Cell Imaging: Enables the labeling and tracking of proteins and other biomolecules in their native cellular environment.[8][12] The high cell permeability of some tetrazine-dyes allows for specific labeling of intracellular targets.[9][10]

  • Pretargeted Imaging (e.g., PET, SPECT): A two-step in vivo approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site.[3][13] Subsequently, a small, rapidly clearing radiolabeled tetrazine is injected, which "clicks" to the pre-localized antibody, improving target-to-background ratios.[3][14]

  • Flow Cytometry: Fluorescently labeled antibodies or ligands can be used for specific cell population analysis.

  • Biomolecule Conjugation: Used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[]

  • Super-Resolution Microscopy: The small size of the chemical tag and the high efficiency of the labeling reaction are beneficial for high-density labeling required for techniques like STORM and PALM.[9][10]

Data Presentation

Table 1: Quantitative Parameters for Tetrazine-TCO Ligation
ParameterValueBiomolecule/SystemNotesSource
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹General Tetrazine-TCOOne of the fastest bioorthogonal reactions.[1][3]
~2000 M⁻¹s⁻¹General Tetrazine-TCOIn 9:1 methanol/water.[8][15]
~1 M⁻¹s⁻¹Tetrazine-NorborneneNorbornenes are less reactive dienophiles than TCO.[16]
Fluorescence Turn-On Ratio 15 - 40 foldATTO425, ATTO465, ATTO488Shorter wavelength dyes show pronounced turn-on due to FRET quenching by tetrazine.[9]
Up to 1600-foldBODIPY-derivativesAchieved using through-bond energy transfer (TBET) mechanism.[17][18]
2500 - 11,000 foldCoumarin-derivativesUltrahigh enhancement achieved with optimized linkers.[18]
Recommended Molar Excess 1.1 to 2-foldTetrazine reagent over TCO-biomoleculeA slight excess is often sufficient due to the high reaction rate.[1]
1.5 to 5-foldTCO-molecule over tetrazine-proteinRecommended for ensuring complete ligation of the labeled protein.[19]
Typical Reaction Time < 5 minutesTet2-protein with sTCOAt room temperature and physiological pH.[20]
10 - 60 minutesGeneral TCO-Tetrazine reactionTypically complete within an hour at room temperature.[1]
< 30 minutesTCO-molecule with tetrazine-proteinCan be extended for dilute solutions.[19]
Labeling Yield > 90%¹⁸F-TCO with Tetrazine-RGD peptideAchieved within 5 minutes at low micromolar concentrations.[4]
78% ± 10%scFv antibody modificationUsing an EPL/IEDDA protocol with styrene-tetrazine chemistry.[21]

Experimental Protocols & Visualizations

The following protocols describe a general two-step workflow for labeling a biomolecule of interest, such as a protein or antibody. The first step involves introducing the TCO handle onto the biomolecule. The second step is the bioorthogonal ligation with the fluorescently-labeled Tetrazine-PEG reagent.

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Fluorescent Labeling A 1. Prepare Biomolecule Solution (e.g., Protein in Amine-Free Buffer) B 2. Prepare TCO-NHS Ester Stock Solution (in DMSO) C 3. React Biomolecule with TCO-NHS Ester (1-4h, RT) B->C Add Molar Excess D 4. Purify TCO-Modified Biomolecule (e.g., Size Exclusion Chromatography) C->D Remove Excess Reagent E 5. Prepare Tetrazine-PEG-Fluorophore Stock Solution (in DMSO) D->E Proceed to Labeling F 6. React TCO-Biomolecule with Tetrazine-PEG-Fluorophore (10-60 min, RT) E->F Add Slight Molar Excess G 7. Purify Final Labeled Conjugate (e.g., SEC or Dialysis) F->G Remove Excess Fluorophore H 8. Characterize Conjugate (Spectroscopy, SDS-PAGE) G->H

Caption: General experimental workflow for two-step fluorescent labeling of biomolecules.

Protocol 1: Modification of a Protein with a TCO Handle

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO group using a TCO-NHS ester.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-7.5)

  • TCO-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting column like Sephadex G-25, or Size-Exclusion Chromatography (SEC) column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically. b. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted TCO-NHS ester and reaction byproducts (N-hydroxysuccinimide) by SEC or a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the modified protein to the unmodified protein.

Protocol 2: Fluorescent Labeling via Tetrazine-TCO Ligation

This protocol details the reaction between the TCO-modified protein from Protocol 1 and a Tetrazine-PEG-Fluorophore.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-PEG-Fluorophore

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification supplies (e.g., SEC column or dialysis cassette)

Procedure:

  • Prepare Reactants: a. Prepare the TCO-modified protein in the reaction buffer at a suitable concentration (e.g., 1 mg/mL). b. Dissolve the Tetrazine-PEG-Fluorophore in DMSO to create a 1-10 mM stock solution.

  • Ligation Reaction: a. Add a 1.5 to 5-fold molar excess of the Tetrazine-PEG-Fluorophore stock solution to the TCO-modified protein solution.[19] The disappearance of the characteristic red/pink color of the tetrazine can sometimes be used to monitor the reaction's progress.[1][22] b. Gently mix. The reaction is typically very fast and should be complete within 10-60 minutes at room temperature.[1] For very dilute solutions, the reaction time can be extended.

  • Purification: If necessary, remove the excess unreacted Tetrazine-PEG-Fluorophore from the final conjugate.[1] This can be achieved using SEC or dialysis against an appropriate buffer.[1][19]

  • Characterization and Storage: a. Determine the final protein concentration and degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its absorbance maximum. b. Analyze the final conjugate by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling.[23][24] c. Store the labeled protein conjugate according to the fluorophore's and protein's stability requirements, typically at 4°C or -20°C, protected from light.

Caption: Mechanism of the Tetrazine-TCO bioorthogonal ligation reaction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)Source
Low Degree of Labeling (DOL) - Inactive NHS or PFP ester due to hydrolysis.- Insufficient molar excess of the labeling reagent.- Presence of primary amines (e.g., Tris) in the protein buffer.- Prepare the reagent stock solution immediately before use.- Increase the molar ratio of the reagent to the protein.- Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES).[19]
Protein Precipitation during Labeling - High concentration of organic solvent (e.g., DMSO) from the reagent stock.- Protein aggregation upon modification.- Keep the final volume of the organic solvent below 10% of the total reaction volume.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time, lower molar excess).[19]
No or Low Fluorescence Signal - Incomplete ligation reaction.- Degradation of the fluorophore.- For fluorogenic probes, the tetrazine may have degraded prior to reaction.- Confirm TCO modification of the biomolecule.- Increase reaction time or molar excess of the tetrazine-fluorophore.- Protect fluorophores from light; use fresh reagents.
High Background Fluorescence - Insufficient removal of unreacted fluorescent probe.- Non-specific binding of the probe to surfaces or cells.- Improve the purification step (e.g., use a longer SEC column, increase dialysis time/volume).- Include blocking agents (e.g., BSA) and washing steps in imaging protocols.[9]
Cell Death or Morphological Changes (Live Cell Imaging) - Cytotoxicity of the labeling reagents at the concentration used.- Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent.- Reduce incubation times.- Perform a cell viability assay.[12]

References

Application Notes: Site-Specific Protein Modification Using Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of next-generation biotherapeutics, diagnostic agents, and research tools. By precisely installing non-native functional groups into a protein's structure, researchers can create well-defined conjugates with enhanced properties. This document provides detailed application notes and protocols for the site-specific modification of proteins using Methyltetrazine-PEG24-Boc, a high-purity PROTAC linker belonging to the PEG class. This reagent facilitates a two-step bioorthogonal labeling strategy, enabling the attachment of a polyethylene (B3416737) glycol (PEG) linker and a reactive methyltetrazine handle to a target protein.

The core of this strategy lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst.[3][4] To achieve site-specificity, a TCO-containing unnatural amino acid (UAA) is first incorporated into the protein of interest at a desired location using genetic code expansion techniques.[5][6][7] The methyltetrazine moiety of the linker then reacts specifically with the incorporated TCO group, resulting in a stable, covalently modified protein. The long PEG24 chain enhances the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.[8][9] The Boc (tert-butyloxycarbonyl) protecting group on the linker allows for further, optional diversification of the conjugate.[1][10][11]

Principle of the Method

The overall workflow for site-specific protein modification using this compound involves two primary stages:

  • Genetic Incorporation of a trans-Cyclooctene (TCO) Unnatural Amino Acid (UAA): A TCO-containing UAA is incorporated into the target protein at a specific site. This is achieved by introducing an amber stop codon (TAG) at the desired location in the protein's gene and co-expressing it with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the TCO-UAA.[5][12][13]

  • Bioorthogonal Ligation with this compound: The purified protein, now containing a TCO group at a specific site, is reacted with this compound. The methyltetrazine moiety of the linker undergoes a rapid and specific IEDDA reaction with the TCO group on the protein, forming a stable covalent bond.[3][6]

Data Presentation

The following tables summarize key quantitative data related to the efficiency and kinetics of the tetrazine-TCO ligation for protein modification.

ParameterValueReference
Second-Order Rate Constant (k₂)
Tetrazine-TCO Ligation (general)Up to 10⁵ M⁻¹s⁻¹[3]
Tetrazine-sTCO Ligation (on protein)880 M⁻¹s⁻¹ (in vitro)[3]
Tetrazine-sTCO Ligation (in E. coli)330 M⁻¹s⁻¹[3]
Yield
SST-Tetrazine + TCO-PEG1295%[14]
SST-Tetrazine + TCO-Cy590%[14]
Protein Expression Yield with UAA
sfGFP with TCO-UAA6-12 mg/L of culture[5][15]
sfGFP with Tet2-Et UAA~200 mg/L of culture[16]

Table 1: Quantitative Data for Tetrazine-TCO Ligation and UAA Incorporation.

ReagentMolar Excess (relative to protein)Incubation TimeTemperatureReference
TCO-functionalized molecule1.5 to 5-fold< 30 minutesRoom Temperature[17]
TCO-PEG₅₀₀₀10-fold5 minutesRoom Temperature[16]
HO-4120 (for p-AcF)10-fold12-48 hours37 °C[12]
Azido-specific spin label5-foldOvernightRoom Temperature or 4 °C[12]

Table 2: Recommended Reaction Conditions for Protein Labeling.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of TCO-Lysine into a Target Protein in E. coli

This protocol describes the expression and purification of a target protein containing a TCO-lysine UAA at a specific site.

Materials:

  • Expression plasmid for the target protein with a TAG codon at the desired modification site.

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for TCO-lysine.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) agar (B569324) plates and broth containing appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).

  • TCO-lysine.

  • Isopropyl-β-D-thiogalactopyranoside (IPTG).

  • L-arabinose.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL-TCO-lysine plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.[12]

  • Starter Culture: Inoculate a single colony into 20 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.[12]

  • Expression Culture: The next day, inoculate the starter culture into 1 L of LB broth with antibiotics. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.75.[12][18]

  • Induction: Add TCO-lysine to a final concentration of 0.5 g/L. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.[12][18]

  • Incubation: Continue to incubate the culture overnight at 30°C with shaking.[12][18]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the TCO-containing protein using standard protocols appropriate for the specific protein (e.g., affinity chromatography for tagged proteins).

Protocol 2: Ligation of this compound to a TCO-Containing Protein

This protocol details the reaction between the purified TCO-containing protein and the this compound linker.

Materials:

  • Purified TCO-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Ligation Reaction: a. Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-containing protein solution.[17] b. The reaction is typically very rapid and can be complete in under 30 minutes at room temperature. For dilute solutions, the reaction time can be extended to 1-2 hours.[17]

  • Purification: Remove the excess, unreacted this compound reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 3: Optional Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.

Materials:

  • Lyophilized Methyltetrazine-PEG24-conjugated protein.

  • Anhydrous Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.[1][10]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise to a final concentration of 20-50% (v/v) while stirring.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is consumed.[1][10]

  • Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) three times.[1][10] The resulting deprotected protein can then be used for subsequent conjugation reactions.

Mandatory Visualizations

experimental_workflow cluster_0 Stage 1: UAA Incorporation cluster_1 Stage 2: Bioorthogonal Ligation cluster_2 Stage 3: Optional Deprotection Plasmid Prep Plasmid Prep Transformation Transformation Plasmid Prep->Transformation Co-transform E. coli Expression Expression Transformation->Expression Induce with IPTG/Arabinose + TCO-UAA Purification_UAA Purification Expression->Purification_UAA Harvest & Lyse Ligation Ligation Purification_UAA->Ligation TCO-Protein Purification_Final Purification Ligation->Purification_Final Deprotection Deprotection Purification_Final->Deprotection Boc-Protected Conjugate Final Conjugate Final Conjugate Deprotection->Final Conjugate Deprotected Conjugate Target Gene Target Gene Target Gene->Plasmid Prep Insert TAG Codon pEVOL Plasmid pEVOL Plasmid pEVOL Plasmid->Plasmid Prep TCO-UAA Synthetase/tRNA This compound This compound This compound->Ligation

Caption: Experimental workflow for site-specific protein modification.

reaction_mechanism TCO_Protein Protein-TCO Dihydropyridazine_Intermediate Dihydropyridazine Intermediate TCO_Protein->Dihydropyridazine_Intermediate [4+2] Cycloaddition Tetrazine_Linker This compound Tetrazine_Linker->Dihydropyridazine_Intermediate Final_Conjugate Protein-PEG24-Boc Conjugate Dihydropyridazine_Intermediate->Final_Conjugate N₂ Elimination

Caption: Reaction mechanism of tetrazine-TCO ligation.

References

Application Notes and Protocols: Methyltetrazine-PEG24-Boc in Radiolabeling for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the field of radiopharmaceutical development, particularly for Positron Emission Tomography (PET) imaging. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this approach, offering rapid, specific, and high-yielding conjugation under physiological conditions.[1][2][3][4][5] This "click chemistry" enables a pretargeting strategy where a TCO-modified targeting vector (e.g., an antibody or nanoparticle) is first administered and allowed to accumulate at the target site, followed by a smaller, radiolabeled tetrazine molecule that rapidly clears from non-target tissues, leading to high-contrast images.[3][6][7][8][9]

Methyltetrazine-PEG24-Boc is a valuable reagent in this workflow. The methyltetrazine moiety serves as the reactive partner for the TCO, while the long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG24) enhances solubility and can improve in vivo pharmacokinetics.[10][11][] The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for controlled, site-specific conjugation to targeting molecules after its removal. These application notes and protocols provide a detailed guide to the use of this compound in developing radiolabeled probes for PET imaging.

Key Features of this compound

  • Bioorthogonal Reactivity: The methyltetrazine core enables fast and specific ligation with TCO-modified molecules.[]

  • Enhanced Solubility: The hydrophilic PEG24 linker improves the aqueous solubility of the construct, which is beneficial for in vivo applications.[10][11][]

  • Boc Protection: The Boc-protected amine allows for a two-step conjugation strategy, enabling purification of the deprotected intermediate before reaction with a targeting vector.[10][11]

  • Versatility: This linker can be used to modify a wide range of targeting molecules, including antibodies, peptides, and nanoparticles, for pretargeted PET imaging.[3][7][13]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • The resulting crude Methyltetrazine-PEG24-NH2 can be purified by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the TFA salt of the deprotected product.

Protocol 2: Conjugation of Deprotected Methyltetrazine-PEG24-Amine to a Targeting Antibody

This protocol outlines the conjugation of the deprotected and activated methyltetrazine linker to an antibody.

Materials:

  • Purified Methyltetrazine-PEG24-NH2 (TFA salt)

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation, or other suitable crosslinkers.

  • Size-exclusion chromatography (SEC) columns for purification.

Procedure:

  • Activation of Antibody (if targeting carboxyl groups):

    • Dissolve NHS and EDC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add the NHS/EDC solution to the antibody solution at a molar excess to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve the purified Methyltetrazine-PEG24-NH2 in the reaction buffer.

    • Add the deprotected methyltetrazine solution to the activated antibody solution. The molar ratio of tetrazine to antibody should be optimized for the specific application.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting Methyltetrazine-PEG24-Antibody conjugate using SEC to remove unconjugated tetrazine and other small molecules.

    • Characterize the conjugate by measuring the protein concentration (e.g., BCA assay) and determining the degree of labeling (DOL) using UV-Vis spectroscopy.

Protocol 3: Radiolabeling of a TCO-Bearing Molecule with a Radiolabeled Tetrazine

This protocol describes the pretargeting approach where a TCO-modified molecule is radiolabeled in vivo or in vitro using a radiolabeled tetrazine. For this example, we will consider the radiolabeling of a TCO-modified antibody with a ⁶⁸Ga-labeled tetrazine.

Materials:

  • TCO-modified targeting antibody.

  • A suitable tetrazine chelator for ⁶⁸Ga, for example, a NOTA- or DOTA-functionalized tetrazine.

  • ⁶⁸Ge/⁶⁸Ga generator.

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-5.5).

  • C18 Sep-Pak cartridges for purification.

  • Radio-TLC or radio-HPLC for quality control.

Procedure:

  • ⁶⁸Ga Labeling of the Tetrazine Chelator:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

    • Add the ⁶⁸GaCl₃ eluate to a solution of the tetrazine-chelator conjugate in the reaction buffer.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes, depending on the chelator).

    • Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.

  • Purification of the Radiolabeled Tetrazine:

    • Pass the reaction mixture through a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled tetrazine with ethanol.

    • The final product can be formulated in a saline solution for injection.

  • Pretargeted PET Imaging (In Vivo):

    • Administer the TCO-modified antibody to the subject and allow for accumulation at the target site and clearance from the blood (typically 24-72 hours).[2]

    • Inject the purified ⁶⁸Ga-labeled tetrazine.

    • Acquire PET images at various time points post-injection of the radiotracer.

Data Presentation

The following tables summarize representative quantitative data from studies using similar tetrazine-based pretargeting systems for PET imaging.

Table 1: Radiolabeling Efficiency of Tetrazine Derivatives with Various PET Isotopes

Radiolabeling ReactionIsotopePrecursorRadiochemical Yield (RCY)Reference
Chelation⁶⁸GaTHP-tetrazine>95%[6]
Chelation⁶⁴CuTz-PEG7-NOTA>90%[1]
Aluminum Fluoride¹⁸FNOTA-labeled tetrazine~35%[2]
Copper-Catalyzed Click¹⁸FTz-alkynes + ¹⁸F-azidesup to ~70%[8]

Table 2: In Vivo Tumor Uptake in Pretargeted PET Imaging Studies

Targeting VectorRadiotracerTumor ModelUptake (%ID/g)Time Point (post-injection)Reference
5B1-TCO (anti-CA19.9)Tz-PEG11-Al[¹⁸F]-NOTABxPC3 pancreatic xenograftsup to 6.44 h[2]
huA33-TCO⁶⁴Cu-DOTA-PEG₇-TzSW1222 colorectal xenograftsHigh specific uptake24-120 h[7]
TCO-functionalized liposomes[⁶⁸Ga]Ga-THP-tetrazineFibrosarcomaMixed results-[6]
TCO-trastuzumab[¹¹¹In]In-DO3A-BODIPY-TzHER2-expressing tumors21.2 ± 5.66 days (SPECT)[13]

Visualizations

pretargeting_workflow cluster_step1 Step 1: Targeting Vector Administration cluster_step2 Step 2: Radiotracer Administration & Imaging TCO_mAb TCO-Modified Antibody/Nanoparticle Tumor Tumor Cells TCO_mAb->Tumor Accumulation & Clearance (24-72h) IEDDA In Vivo IEDDA Click Reaction Tumor->IEDDA Radio_Tz Radiolabeled Tetrazine Radio_Tz->IEDDA PET PET Imaging IEDDA->PET High Contrast Image

Caption: Pretargeted PET imaging workflow.

deprotection_conjugation Boc_Tz This compound Amine_Tz Methyltetrazine-PEG24-NH2 Boc_Tz->Amine_Tz Deprotection TFA TFA/DCM Conjugate Methyltetrazine-PEG24-Antibody Conjugate Amine_Tz->Conjugate Antibody Targeting Antibody Activated_Ab Activated Antibody Antibody->Activated_Ab Activation EDC_NHS EDC/NHS Activated_Ab->Conjugate Conjugation

Caption: Deprotection and conjugation workflow.

IEDDA_reaction reactants Radiolabeled Tetrazine TCO-Modified Molecule product Stable Dihydropyridazine Adduct reactants->product IEDDA Cycloaddition N2 N2 product->N2 Retro-Diels-Alder (N2 elimination)

Caption: Inverse electron demand Diels-Alder (IEDDA) reaction.

References

Application Notes and Protocols for Peptide Immobilization on Surfaces using Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise immobilization of peptides onto surfaces is a cornerstone of numerous biomedical applications, including drug discovery, diagnostics, and tissue engineering. A robust and efficient method for achieving this is through bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for catalysts.[1][2]

This document provides detailed protocols for the use of Methyltetrazine-PEG24-Boc, a heterobifunctional linker, to immobilize peptides onto TCO-functionalized surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the peptide and reduces non-specific binding to the surface, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific conjugation to the peptide of interest.[3][4]

Principle of the Method

The immobilization strategy is a multi-step process that ensures a controlled and oriented presentation of the peptide on the surface.

  • Surface Preparation: The substrate is first functionalized with trans-cyclooctene (TCO) groups. This is typically achieved by reacting an amine-reactive surface with a TCO-NHS ester.[5]

  • Peptide-Linker Conjugation: The this compound linker is conjugated to the peptide. This involves two key steps:

    • Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions to reveal a primary amine.[6][7]

    • Peptide Coupling: The deprotected linker is then coupled to a specific site on the peptide, typically a carboxylic acid group on an aspartic acid (Asp) or glutamic acid (Glu) residue, or the C-terminus, using standard carbodiimide (B86325) chemistry.

  • Surface Immobilization: The resulting methyltetrazine-functionalized peptide is then introduced to the TCO-activated surface. The rapid and specific iEDDA reaction between the methyltetrazine and TCO moieties results in the stable, covalent immobilization of the peptide.[8][9]

Data Presentation

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
ReagentConcentrationTime (min)Purity of Deprotected Product
Trifluoroacetic Acid (TFA)25% in Dichloromethane (DCM)30>90%
Trifluoroacetic Acid (TFA)50% in Dichloromethane (DCM)60>95%[6]
Hydrochloric Acid (HCl)4M in Dioxane60>95%[6]
Table 2: Surface Peptide Density as a Function of Peptide Concentration
Peptide Concentration for FunctionalizationResulting Superficial Peptide Density (mol/cm²)
1 nM7.58 x 10⁻¹⁴[10]
1 µM8.59 x 10⁻¹³[10]
1 mM2.80 x 10⁻¹²[10]
Table 3: Integrin Binding Affinity of a Cyclic RGD Peptide Before and After Tetrazine-TCO Ligation
PeptideIC₅₀ (M)
c(RGDyK)(1.16 ± 0.35) x 10⁻⁷[9]
¹⁹F-tetrazine-RGD(1.93 ± 0.27) x 10⁻⁷[9]

IC₅₀ values represent the concentration of peptide required to inhibit 50% of ¹²⁵I-echistatine binding to αvβ3 integrin on U87MG cells. The similar values indicate that the conjugation process has a minimal effect on the peptide's binding affinity.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a primary amine for subsequent peptide conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[6][7]

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 50% (v/v).[6][7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7][11]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[7]

  • For neutralization to the free amine, dissolve the residue in DCM and carefully wash with a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[7][11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Methyltetrazine-PEG24-NH₂.

Protocol 2: Conjugation of Deprotected Linker to Peptide

This protocol outlines the coupling of the primary amine on the linker to a carboxylic acid on the peptide using EDC/NHS chemistry.

Materials:

  • Deprotected Methyltetrazine-PEG24-NH₂ (from Protocol 1)

  • Peptide with an available carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Coupling Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Dissolve the peptide in Coupling Buffer.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in anhydrous DMF or DMSO.

  • Add the EDC/NHS solution to the peptide solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Dissolve the deprotected Methyltetrazine-PEG24-NH₂ in a small amount of DMF or DMSO.

  • Add the linker solution to the activated peptide solution (a 5 to 20-fold molar excess of linker may be required and needs empirical optimization).[11]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the resulting Methyltetrazine-PEG24-peptide conjugate using RP-HPLC.[12]

Protocol 3: Functionalization of a Surface with TCO

This protocol details the preparation of a TCO-activated surface from an amine-reactive substrate.

Materials:

  • Amine-reactive surface (e.g., aminosilane-coated glass slide or microplate)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF[5]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[5]

  • Deionized water

Procedure:

  • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]

  • Add the TCO-NHS ester solution to the amine-reactive surface, ensuring complete coverage.

  • Incubate for 1-2 hours at room temperature in a humidified chamber.[5]

  • Wash the surface thoroughly with Washing Buffer (3 times for 5 minutes each) to remove unreacted TCO-NHS ester.[5]

  • Block any remaining reactive sites by incubating with Blocking Buffer for 1 hour at room temperature.[5]

  • Wash the surface again with PBST (3 times for 5 minutes each) and then with deionized water.[5] The TCO-functionalized surface is now ready for peptide immobilization.

Protocol 4: Immobilization of Methyltetrazine-Peptide onto a TCO-Functionalized Surface

This is the final step where the bioorthogonal reaction occurs.

Materials:

  • Methyltetrazine-PEG24-peptide (from Protocol 2)

  • TCO-functionalized surface (from Protocol 3)

  • Immobilization Buffer: PBS, pH 7.4

Procedure:

  • Dilute the Methyltetrazine-PEG24-peptide in Immobilization Buffer to the desired concentration (e.g., 10-100 µg/mL).[5]

  • Add the peptide solution to the TCO-functionalized surface.

  • Incubate for 30 minutes to 2 hours at room temperature. The iEDDA reaction is typically very fast.[5][13]

  • Wash the surface extensively with Immobilization Buffer to remove any non-covalently bound peptide.

  • The peptide-functionalized surface is now ready for use in downstream applications.

Protocol 5: Surface Characterization

It is crucial to characterize the surface at key stages of the process to confirm successful modification.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to determine the elemental composition of the surface. Successful aminosilanization will show an increase in the N1s signal. Subsequent PEGylation and peptide immobilization will alter the C1s, O1s, and N1s signals, which can be quantified.[14][15][16][17]

  • Contact Angle Goniometry: Measure the water contact angle to assess changes in surface hydrophilicity. A decrease in contact angle after each modification step typically indicates successful functionalization.[15]

  • Atomic Force Microscopy (AFM): Use AFM to visualize the surface topography. An increase in surface roughness can be indicative of successful peptide immobilization.[15][18]

  • Fluorescence Microscopy: If a fluorescently labeled peptide is used, fluorescence microscopy provides a direct way to visualize and quantify the homogeneity and density of the immobilized peptide.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Peptide-Linker Conjugation cluster_2 Immobilization & Application AmineSurface Amine-Reactive Surface TCO_Surface TCO-Functionalized Surface AmineSurface->TCO_Surface Incubate 1-2h RT TCO_NHS TCO-PEG-NHS Ester TCO_NHS->AmineSurface Immobilized_Peptide Immobilized Peptide Surface TCO_Surface->Immobilized_Peptide iEDDA 'Click' Reaction 30-120 min RT Boc_Linker This compound Deprotected_Linker Methyltetrazine-PEG24-NH2 Boc_Linker->Deprotected_Linker TFA/DCM Tetrazine_Peptide Methyltetrazine-Peptide Deprotected_Linker->Tetrazine_Peptide EDC/NHS Peptide Peptide-COOH Peptide->Tetrazine_Peptide Tetrazine_Peptide->Immobilized_Peptide Application Downstream Application (e.g., Cell Adhesion Assay) Immobilized_Peptide->Application

Caption: Workflow for peptide immobilization.

RGD-Integrin Signaling Pathway

G cluster_surface Immobilized Surface cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Surface Substrate RGD Immobilized RGD Peptide Integrin αvβ3 Integrin RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (Proliferation, Survival) FAK->Signaling

Caption: RGD peptide interaction with integrin.

References

Experimental setup for monitoring tetrazine-TCO ligation kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monitoring Tetrazine-TCO Ligation Kinetics

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2][3] Its exceptional reaction speed, high specificity, and biocompatibility have made it an invaluable tool for in vivo imaging, drug delivery, and cellular labeling.[4][5][6] The kinetics of this ligation are remarkably fast, with second-order rate constants reaching up to 106 M-1s-1.[4][5] Accurate and reproducible monitoring of these kinetics is crucial for developing new probes, optimizing labeling strategies, and ensuring the efficiency of bioorthogonal systems in complex biological environments.

This application note provides an overview of common experimental setups for monitoring tetrazine-TCO ligation kinetics, detailed protocols for key methodologies, and a summary of kinetic data for various reactant pairs.

Core Principles of Kinetic Monitoring

Monitoring the Tz-TCO ligation relies on observing a change in a physical or spectroscopic property of the system over time. The most common approaches leverage changes in light absorbance or fluorescence that occur as the tetrazine is consumed.

  • UV-Visible Absorbance Spectroscopy: Tetrazines possess a characteristic π→π* electronic transition that results in a visible absorbance peak typically between 510-550 nm, giving them a distinct pink or red color.[4][7] Upon cycloaddition with a TCO, the conjugated system of the tetrazine is disrupted, leading to a disappearance of this absorbance.[4][8] By monitoring the decay of this absorbance signal over time, the reaction rate can be determined.

  • Fluorescence Spectroscopy: This method often employs a "turn-on" or "fluorogenic" system.[5][6] A fluorophore is conjugated to the tetrazine in such a way that its fluorescence is quenched.[6][9] The tetrazine moiety acts as the quencher.[6] When the tetrazine reacts with a TCO, the quencher is chemically transformed, restoring the fluorophore's emission.[10] The increase in fluorescence intensity is directly proportional to the progress of the reaction.[5]

  • Stopped-Flow Technique: Due to the extremely rapid nature of many Tz-TCO reactions, manual mixing and measurement are often too slow to capture the initial kinetics accurately.[11][12] Stopped-flow instruments solve this by rapidly and automatically mixing two reactant solutions and then stopping the flow in an observation cell, allowing for spectroscopic measurements (absorbance or fluorescence) on a millisecond timescale.[13][14][15]

Experimental Setups & Protocols

Protocol 1: General Kinetic Analysis using UV-Vis Spectroscopy

This protocol is suitable for reactions with half-lives longer than a few seconds, where manual mixing is feasible.

Objective: To determine the second-order rate constant by monitoring the decrease in tetrazine absorbance.

Materials:

  • Tetrazine derivative of interest

  • TCO derivative of interest

  • High-purity, anhydrous solvent (e.g., Methanol, Acetonitrile, or an appropriate aqueous buffer like PBS, pH 7.4)[8][16]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare Stock Solutions:

    • Accurately prepare stock solutions of the tetrazine and TCO in the chosen solvent. Typical concentrations are in the mM range.

    • Determine the exact concentration of the tetrazine stock solution by measuring its absorbance at its λmax (e.g., ~520 nm) and using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) must be known or determined.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to kinetics mode.

    • Set the measurement wavelength to the λmax of the tetrazine.

    • Equilibrate the instrument and the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[16]

  • Run the Reaction (Pseudo-First-Order Conditions):

    • To simplify data analysis, use pseudo-first-order conditions by having one reactant in large excess (typically ≥10-fold) over the other. It is common to have the TCO in excess as the tetrazine absorbance is being monitored.[17]

    • Pipette the solution with the excess reactant (TCO) and the solvent into the quartz cuvette.

    • Place the cuvette in the spectrophotometer and record a baseline absorbance.

    • Initiate the reaction by adding a small volume of the limiting reactant (tetrazine) stock solution to the cuvette. Mix rapidly but thoroughly with a pipette.

    • Immediately start recording the absorbance at the set wavelength over time until the reaction is complete (i.e., the absorbance signal is stable).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -kobs, where kobs is the observed rate constant.

    • The second-order rate constant (k2) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess: k2 = kobs / [TCO]

Protocol 2: Rapid Kinetic Analysis using Stopped-Flow Spectroscopy

This protocol is essential for fast reactions with half-lives in the millisecond to second range.

Objective: To determine the second-order rate constant of a fast ligation using stopped-flow fluorescence or absorbance.

Materials:

  • Stopped-flow spectrophotometer/fluorometer (e.g., Applied Photophysics SX20)[11]

  • Tetrazine and TCO derivatives

  • Appropriate solvent or buffer (e.g., PBS, pH 7.4)[16]

Methodology:

  • Prepare Reactant Solutions:

    • Prepare solutions of the tetrazine and TCO in the chosen buffer. For stopped-flow, the final concentrations after mixing are typically in the low µM range.[16]

    • For example, to achieve a final tetrazine concentration of 25 µM and a TCO concentration of 250 µM (10-fold excess), you would prepare a 50 µM tetrazine solution and a 500 µM TCO solution for the instrument's syringes.

  • Set up the Stopped-Flow Instrument:

    • Equilibrate the instrument's syringes and sample lines to the desired temperature (e.g., 37°C).[16]

    • Load the tetrazine solution into one syringe and the TCO solution into the other.

    • If monitoring fluorescence turn-on, set the excitation and emission wavelengths appropriate for the fluorophore. If monitoring absorbance, set the wavelength to the tetrazine λmax.

  • Perform the Kinetic Run:

    • Prime the syringes to remove any air bubbles and ensure the lines are filled with the correct solutions.

    • Initiate the instrument's "push" sequence. The instrument will rapidly mix equal volumes of the two solutions and inject them into the observation cell, triggering data acquisition simultaneously.[13]

    • Record the change in signal (absorbance or fluorescence) over time. Perform multiple runs (shots) and average the data to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the resulting kinetic trace (Signal vs. Time) to a single exponential function to obtain the observed rate constant (kobs).

    • As with the UV-Vis protocol, calculate the second-order rate constant (k2) by dividing kobs by the concentration of the reactant in excess.

Quantitative Data Summary

The following tables summarize second-order rate constants (k2) for various tetrazine-dienophile pairs reported in the literature. Note that reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the solvent and temperature.[8]

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)SolventTemp (°C)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000Aqueous MediaRoom Temp
Hydrogen-substituted tetrazinetrans-cyclooctene (TCO)Up to 30,000PBS37
6-Methyl-substituted tetrazinetrans-cyclooctene (TCO)~1,000Aqueous MediaNot Specified
3-(3-fluorophenyl)-tetrazinetrans-cyclooctene (TCO)20,000 - 130,000DPBS37
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6MeOHRoom Temp
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)2.7MeOHRoom Temp
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118MeOHRoom Temp

Table 1: Comparison of second-order rate constants for various tetrazine-dienophile pairs. Data compiled from multiple sources for comparative purposes. Actual rates may vary with specific experimental setups.[8][17]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Tetrazine Stock Solution p3 Determine Exact Concentrations p1->p3 p2 Prepare TCO Stock Solution p2->p3 e2 Load Reactants into Cuvette/Syringes (Pseudo-First-Order Conditions) p3->e2 Reactants Ready e1 Equilibrate Spectrophotometer e1->e2 e3 Initiate Reaction (Mix) e2->e3 e4 Record Signal vs. Time e3->e4 a1 Plot ln(Signal) vs. Time e4->a1 Kinetic Trace Data a2 Determine k_obs from Slope a1->a2 a3 Calculate k2 = k_obs / [Excess Reactant] a2->a3

Caption: Experimental workflow for kinetic analysis.

G cluster_reactants Reactants cluster_products Products cluster_signal Observed Signal Tetrazine Tetrazine-Fluorophore (Quenched) Product Dihydropyridazine-Fluorophore (Fluorescent) Tetrazine->Product IEDDA Cycloaddition TCO TCO TCO->Product N2 N₂ Gas Product->N2 N₂ Release Signal Fluorescence Increase Product->Signal causes

Caption: Fluorogenic signaling in Tz-TCO ligation.

References

Application Notes and Protocols for the Conjugation of Methyltetrazine-PEG24-Boc to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to functional moieties is a cornerstone of modern therapeutic and diagnostic development. This document provides a detailed protocol for the conjugation of a methyltetrazine moiety to an oligonucleotide using a Methyltetrazine-PEG24-Boc linker. This method involves a two-step process: the deprotection of the Boc (tert-butyloxycarbonyl) protecting group to reveal a primary amine, followed by the conjugation of this amine to an oligonucleotide that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

The methyltetrazine group is a key component of the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, which occurs rapidly and specifically with a trans-cyclooctene (B1233481) (TCO) partner.[1] This "click chemistry" reaction is highly efficient under biocompatible conditions.[1] The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate in aqueous buffers and minimizes steric hindrance.

This application note provides detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in successfully producing methyltetrazine-oligonucleotide conjugates for applications such as in vivo imaging, targeted drug delivery, and advanced diagnostics.

Data Presentation

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to oligonucleotides. These values are recommended as a starting point for optimization.

Table 1: Boc Deprotection Reaction Parameters

ParameterRecommended ValueNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A 25-50% TFA in DCM solution is effective.[2][3]
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS for completion.[3]
Work-up Evaporation of solvent and TFACo-evaporation with a neutral solvent like DCM or methanol (B129727) may be necessary to remove residual TFA.

Table 2: Amine-NHS Ester Conjugation Parameters

ParameterRecommended ValueNotes
Oligonucleotide Concentration 0.3 - 0.8 mMHigher concentrations can improve reaction efficiency.[4]
Molar Excess of Deprotected Linker 5-20 foldA higher excess may be needed for dilute oligo solutions or less reactive NHS esters.[5][6]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.09 M Sodium BorateMaintain pH between 8.3 and 8.5 for optimal reactivity.[4][7][8]
Co-solvent Anhydrous DMSO or DMFTo dissolve the deprotected linker before adding to the aqueous buffer. Keep the final concentration below 10%.[5]
Temperature Room Temperature (20-25°C)
Reaction Time 2 - 4 hours (or overnight at 4°C)Monitor reaction progress by HPLC.[4]
Expected Yield >90% conversionYields are typically high but can be influenced by the specific oligonucleotide sequence and modifications.[9]

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the amine-reactive Methyltetrazine-PEG24.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.

  • Add an equal volume of TFA to the solution (for a final TFA concentration of 50%). For example, add 1 mL of TFA to 1 mL of the this compound solution in DCM.[2][3]

  • Allow the reaction to stir at room temperature for 1-2 hours. The methyltetrazine moiety is stable under these acidic conditions.[2]

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, re-dissolve the residue in DCM and evaporate again. Repeat this step 2-3 times.

  • Dry the resulting deprotected Methyltetrazine-PEG24-amine under a stream of nitrogen or argon gas.

  • The deprotected product is now ready for conjugation to the NHS-activated oligonucleotide. It is recommended to use the product immediately.

Part 2: Conjugation of Deprotected Methyltetrazine-PEG24-Amine to an NHS-Activated Oligonucleotide

This protocol details the reaction between the newly generated amine and an NHS-ester functionalized oligonucleotide.

Materials:

  • Deprotected Methyltetrazine-PEG24-amine (from Part 1)

  • NHS-activated oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.09 M Sodium Borate buffer (pH 8.5)[4]

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Dissolve the NHS-activated oligonucleotide in the chosen reaction buffer (sodium bicarbonate or sodium borate) to a final concentration of 0.3-0.8 mM.[4]

  • Immediately before use, dissolve the deprotected Methyltetrazine-PEG24-amine in a minimal amount of anhydrous DMSO or DMF.[7]

  • Add a 5-20 fold molar excess of the dissolved Methyltetrazine-PEG24-amine to the oligonucleotide solution.[5][6] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain oligonucleotide solubility.[5]

  • Gently vortex the reaction mixture.

  • Incubate the reaction at room temperature for 2-4 hours. Alternatively, the reaction can proceed overnight at 4°C.[4]

  • Upon completion, the reaction mixture is ready for purification.

Part 3: Purification of the Methyltetrazine-Oligonucleotide Conjugate

Purification is essential to remove unreacted linker and oligonucleotide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C8 or C18 reversed-phase HPLC column[10]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water

  • Mobile Phase B: Acetonitrile (B52724)

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Dilute the conjugation reaction mixture with Mobile Phase A.

  • Inject the sample onto the C8 or C18 column.

  • Elute the product using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-95% acetonitrile over 30 minutes.[10] The optimal gradient may need to be determined empirically based on the hydrophobicity of the oligonucleotide and the conjugate.

  • Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of the methyltetrazine moiety (typically around 310 nm or 520 nm, depending on the specific tetrazine structure).[10]

  • The desired conjugate will have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the methyltetrazine-PEG linker. It will also show absorbance at both wavelengths.[10]

  • Collect the fractions corresponding to the product peak.

  • Lyophilize or evaporate the collected fractions to obtain the purified Methyltetrazine-PEG24-oligonucleotide conjugate.

  • The purified conjugate can be stored lyophilized at -20°C or below.

Visualizations

experimental_workflow cluster_deprotection Part 1: Boc Deprotection cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification start This compound in DCM step1 Add 50% TFA start->step1 step2 React at RT for 1-2h step1->step2 step3 Evaporate and Dry step2->step3 product1 Deprotected Methyltetrazine-PEG24-Amine step3->product1 step4 Add Deprotected Linker (5-20x excess) product1->step4 oligo NHS-Activated Oligonucleotide in Buffer (pH 8.5) oligo->step4 step5 React at RT for 2-4h step4->step5 product2 Crude Conjugate Mixture step5->product2 step6 RP-HPLC Purification product2->step6 final_product Purified Methyltetrazine-Oligonucleotide Conjugate step6->final_product

Caption: Overall experimental workflow for the conjugation of this compound to an oligonucleotide.

signaling_pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products deprotected_linker Methyltetrazine-PEG24-NH2 reaction_conditions pH 8.3-8.5 Room Temperature deprotected_linker->reaction_conditions activated_oligo Oligonucleotide-NHS Ester activated_oligo->reaction_conditions conjugate Methyltetrazine-PEG24-Oligonucleotide (Stable Amide Bond) reaction_conditions->conjugate byproduct N-Hydroxysuccinimide (NHS) reaction_conditions->byproduct

Caption: Logical relationship of the amine-NHS ester conjugation reaction.

References

Application Notes and Protocols for In-cell Click Chemistry Using Methyltetrazine-PEG24 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Methyltetrazine-PEG24 derivatives in in-cell click chemistry. This powerful bioorthogonal tool enables the specific labeling and visualization of biomolecules in their native cellular environment, offering significant advantages for research in cell biology, drug discovery, and diagnostics. The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine moiety and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently within living systems without interfering with native biochemical processes.[1][2][3][4]

The Methyltetrazine-PEG24 moiety provides the reactive handle for the click chemistry reaction. The polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and minimizes steric hindrance, which can improve labeling efficiency and reduce aggregation of the labeled biomolecule.[1][5][6] For practical applications, the Methyltetrazine-PEG24 core is typically functionalized with a reactive group to enable its conjugation to a molecule of interest. A common and versatile derivative is Methyltetrazine-PEG24-NHS ester, which reacts with primary amines on proteins.

It is important to note that Methyltetrazine-PEG24-Boc is a protected precursor. The tert-butyloxycarbonyl (Boc) group protects an amine and requires deprotection under acidic conditions (e.g., trifluoroacetic acid) that are not compatible with live cells.[7][8] Therefore, for in-cell applications, a reactive derivative such as the N-hydroxysuccinimide (NHS) ester is employed.

Core Applications

  • Live-Cell Imaging: Fluorescently label specific proteins to study their localization, trafficking, and dynamics in real-time.[3][9]

  • Protein-Protein Interaction Studies: By labeling two different proteins with complementary click chemistry partners, protein-protein interactions can be visualized and quantified.[10][11]

  • Drug Target Engagement: Conjugate a drug molecule to a tetrazine and a fluorescent reporter to a TCO-modified target protein to visualize and quantify drug binding in live cells.

  • Antibody-Drug Conjugate (ADC) Development: The high specificity and rapid kinetics of the tetrazine-TCO ligation are advantageous for the development of ADCs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the tetrazine-TCO ligation, highlighting its superiority for in-cell applications compared to other common click chemistry reactions.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Up to 10⁶[1][4][12]10 - 10⁴~1
Biocompatibility Excellent (copper-free)[13]Limited in vivo due to copper cytotoxicity[13]Excellent (copper-free)[13]
Reaction Conditions Aqueous media, room temperature, catalyst-free[12][13]Requires copper catalyst and reducing agentAqueous media, room temperature, catalyst-free
Cell Permeability of Probes Can be modulated by fluorophore choice[14]Dependent on ligand designGenerally good

Experimental Protocols

Here, we provide detailed protocols for a typical two-step in-cell protein labeling experiment using a Methyltetrazine-PEG24-NHS ester and a TCO-modified protein. The protein of interest can be modified with TCO through two primary methods:

  • Genetic Code Expansion: Site-specifically incorporate a TCO-containing unnatural amino acid (e.g., TCO-lysine) into the protein of interest.[15][16][17][18] This method offers precise control over the labeling site.

  • Chemical Conjugation: React a purified protein with a TCO-NHS ester to label lysine (B10760008) residues. This is suitable for labeling extracellular domains of cell surface proteins or for in vitro labeling prior to introduction into cells.

Protocol 1: Labeling of Cell Surface Proteins via Genetic Code Expansion

This protocol describes the labeling of a cell surface receptor, such as a G protein-coupled receptor (GPCR), with a fluorescent Methyltetrazine-PEG24 probe after site-specific incorporation of TCO-lysine.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression plasmid for the GPCR of interest with an amber (TAG) codon at the desired labeling site.

  • Plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine incorporation.

  • TCO-lysine.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Methyltetrazine-PEG24-Fluorophore (e.g., conjugated to a fluorescent dye).

  • Confocal microscope.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a glass-bottom imaging dish.

    • Co-transfect the cells with the GPCR expression plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.

    • In a separate dish, transfect cells expressing the wild-type GPCR as a negative control.

  • Incorporation of TCO-lysine:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing 100-250 µM TCO-lysine.

    • Incubate the cells for 48 hours to allow for expression of the TCO-modified GPCR.

  • Labeling with Methyltetrazine-PEG24-Fluorophore:

    • Prepare a 1-10 mM stock solution of the Methyltetrazine-PEG24-Fluorophore in DMSO.

    • Wash the cells twice with pre-warmed PBS.

    • Dilute the Methyltetrazine-PEG24-Fluorophore stock solution in fresh, pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Intracellular Protein Labeling

For labeling intracellular proteins, the cell permeability of the tetrazine probe is crucial. Fluorophores such as silicon-rhodamine (SiR) are often used due to their cell permeability and fluorogenic properties.[9][14]

Procedure:

Follow the steps in Protocol 1 for cell culture, transfection, and TCO-lysine incorporation. For the labeling step, use a cell-permeable Methyltetrazine-PEG24-Fluorophore (e.g., Methyltetrazine-PEG24-SiR). The incubation time for labeling may need to be optimized (e.g., 1-2 hours) to allow for probe entry into the cell.

Protocol 3: Cytotoxicity Assay

It is important to assess the potential cytotoxicity of the labeling procedure.

Materials:

  • Cells treated as in the labeling protocol.

  • Untreated control cells.

  • Cell viability assay kit (e.g., MTT or PrestoBlue).

Procedure:

  • Plate cells in a 96-well plate and perform the transfection and labeling as described above.

  • After the final washing step, add fresh culture medium.

  • At various time points (e.g., 0, 24, 48 hours) after labeling, perform a cell viability assay according to the manufacturer's instructions.

  • Compare the viability of labeled cells to untreated control cells.

Visualizations

G_1 Two-Step In-Cell Protein Labeling Workflow cluster_0 Step 1: Introduction of TCO cluster_1 Step 2: Tetrazine Ligation A Transfection with Plasmids: 1. Target Protein (with TAG codon) 2. Orthogonal Synthetase/tRNA B Addition of TCO-Amino Acid to Culture Medium A->B C Expression of TCO-modified Protein of Interest B->C D Addition of Methyltetrazine-PEG24-Fluorophore to Culture Medium C->D TCO-modified cells E In-Cell Click Reaction (IEDDA) D->E F Fluorescently Labeled Protein E->F G Confocal Microscopy and Data Analysis F->G Imaging

In-cell protein labeling workflow.

G_2 Signaling Pathway Visualization: GPCR Activation cluster_GPCR Cell Membrane cluster_Signal Intracellular Signaling GPCR_inactive Inactive GPCR (TCO-labeled) Labeled_GPCR Fluorescently Labeled GPCR GPCR_active Active GPCR (Conformational Change) G_protein G-protein GPCR_active->G_protein Coupling Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->Labeled_GPCR Binding Tetrazine_Probe Methyltetrazine-PEG24-Fluorophore Tetrazine_Probe->GPCR_inactive Click Reaction Labeled_GPCR->GPCR_active Activation

GPCR activation signaling pathway.

References

Application Notes and Protocols for Bioconjugation of Nanoparticles with Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the bioconjugation of nanoparticles with Methyltetrazine-PEG24-Boc. This heterobifunctional linker is a valuable tool for developing advanced nanoparticle-based systems for applications such as targeted drug delivery, in vivo imaging, and diagnostics. The methyltetrazine moiety enables rapid and specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO)-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The Polyethylene Glycol (PEG) spacer, with 24 ethylene (B1197577) glycol units, enhances the hydrophilicity, stability, and circulation time of the nanoparticles while reducing non-specific protein adsorption.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation strategy, where the amine can be deprotected for subsequent functionalization after the initial nanoparticle conjugation.[3][4]

This protocol outlines the essential steps for successful nanoparticle bioconjugation with this compound, including nanoparticle preparation, linker activation, conjugation, purification, and characterization.

Materials and Equipment

Reagents:

  • Nanoparticles with surface functional groups (e.g., carboxyl or amine groups)

  • This compound-acid (for amine-reactive nanoparticles) or this compound-amine (for carboxyl-reactive nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS or Borate buffer, pH 7.4-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Organic solvents (DMF, DMSO)

  • Dialysis membranes or size-exclusion chromatography columns

  • Deionized water

Equipment:

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system (optional)

  • Lyophilizer (optional)

Experimental Protocols

Protocol 1: Activation of Carboxylated Nanoparticles and Conjugation with this compound-Amine

This protocol is suitable for nanoparticles that have carboxyl groups on their surface.

1. Nanoparticle Preparation:

  • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
  • Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.

2. Activation of Carboxyl Groups:

  • Add EDC (10-fold molar excess over carboxyl groups on the nanoparticle surface) and NHS (10-fold molar excess) to the nanoparticle suspension.
  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form NHS-activated nanoparticles.

3. Conjugation Reaction:

  • Dissolve this compound-amine in Conjugation Buffer.
  • Add the this compound-amine solution to the activated nanoparticle suspension (20 to 50-fold molar excess of the linker).
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching of Unreacted Sites:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
  • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of Conjugated Nanoparticles:

  • Purify the this compound functionalized nanoparticles by dialysis against deionized water or by using size-exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Activation of this compound-Acid and Conjugation to Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that have primary amine groups on their surface.

1. Nanoparticle Preparation:

  • Disperse the amine-functionalized nanoparticles in Conjugation Buffer (pH 7.4-8.0) to a final concentration of 1-10 mg/mL.

2. Activation of this compound-Acid:

  • Dissolve this compound-acid, EDC (1.5 equivalents to the linker), and NHS (1.5 equivalents to the linker) in an organic solvent like DMF or DMSO.
  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester of the linker.

3. Conjugation Reaction:

  • Add the activated this compound-NHS ester solution to the nanoparticle suspension (10 to 50-fold molar excess of the linker).
  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

4. Purification of Conjugated Nanoparticles:

  • Purify the this compound functionalized nanoparticles using dialysis or size-exclusion chromatography.

Protocol 3: Boc Deprotection of the Terminal Amine

This step is performed if the newly exposed amine is required for subsequent conjugation steps.

1. Deprotection Reaction:

  • Lyophilize the purified this compound conjugated nanoparticles to remove water.
  • Resuspend the nanoparticles in a solution of 20-50% TFA in DCM.[5]
  • Stir the reaction mixture at room temperature for 1-2 hours.[3]

2. Removal of TFA:

  • Remove the TFA and DCM by rotary evaporation.
  • Resuspend the nanoparticles in a suitable buffer.

3. Neutralization and Purification:

  • Neutralize the nanoparticle suspension with a mild base (e.g., dilute sodium bicarbonate).
  • Purify the deprotected nanoparticles by dialysis or size-exclusion chromatography.

Characterization of Conjugated Nanoparticles

Thorough characterization is crucial to confirm successful conjugation and to assess the properties of the functionalized nanoparticles.

  • UV-Vis Spectroscopy: To confirm the presence of the methyltetrazine group, which has a characteristic absorbance around 520-540 nm.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in hydrodynamic diameter is expected after PEGylation.[1]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential upon conjugation can indicate successful surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface and confirm the formation of amide bonds.

Quantitative Data

The efficiency of each step in the bioconjugation process is critical for the final product's quality and performance. The following tables summarize representative quantitative data for the key reactions involved.

Table 1: Boc Deprotection Efficiency

ReagentConcentrationSolventTime (min)Product Purity (%)Reference(s)
TFA50%DCM5-30>95[3]
4M HCl-1,4-dioxane60>90[5]

Table 2: NHS Ester Conjugation Efficiency

ReactionMolar Excess of PEG-NHSpHTime (h)Isolated Yields (%)Reference(s)
siRNA-amine + PEG-NHS25-fold8.01>75[6]
Amine-reactive Nanoparticles + PEG-NHS10 to 50-fold7.0-8.51-2Nearly Quantitative[7][8]

Table 3: Stability of Tetrazine Moieties

Tetrazine DerivativeConditionHalf-lifeReference(s)
Methyl-tetrazineDMEM + 10% FBS at 37°C>48 hours (>63% remaining)[9]
H-tetrazineDMEM + 10% FBS at 37°C<48 hours (<13% remaining)[9]
Symmetric s-tetrazinesNonaqueous solution>1240 hours[10]

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Nanoparticle Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection (Optional) cluster_final_ligation Step 4: Bioorthogonal Ligation Carboxyl_NP Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle Carboxyl_NP->Activated_NP EDC, NHS Conjugated_NP Boc-Protected Conjugated NP Activated_NP->Conjugated_NP Linker Methyltetrazine- PEG24-Boc-Amine Linker->Conjugated_NP Deprotected_NP Amine-Reactive Conjugated NP Conjugated_NP->Deprotected_NP TFA/DCM Final_Product Final Bioconjugate Deprotected_NP->Final_Product TCO_Molecule TCO-modified Biomolecule TCO_Molecule->Final_Product

Caption: Experimental workflow for nanoparticle bioconjugation.

Signaling_Pathway cluster_targeting Targeted Drug Delivery NP Drug-Loaded Nanoparticle Targeting_Ligand Targeting Ligand (e.g., Antibody) NP->Targeting_Ligand Conjugation Cancer_Cell Cancer Cell NP->Cancer_Cell Internalization Receptor Receptor Targeting_Ligand->Receptor Binding Logical_Relationship cluster_components Linker Components cluster_functions Component Functions Tetrazine Methyltetrazine Bioorthogonal_Ligation Bioorthogonal Ligation (Click Chemistry) Tetrazine->Bioorthogonal_Ligation PEG PEG24 Spacer Hydrophilicity_Stability Increased Hydrophilicity and Stability PEG->Hydrophilicity_Stability Boc_Amine Boc-Protected Amine Controlled_Conjugation Controlled Stepwise Conjugation Boc_Amine->Controlled_Conjugation

References

Dual Labeling Strategies Using Methyltetrazine-PEG24-Boc and a Secondary Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise functionalization of biomolecules with multiple labels is a cornerstone of modern biological research and therapeutic development. Dual labeling enables a wide array of applications, from sophisticated imaging techniques like Fluorescence Resonance Energy Transfer (FRET) to the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for a robust dual labeling strategy employing Methyltetrazine-PEG24-Boc in conjunction with a secondary linker system.

This strategy leverages the power of bioorthogonal chemistry, specifically the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), and a compatible secondary ligation chemistry. The inclusion of a Polyethylene Glycol (PEG) spacer in the this compound linker enhances solubility and reduces potential immunogenicity of the resulting conjugate. The Boc protecting group offers a handle for further synthetic modifications if required.

The protocols outlined below focus on a sequential labeling approach, which ensures high specificity and allows for the purification of intermediates, ultimately leading to a more defined and characterizable final product.

Core Concepts and Applications

Dual labeling strategies are pivotal in a variety of research and development areas:

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, dual labeling allows for the attachment of both a cytotoxic payload and an imaging agent to a monoclonal antibody. This enables the tracking of the ADC and the assessment of its delivery to the target site.

  • Fluorescence Imaging: Techniques such as FRET microscopy, which allows for the study of molecular interactions in real-time, rely on the precise placement of two different fluorophores on interacting biomolecules.[1][2][3][4]

  • Targeted Drug Delivery: Biomolecules can be functionalized with both a targeting moiety (e.g., an antibody or peptide) and a therapeutic agent, enhancing the specificity and efficacy of the drug.

  • Proteomics and Cellular Biology: Dual labeling is employed to study protein-protein interactions, protein trafficking, and the dynamics of cellular processes.

Data Presentation: Quantitative Analysis of Labeling Efficiency

The efficiency of each conjugation step is critical for the successful synthesis of a dual-labeled biomolecule. The following table summarizes typical labeling efficiencies for the sequential bioorthogonal labeling of an antibody.

Labeling StepReaction TypeMolar Excess of ReagentTypical Incubation TimeTypical Conjugation Efficiency/Yield
Primary Labeling NHS Ester Acylation (e.g., Azide-PEG4-NHS Ester)10-20 fold1-2 hours>95%
Secondary Labeling Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-Linker5-10 fold4-12 hours>90%
Tertiary Labeling Inverse-Electron-Demand Diels-Alder (iEDDA) with Tetrazine-Linker3-5 fold30-60 minutes>98%

Note: Efficiencies can vary depending on the specific biomolecule, linker, and reaction conditions.

Experimental Protocols

This section provides detailed protocols for a sequential dual labeling strategy on an antibody, using an NHS ester for primary amine modification, followed by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and then the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Protocol 1: Sequential Dual Labeling of an Antibody

This protocol describes the introduction of two distinct functionalities onto an antibody. First, an azide (B81097) group is introduced via NHS ester chemistry. Second, a Methyltetrazine-PEG-DBCO linker is attached via the DBCO group reacting with the azide. Finally, a TCO-modified payload (e.g., a fluorescent dye) is attached to the tetrazine.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS Ester

  • This compound-DBCO (or a similar DBCO-containing tetrazine linker)

  • TCO-modified payload (e.g., TCO-Fluorophore)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or centrifugal filtration devices

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Stage 1: Antibody Azide Modification

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azide-PEG-NHS Ester in anhydrous DMSO.

  • Azidation Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-PEG-NHS Ester stock solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted azide linker and quenching reagent using a spin desalting column equilibrated with PBS.

Stage 2: Linker Conjugation (SPAAC)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-DBCO in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound-DBCO stock solution to the purified azide-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the tetrazine-functionalized antibody from the excess linker using a spin desalting column or centrifugal filtration.

Stage 3: Payload Conjugation (iEDDA)

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-modified payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the TCO-modified payload to the purified tetrazine-functionalized antibody.

    • The reaction is typically very fast and can be incubated for 30-60 minutes at room temperature.

  • Final Purification:

    • Remove the unreacted payload using a spin desalting column or other appropriate chromatographic methods.

Characterization:

  • The final dual-labeled antibody conjugate should be characterized to determine the degree of labeling (DOL) for each payload. This can be achieved using UV-Vis spectroscopy, mass spectrometry, or other relevant analytical techniques.

  • The integrity and functionality of the antibody should be assessed using methods such as SDS-PAGE, size exclusion chromatography, and binding assays (e.g., ELISA).

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Antibody Azide Modification cluster_1 Stage 2: Linker Conjugation (SPAAC) cluster_2 Stage 3: Payload Conjugation (iEDDA) cluster_3 Characterization A Antibody C Azide-Modified Antibody A->C NHS Ester Reaction (Primary Amines) B Azide-PEG-NHS Ester B->C E Tetrazine-Functionalized Antibody C->E SPAAC Reaction (Copper-Free Click) D This compound-DBCO D->E G Dual-Labeled Antibody E->G iEDDA Reaction (Bioorthogonal Ligation) F TCO-Modified Payload (e.g., Fluorophore, Drug) F->G H Purification & Analysis (SEC, MS, ELISA) G->H

Caption: Sequential dual labeling workflow for antibodies.

Signaling Pathway: Targeted Cancer Therapy

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Dual-Labeled ADC (Antibody-Drug-Imaging Agent) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Apoptosis (Cell Death) DrugRelease->Apoptosis

Caption: Simplified signaling pathway for ADC-mediated cell killing.

References

Troubleshooting & Optimization

Troubleshooting low yield in tetrazine-TCO ligation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing this powerful bioorthogonal reaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to low reaction yields or other unexpected outcomes during tetrazine-TCO ligation.

Question 1: Why is my ligation yield low or non-existent?

Answer: Low or no yield in a tetrazine-TCO ligation can stem from several factors, primarily related to the integrity of the reactants and the reaction conditions. Here are the most common causes and their solutions:

  • Hydrolysis of NHS Ester: If you are using an N-hydroxysuccinimide (NHS) ester to attach your tetrazine or TCO to a protein, it is critical to prevent its hydrolysis. NHS esters are moisture-sensitive and can become non-reactive if exposed to water before the conjugation reaction.[1][2]

    • Solution: Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2]

  • Suboptimal pH for Labeling: The reaction between an NHS ester and a primary amine (e.g., lysine (B10760008) residue on a protein) is highly pH-dependent.

    • Solution: Perform the labeling reaction in a buffer with a pH between 7.0 and 9.0.[1][3][4] Commonly used buffers include PBS, HEPES, and bicarbonate/carbonate buffers.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.[1][2]

  • Instability or Isomerization of TCO: Trans-cyclooctene (TCO) and its derivatives, especially those with high ring strain designed for faster kinetics, can be unstable.[5][6] The primary deactivation pathway is the isomerization of the reactive trans-isomer to the unreactive cis-isomer.[5][7] This can be promoted by exposure to thiols or certain metals.[5][7]

    • Solution: For applications requiring long-term stability, consider using more robust derivatives like the parent TCO.[5] More reactive TCOs should be used quickly after preparation.[5] For long-term storage, non-crystalline TCO derivatives should be stored as dilute solutions in the freezer and used within a few weeks.[5] Storing TCOs as stable silver(I) complexes can also extend their shelf life.[7]

  • Tetrazine Degradation: Tetrazine stability can also be a concern, especially for derivatives with strong electron-withdrawing groups, which are often used to accelerate the ligation kinetics.[8][9] These compounds can be susceptible to degradation in aqueous or nucleophilic environments.[8][10]

    • Solution: Use freshly prepared tetrazine solutions. For applications requiring prolonged stability in biological media, select tetrazine derivatives that balance reactivity with stability.[11] Protecting tetrazines as photocaged dihydrotetrazines can enhance their stability until they are activated by light just before the reaction.[10]

  • Suboptimal Ligation Conditions: The ligation reaction itself is influenced by reactant concentrations, temperature, and solvent.

    • Solution: While the reaction is generally fast at room temperature, it can be incubated at 4°C for longer periods (30-120 minutes) or gently warmed to 37°C to enhance the rate.[1] Ensure adequate concentrations of both reactants; using a slight molar excess (1.1 to 2.0 equivalents) of the less critical or more abundant component can help drive the reaction to completion.[1][12]

Question 2: How can I monitor the progress of my ligation reaction?

Answer: The reaction between a tetrazine and a TCO can be monitored spectroscopically. Most tetrazines have a characteristic absorbance peak between 510 and 550 nm.[3] As the ligation proceeds, this peak will disappear. By tracking the decrease in absorbance at this wavelength, you can follow the consumption of the tetrazine and thus the progress of the reaction.[3][13]

Question 3: What are the optimal reaction conditions for tetrazine-TCO ligation?

Answer: The tetrazine-TCO ligation is remarkably robust and proceeds efficiently under a wide range of conditions, which is a key reason for its widespread use in biological systems.[4][14]

  • pH: The reaction is efficient across a broad pH range, typically between 6.0 and 9.0.[3][4]

  • Temperature: The ligation occurs readily at ambient temperatures (room temperature).[4] For slower reacting partners or very dilute samples, the temperature can be increased to 37°C.[1] Conversely, reactions can be run at 4°C for extended periods.[1]

  • Solvents: Aqueous buffers like PBS are standard for biological applications.[3][4] Organic co-solvents such as DMSO or DMF are often used to dissolve the reactants before they are diluted into the aqueous reaction buffer.[1]

  • Catalysts: The reaction is catalyst-free, a major advantage over copper-catalyzed click chemistry, which avoids issues of catalyst toxicity in cellular and in vivo experiments.[4][14]

Quantitative Data Summary

The kinetics of the tetrazine-TCO ligation are highly dependent on the specific structures of the tetrazine and TCO derivatives used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.[11][15]

Table 1: Second-Order Rate Constants for Various Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) M⁻¹s⁻¹Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO2,000 (± 400)9:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazined-TCO366,000 (± 15,000)Water, 25°C
Methyl-substituted TetrazinesTCO-PEG₄Varies (See reference for details)DPBS, 37°C
General RangeGeneral Rangeup to 1 x 10⁶Various

d-TCO: dioxolane-fused trans-cyclooctene. Data compiled from multiple sources.[6][8][16]

Table 2: Stability of TCO Derivatives

TCO DerivativeRelative ReactivityRelative StabilityNotes
TCO (parent)ModerateHighMore resilient; suitable for applications requiring long-term stability in vivo.[5]
s-TCOHighLowProne to isomerization, especially in the presence of thiols.[5][6] Best for rapid, in vitro applications.
d-TCOVery HighHighCrystalline, bench-stable solids; stable in aqueous solution, serum, and in the presence of thiols.[6]

s-TCO: strained TCO; d-TCO: dioxolane-fused TCO.

Key Experimental Protocols

Below are detailed protocols for a typical two-step protein conjugation experiment involving an initial NHS ester labeling followed by the tetrazine-TCO ligation.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein containing primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS, pH 7.4.[12]

  • Reagent Preparation: Allow the TCO-NHS ester vial to warm to room temperature. Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][12] For protein concentrations below 5 mg/mL, a higher excess (up to 50-fold) may be necessary.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][12]

  • Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer components using a spin desalting column or through dialysis against an appropriate buffer.[1][4][12]

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the bioorthogonal ligation between the TCO-labeled protein (from Protocol 1) and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-labeled molecule (e.g., a fluorescent probe, drug, or another protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[17]

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A 1:1 molar ratio is often a good starting point, but a slight excess of one component can be used to drive the reaction.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 10-60 minutes.[1] For sensitive biomolecules, the reaction can be performed at 4°C for 30-120 minutes.[1]

  • Purification (Optional): If necessary, the final conjugate can be purified from any remaining unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[4][17]

Visualizations

Reaction Mechanism

Tetrazine_TCO_Ligation cluster_process [4+2] Cycloaddition cluster_products Products Tetrazine Plus1 + TCO Intermediate TCO->Intermediate k₁ (fast) Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder (fast, irreversible) Plus2 + N2 N₂ Gas

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Workflow

Experimental_Workflow cluster_troubleshooting Troubleshooting Checks start Start: Biomolecule (e.g., Protein) step1 Step 1: Labeling Reaction (e.g., with TCO-NHS Ester) start->step1 purify1 Purification (Desalting / Dialysis) step1->purify1 Quench Reaction check1 Check NHS Ester Hydrolysis Check pH (7-9) Avoid Amine Buffers step1->check1 step2 Step 2: Bioorthogonal Ligation (Add Tetrazine-Probe) purify1->step2 TCO-labeled Biomolecule purify2 Purification (Optional) (e.g., SEC) step2->purify2 Incubate check2 Check TCO/Tetrazine Stability Confirm Concentrations step2->check2 end Final Conjugate purify2->end

Caption: General experimental workflow for a two-step tetrazine-TCO ligation.

References

Technical Support Center: Optimizing Reaction Conditions for Methyltetrazine-PEG24-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG24-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find detailed protocols and data to help you optimize your reaction conditions for successful bioconjugation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the bioconjugation process with this compound.

Issue 1: Low or No Conjugation to the Target Molecule

Question: I am observing low or no conjugation of this compound to my amine-containing molecule (e.g., antibody, protein). What are the possible causes and solutions?

Answer:

Low or no conjugation efficiency can stem from several factors related to the reagents, reaction conditions, or the target molecule itself. Below is a summary of potential causes and recommended solutions.

Table 1: Troubleshooting Low Conjugation Efficiency

Potential Cause Recommended Solution
Hydrolysis of NHS Ester The N-hydroxysuccinimide (NHS) ester of a precursor molecule used to install the tetrazine is moisture-sensitive.[1] - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent.[1]
Competing Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1]
Low Reactant Concentration Dilute solutions can lead to inefficient labeling due to competing hydrolysis of the NHS ester.
Steric Hindrance The PEG24 linker is designed to reduce steric hindrance, but the conjugation site on the target molecule may be inaccessible.
Degradation of Tetrazine While methyltetrazines are among the more stable tetrazines, they can degrade, especially in aqueous media over time.[2][3] Electron-withdrawing substituents can decrease stability.[4]

Experimental Workflow for Amine Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagent_Prep Prepare Stock Solutions (Anhydrous DMSO/DMF) Mixing Mix Target Molecule and Methyltetrazine Reagent Reagent_Prep->Mixing Buffer_Prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-9.0) Target_Prep Prepare Target Molecule (Buffer Exchange if Needed) Buffer_Prep->Target_Prep Target_Prep->Mixing Incubation Incubate at Room Temperature (30-60 min) Mixing->Incubation Quenching Quench Reaction (e.g., Tris or Glycine) Incubation->Quenching Purify Purify Conjugate (SEC or Dialysis) Quenching->Purify

Caption: Workflow for labeling amine-containing molecules.

Issue 2: Problems with Boc Deprotection

Question: I am having trouble with the Boc deprotection step after conjugation. What are the common issues and how can I resolve them?

Answer:

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5] Difficulties with its removal can lead to an inactive final product.

Table 2: Troubleshooting Boc Deprotection

Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.
Degradation of Target Molecule The target molecule may be sensitive to the harsh acidic conditions of deprotection.
Side Reactions The t-butyl cation generated during deprotection can cause unwanted alkylation of nucleophilic sites on the target molecule.[5]

Logical Flow of Boc Deprotection and Subsequent Reaction

G Start Boc-Protected Conjugate Deprotection Add Deprotection Reagent (e.g., TFA) Start->Deprotection Check_Completion Incomplete? Deprotection->Check_Completion Increase_Time_Conc Increase Time or Concentration Check_Completion->Increase_Time_Conc Yes Deprotected_Conjugate Deprotected Conjugate Check_Completion->Deprotected_Conjugate No Increase_Time_Conc->Deprotection Click_Reaction Perform Click Reaction with TCO-modified molecule Deprotected_Conjugate->Click_Reaction Final_Product Final Bioconjugate Click_Reaction->Final_Product

Caption: Decision process for successful Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker used in bioconjugation. It contains a methyltetrazine group for reaction with a trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), a PEG24 spacer to increase solubility and reduce steric hindrance, and a Boc-protected amine.[6][] The Boc-protected amine allows for further modification after deprotection.

Q2: What are the optimal reaction conditions for the tetrazine-TCO click reaction?

A2: The IEDDA reaction between tetrazine and TCO is exceptionally fast and can be performed under mild, biocompatible conditions.[3][8] Typically, the reaction proceeds efficiently at room temperature in aqueous buffers (e.g., PBS) at physiological pH.[3][9] No catalyst is required.[3]

Q3: How stable is the methyltetrazine group?

A3: Methyltetrazines are among the most stable tetrazines available for bioconjugation, especially in aqueous solutions.[2][10] The electron-donating methyl group contributes to this stability.[2][10] However, prolonged exposure to aqueous buffers can lead to degradation, so it is recommended to use fresh solutions.[9][11]

Q4: Why is a PEG spacer included in the molecule?

A4: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[6][12] It also provides a flexible linker that can reduce steric hindrance between the conjugated molecules, which can help maintain their biological activity.[6]

Q5: What methods can be used to purify the final conjugate?

A5: Purification methods are chosen based on the size and properties of the final conjugate. Common techniques include size exclusion chromatography (SEC), dialysis, and ultrafiltration/diafiltration to remove unreacted reagents and byproducts.[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with an NHS-activated Methyltetrazine Precursor
  • Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-5 mg/mL.[] If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange into the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution.[15] Incubate for 30-60 minutes at room temperature with gentle mixing.[15]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[16] Incubate for 15-30 minutes at room temperature.[16]

  • Purification: Remove excess, unreacted linker and quenching reagent using a desalting column or dialysis, exchanging into a suitable storage buffer (e.g., PBS).[15]

Protocol 2: Boc Deprotection of a this compound Conjugate
  • Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (B109758) (DCM).[17]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting concentration is 20-50% TFA in DCM.[17][18]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to determine the optimal reaction time, which can range from 30 minutes to a few hours.[18]

  • Removal of Acid: After complete deprotection, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual acid.

  • Purification: Purify the deprotected conjugate as needed for the subsequent step.

Protocol 3: Tetrazine-TCO Click Reaction
  • Reagent Preparation: Prepare a stock solution of the TCO-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).[15]

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the TCO-modified molecule to the purified tetrazine-functionalized biomolecule in a suitable reaction buffer like PBS.[15]

  • Incubation: The reaction is typically very fast and can be incubated for 30-60 minutes at room temperature.[15]

  • Final Purification: Purify the final bioconjugate from excess TCO-reagent using an appropriate method such as SEC or dialysis.[13]

References

Technical Support Center: Preventing Protein Aggregation During Labeling with Methyltetrazine-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during labeling with Methyltetrazine-PEG24-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-PEG24-NHS Ester and what is its primary application?

Methyltetrazine-PEG24-NHS Ester is a bioconjugation reagent used to label proteins and other biomolecules. It features three key components:

  • Methyltetrazine: A bioorthogonal reactive group that specifically reacts with trans-cyclooctene (B1233481) (TCO) modified molecules in a highly efficient and selective manner, often referred to as "click chemistry".[1]

  • PEG24: A long polyethylene (B3416737) glycol spacer consisting of 24 PEG units. This hydrophilic chain enhances the water solubility of the reagent and the resulting labeled protein, which can help to reduce aggregation.[2][3] The PEG spacer also minimizes steric hindrance during the subsequent click reaction.[2]

  • NHS Ester (N-hydroxysuccinimidyl ester): An amine-reactive group that forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[4][5]

Its primary application is in a two-step protein labeling strategy. First, the protein is labeled with the Methyltetrazine-PEG24-NHS Ester. Then, the methyltetrazine-modified protein can be conjugated to any molecule containing a TCO group, such as a fluorescent dye, a drug molecule, or another protein.

Q2: What is the role of the "Boc" group mentioned in "Methyltetrazine-PEG24-Boc"?

The term "Boc" (tert-butyloxycarbonyl) typically refers to a protecting group for amines.[5][6] In the context of a protein labeling reagent intended to react with primary amines on a protein, the presence of a Boc group on the amine-reactive NHS ester itself would be counterintuitive. It is possible that "this compound" is a misnomer or refers to a variant of the reagent where another part of the molecule is protected. The commonly used reagent for labeling protein amines is Methyltetrazine-PEG24-NHS Ester. This guide will focus on the use of the NHS ester version for protein labeling. If you have a Boc-protected version, the Boc group would need to be removed under acidic conditions to reveal a reactive amine for other conjugation chemistries.[1][7]

Q3: What are the common causes of protein aggregation during labeling with Methyltetrazine-PEG24-NHS Ester?

Protein aggregation during the labeling process can be attributed to several factors:

  • Over-labeling: The addition of too many Methyltetrazine-PEG24 moieties to the protein surface can alter its net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[8]

  • Hydrophobicity of the Reagent: While the PEG24 chain enhances water solubility, high local concentrations of the reagent before it fully dissolves can lead to protein denaturation and aggregation.[8]

  • Incorrect Buffer Conditions: The pH of the reaction buffer is critical. NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5).[5][8] However, some proteins may be unstable at higher pH values. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[5]

  • High Reagent or Protein Concentration: High concentrations of either the protein or the labeling reagent can increase the likelihood of intermolecular interactions and aggregation.

  • Presence of Organic Solvents: Methyltetrazine-PEG24-NHS Ester is often dissolved in an organic solvent like DMSO or DMF. High final concentrations of these solvents in the reaction mixture can denature the protein.[9]

  • Temperature: Higher temperatures can accelerate both the labeling reaction and protein unfolding/aggregation.[8]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during protein labeling with Methyltetrazine-PEG24-NHS Ester.

Issue 1: Protein precipitates immediately upon adding the labeling reagent.
  • Question: My protein solution becomes cloudy or shows visible precipitate as soon as I add the dissolved Methyltetrazine-PEG24-NHS Ester. What should I do?

  • Answer: This is likely due to high local concentrations of the reagent or the organic solvent used to dissolve it.

    • Recommendation:

      • Slow Addition: Add the dissolved reagent to the protein solution slowly and dropwise while gently stirring.[8] This prevents localized high concentrations.

      • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, ideally below 10% (v/v).

      • Reagent Solubility: Ensure the labeling reagent is fully dissolved in the organic solvent before adding it to the protein solution.

Issue 2: Aggregation is observed during the incubation period.
  • Question: The reaction mixture is initially clear, but I observe aggregation after incubating for some time. How can I prevent this?

  • Answer: This type of aggregation is often related to the reaction conditions and the degree of labeling.

    • Recommendations:

      • Optimize Molar Ratio: Reduce the molar excess of the Methyltetrazine-PEG24-NHS Ester to the protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.[8]

      • Adjust pH: While the optimal pH for NHS ester reactions is 7.2-8.5, if your protein is unstable at the higher end of this range, try lowering the pH to 7.2-7.5. The reaction will be slower, but it may prevent aggregation.[8]

      • Lower Temperature: Perform the incubation at 4°C for a longer period (e.g., overnight) instead of at room temperature.[8] This can slow down the kinetics of both the labeling reaction and protein aggregation.

      • Use Stabilizing Additives: The inclusion of certain excipients in the reaction buffer can help to stabilize the protein and prevent aggregation.

Issue 3: The labeled protein is soluble after the reaction but aggregates during purification or storage.
  • Question: My labeling and initial purification seem successful, but the purified protein conjugate aggregates over time. What can I do to improve its stability?

  • Answer: Aggregation after purification often points to issues with the final buffer composition or handling of the labeled protein.

    • Recommendations:

      • Optimize Storage Buffer: The storage buffer is critical for long-term stability. Ensure the pH is at least one unit away from the protein's isoelectric point (pI). Consider screening different salt concentrations (e.g., 150-500 mM NaCl) and adding stabilizing excipients.

      • Avoid Freeze-Thaw Cycles: Aliquot the purified labeled protein into single-use volumes before freezing to minimize damage from repeated freezing and thawing.

      • Add Cryoprotectants: For frozen storage, include cryoprotectants like glycerol (B35011) (5-20%) in the storage buffer to prevent aggregation.

Quantitative Data Summary

The following tables provide recommended starting conditions and concentration ranges for key parameters in your labeling protocol. These should be optimized for your specific protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Excess of Reagent 5:1 to 20:1Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability.[3]
Protein Concentration 1-10 mg/mLHigher concentrations can increase aggregation risk. For sensitive proteins, labeling at a lower concentration may be beneficial.
Reaction pH 7.2 - 8.5A pH of 8.3 is a common starting point. For pH-sensitive proteins, a lower pH (7.2-7.5) may be necessary.[2][8]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can reduce aggregation but require longer incubation times (e.g., overnight).[8]
Incubation Time 30 minutes to 4 hoursDependent on temperature and pH. Monitor the reaction to determine the optimal time.
Organic Solvent < 10% (v/v)Keep the final concentration of DMSO or DMF as low as possible to avoid protein denaturation.

Table 2: Common Stabilizing Additives to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Osmolyte that stabilizes protein structure.
Sucrose 0.25 - 1 MExcluded co-solute that promotes protein compactness.
Arginine 50 - 500 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/80 0.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.

Experimental Protocols

General Protocol for Protein Labeling with Methyltetrazine-PEG24-NHS Ester

This protocol provides a general guideline. Optimization for your specific protein is highly recommended.

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of Methyltetrazine-PEG24-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the reconstituted reagent.[5]

  • Labeling Reaction:

    • Calculate the required volume of the dissolved reagent to achieve the desired molar excess (e.g., 10-fold excess).

    • Slowly add the reagent to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).

    • Monitor the purification by measuring the absorbance at 280 nm (for the protein).

Visualizations

Signaling Pathways and Experimental Workflows

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.0) Labeling Labeling (Add reagent to protein, incubate) Protein_Prep->Labeling Reagent_Prep Reagent Preparation (Dissolve in DMSO/DMF) Reagent_Prep->Labeling Quenching Quenching (Optional) (Add Tris buffer) Labeling->Quenching Purification Purification (SEC, Dialysis) Labeling->Purification If no quenching Quenching->Purification Analysis Analysis (Concentration, DOL) Purification->Analysis

Caption: Experimental workflow for protein labeling.

TroubleshootingLogic cluster_when When does aggregation occur? cluster_solutions Potential Solutions Start Protein Aggregation Observed Immediate Immediately on reagent addition Start->Immediate During_Incubation During incubation Start->During_Incubation Post_Purification Post-purification/storage Start->Post_Purification Sol_Slow_Addition Slow reagent addition Immediate->Sol_Slow_Addition Sol_Reduce_Solvent Lower organic solvent % Immediate->Sol_Reduce_Solvent Sol_Optimize_Ratio Optimize molar ratio During_Incubation->Sol_Optimize_Ratio Sol_Adjust_pH Adjust pH During_Incubation->Sol_Adjust_pH Sol_Lower_Temp Lower temperature During_Incubation->Sol_Lower_Temp Sol_Add_Stabilizers Add stabilizers During_Incubation->Sol_Add_Stabilizers Post_Purification->Sol_Add_Stabilizers Sol_Optimize_Buffer Optimize storage buffer Post_Purification->Sol_Optimize_Buffer Sol_Aliquot Aliquot for storage Post_Purification->Sol_Aliquot

Caption: Troubleshooting decision tree for aggregation.

References

Addressing solubility issues with Methyltetrazine-PEG24-Boc conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG24-Boc conjugates. The information provided addresses common challenges, with a focus on resolving solubility issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule used in bioconjugation, drug delivery, and proteomics. It comprises three key components:

  • Methyltetrazine: A highly reactive moiety that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene (B1233481), TCO). This "click chemistry" reaction is known for its speed and specificity in biological systems.

  • PEG24: A 24-unit polyethylene (B3416737) glycol spacer. The PEG chain enhances the hydrophilic nature of the molecule, which can improve aqueous solubility and reduce aggregation of the conjugate.[1]

  • Boc (tert-Butyloxycarbonyl): A common protecting group for the terminal amine. This group is stable under many reaction conditions and can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Its primary applications include the site-specific labeling of proteins, the development of antibody-drug conjugates (ADCs), and the construction of targeted drug delivery systems.[1]

Q2: In which solvents is this compound soluble?

Q3: How does the Boc protecting group affect the solubility of the conjugate?

The tert-Butyloxycarbonyl (Boc) group is inherently hydrophobic. Its presence will likely decrease the aqueous solubility of the this compound conjugate compared to its counterpart with a free amine (after deprotection) or a more polar functional group. However, the hydrophilic PEG24 spacer is the dominant factor in the overall solubility profile, ensuring good solubility in many aqueous and organic co-solvent systems.

Q4: I am observing precipitation of my this compound conjugate in an aqueous buffer. What are the possible causes and solutions?

Precipitation in aqueous buffers can be caused by several factors:

  • High Concentration: The concentration of the conjugate may have exceeded its solubility limit in the specific buffer system.

  • Hydrophobic Aggregation: The hydrophobic nature of the methyltetrazine and Boc groups can sometimes lead to aggregation, especially at high concentrations or in buffers with high ionic strength.

  • Sub-optimal Buffer Conditions: The pH and salt concentration of the buffer can influence the solubility of the conjugate.

To address this, consider the following troubleshooting steps outlined in the detailed protocol below.

Troubleshooting Guide: Addressing Solubility Issues

Low solubility of your this compound conjugate can lead to inaccurate quantification, reduced reactivity, and failed experiments. This guide provides a systematic approach to resolving these issues.

Initial Dissolution and Stock Solution Preparation

It is highly recommended to prepare a concentrated stock solution in an organic solvent before diluting it into your final aqueous buffer.

Recommended Solvents for Stock Solutions:

Protocol 1: Preparation of a Concentrated Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the conjugate does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Addressing Precipitation in Aqueous Buffers

If you observe precipitation after diluting your stock solution into an aqueous buffer, follow these steps:

  • Sonication: Place the tube containing the precipitated solution in a water bath sonicator for 15-30 minutes.

  • Gentle Warming: If sonication is insufficient, incubate the solution at 37°C for 15-30 minutes with gentle agitation. Be cautious if your conjugate includes temperature-sensitive biomolecules.

  • Co-solvent Addition: If the precipitate persists, add a water-miscible organic co-solvent such as DMSO or ethanol (B145695) dropwise while vortexing until the solution clears. Keep the final concentration of the organic co-solvent as low as possible (ideally <10% v/v) to avoid negative impacts on downstream biological applications.

  • Use of Excipients: For particularly challenging conjugates, consider the addition of solubility-enhancing excipients to your buffer, such as a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) or certain amino acids like arginine.

Data Presentation

Table 1: Solubility of Structurally Similar Methyltetrazine-PEG Conjugates

CompoundPEG LengthTerminal GroupRecommended Solvents
Methyltetrazine-PEG24-acid24Carboxylic AcidWater, DMSO, DCM, DMF[2]
Methyltetrazine-PEG24-NHS ester24NHS EsterDMSO, DCM, DMF[3]
Methyltetrazine-PEG4-amine4AmineTHF, DCM, DMF, DMSO[4]
PEG3-tetrazine3HydroxylMost organic solvents (excluding hydrocarbons)[5]

This table provides a qualitative summary of solubility for structurally related compounds to guide solvent selection for this compound.

Experimental Protocols

Protocol 3: General Procedure for Antibody-Drug Conjugation (ADC) using this compound

This protocol outlines a general workflow for the creation of an ADC where the antibody is modified with a trans-cyclooctene (TCO) group and the drug is conjugated to the this compound linker.

  • Deprotection of this compound:

    • Dissolve the this compound in a suitable organic solvent (e.g., DCM).

    • Add an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

    • Monitor the reaction by LC-MS until complete deprotection is observed.

    • Remove the acid and solvent under vacuum to yield the deprotected Methyltetrazine-PEG24-amine.

  • Drug-Linker Conjugation:

    • Activate the carboxylic acid group of your cytotoxic drug using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add the deprotected Methyltetrazine-PEG24-amine to the activated drug solution.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Purify the resulting Methyltetrazine-PEG24-drug conjugate using reverse-phase HPLC.

    • Confirm the structure and purity of the product by LC-MS.

  • Antibody Modification with TCO:

    • Prepare the antibody in a suitable buffer (e.g., PBS at pH 7.4-8.0).

    • Add a TCO-NHS ester to the antibody solution at a specific molar ratio to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess TCO-NHS ester using a desalting column.

  • Final ADC Assembly (Click Reaction):

    • Add the purified Methyltetrazine-PEG24-drug conjugate to the TCO-modified antibody.

    • The iEDDA reaction will proceed rapidly. Allow the reaction to incubate for 1-2 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker.

    • Characterize the final ADC by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility Issues cluster_0 Problem Identification cluster_1 Initial Remediation cluster_2 Advanced Solubilization cluster_3 Outcome start Precipitate Observed in Aqueous Buffer sonicate Sonicate for 15-30 min start->sonicate warm Gently Warm to 37°C sonicate->warm If precipitate persists end Soluble Conjugate sonicate->end If successful cosolvent Add Organic Co-solvent (e.g., DMSO) warm->cosolvent If precipitate persists warm->end If successful excipients Add Excipients (e.g., Tween-20) cosolvent->excipients If still persistent cosolvent->end If successful excipients->end

Caption: A step-by-step workflow for addressing solubility issues.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC Synthesis Workflow cluster_0 Linker and Drug Preparation cluster_1 Antibody Modification cluster_2 Final ADC Assembly a This compound Deprotection c Drug-Linker Conjugation a->c b Drug Activation b->c f Click Reaction (iEDDA) c->f d Antibody + TCO-NHS Ester e TCO-Modified Antibody d->e e->f g Purification (SEC) f->g h Final ADC g->h

Caption: Workflow for ADC synthesis using the described components.

Simplified HER2 Signaling Pathway Targeted by an ADC

HER2 Signaling Pathway and ADC Action cluster_0 Extracellular cluster_1 Intracellular ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Drug Released Cytotoxic Drug ADC->Drug Internalization & Release PI3K PI3K/AKT Pathway HER2->PI3K Activation RAS RAS/MAPK Pathway HER2->RAS Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Drug->Apoptosis

Caption: Simplified HER2 signaling and ADC mechanism of action.

References

Impact of pH on the stability and reactivity of Methyltetrazine-PEG24-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of pH on the stability and reactivity of Methyltetrazine-PEG24-Boc. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: For general stability and handling, a pH range of 6.0 to 7.5 is recommended. While the methyltetrazine moiety is more stable than many other tetrazine derivatives, prolonged exposure to strongly acidic (pH < 4) or basic (pH > 9) conditions should be avoided to minimize degradation.[1][2] For the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO), a pH range of 6.0 to 9.0 is generally effective.[3]

Q2: How does pH affect the stability of the methyltetrazine core?

A2: The methyltetrazine core is susceptible to hydrolysis and other degradation pathways outside of the optimal pH range. Electron-donating groups like the methyl group on this compound enhance its stability compared to unsubstituted tetrazines.[4][5][6] However, at pH values below 4 and above 9, the rate of degradation can increase, leading to a loss of the characteristic pink/red color and reduced reactivity with dienophiles like TCO.

Q3: What is the impact of pH on the reactivity of this compound in the iEDDA "click" reaction?

A3: The iEDDA reaction between methyltetrazine and TCO is generally fast across a broad pH range.[7] Some studies on other tetrazine derivatives have shown a pH-dependent reaction rate, with an increase in rate at higher pH. However, for most applications with this compound, reactions proceed efficiently at physiological pH (7.0-7.5).[7] It is important to use non-amine-containing buffers, such as PBS or HEPES, to avoid side reactions.[8]

Q4: How does pH affect the Boc protecting group?

A4: The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (pH < 4).[9][10] This allows for selective deprotection of the amine when required, following conjugation or other modifications at the tetrazine end of the molecule.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture.[5] Stock solutions should be prepared fresh in a suitable anhydrous solvent like DMSO or DMF and can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of pink/red color of the this compound solution. Degradation of the tetrazine ring due to exposure to extreme pH, light, or prolonged storage in aqueous solution.Discard the solution and prepare a fresh one from a properly stored stock. Ensure the pH of your reaction buffer is within the recommended range (6.0-7.5).
Low or no reactivity with TCO-modified molecules. 1. Degradation of the methyltetrazine moiety. 2. Suboptimal reaction pH. 3. Inactivation of the TCO-modified molecule.1. Use a fresh solution of this compound. 2. Check and adjust the pH of the reaction buffer to be within the 6.0-9.0 range. 3. Ensure the TCO-modified molecule is fresh and has been stored correctly, as TCO can be unstable over long periods.
Inconsistent conjugation efficiency between experiments. 1. Variability in reagent preparation or storage. 2. Fluctuations in reaction pH or temperature.1. Prepare fresh solutions for each experiment and aliquot stock solutions to minimize freeze-thaw cycles. 2. Maintain strict control over reaction parameters, including pH and temperature.
Precipitation of the conjugate during the reaction or purification. 1. Poor aqueous solubility of the target molecule. 2. The pH of the buffer is close to the isoelectric point (pI) of the protein conjugate, leading to aggregation.1. The PEG24 linker is designed to enhance solubility, but if the target molecule is very hydrophobic, consider using a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF). 2. Adjust the buffer pH to be at least one pH unit away from the pI of the protein conjugate.
Unintended removal of the Boc protecting group. The reaction or purification conditions are too acidic (pH < 4).Buffer all solutions to maintain a pH above 4. If acidic conditions are required for other reasons, the Boc group will likely be removed.

Quantitative Data

Table 1: Estimated pH Stability of this compound at 37°C

pHBuffer SystemEstimated Half-life (t½)Notes
4.0Acetate (B1210297)> 48 hoursRelatively stable, but prolonged incubation should be monitored.
7.4PBS> 72 hoursHigh stability under physiological conditions.[5]
9.0Borate (B1201080)~ 24-48 hoursIncreased degradation observed at higher pH.

Note: The half-life values are estimations based on data for similar methyltetrazine derivatives. Actual stability may vary depending on the specific experimental conditions.

Table 2: Second-Order Rate Constants for the Reaction of Methyltetrazine Derivatives with TCO

Tetrazine DerivativeDienophilepHTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
MethyltetrazineTCO-PEG47.437~1,000 - 10,332[5][11]
H-TetrazineTCO7.437Up to 30,000[5]
Phenyl-TetrazineTCO7.437~1,000[5]

Note: The reactivity of this compound is expected to be in the range reported for other methyltetrazine derivatives.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound by HPLC

This protocol allows for the quantitative assessment of the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of desired pH (e.g., 100 mM sodium acetate for pH 4.0, 100 mM phosphate-buffered saline for pH 7.4, 100 mM sodium borate for pH 9.0)

  • Anhydrous DMSO

  • HPLC system with a C18 column and UV-Vis detector

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Samples: In separate microcentrifuge tubes, dilute the stock solution to a final concentration of 100 µM in each of the pH buffers.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each tube for HPLC analysis.

  • Sample Quenching: Immediately before injection, quench the reaction by diluting the aliquot 1:1 with a 50:50 mixture of acetonitrile and water containing 0.1% TFA.[12]

  • HPLC Analysis:

    • Inject the quenched sample onto the C18 column.

    • Use a linear gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient is 5-95% B over 20 minutes.

    • Monitor the elution profile at the characteristic absorbance wavelength of the tetrazine (around 520 nm).

    • Integrate the peak area corresponding to the intact this compound at each time point.

  • Data Analysis: Plot the percentage of remaining intact this compound against time for each pH. Calculate the half-life (t½) from the first-order decay kinetics.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether (cold)

  • Nitrogen or argon gas

Procedure:

  • Dissolution: Dissolve the this compound in DCM to a concentration of 0.1-0.2 M under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure. Add cold diethyl ether to precipitate the deprotected product as a TFA salt.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether. Dry the deprotected product under a stream of nitrogen.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO samples Dilute to 100 µM in Buffers (pH 4, 7.4, 9) stock->samples incubate Incubate at 37°C samples->incubate timepoints Take Aliquots at Time Points (0-48h) incubate->timepoints quench Quench Aliquot with ACN/H₂O/TFA timepoints->quench hplc HPLC Analysis (C18 Column) quench->hplc data Plot % Remaining vs. Time & Calculate t½ hplc->data

Caption: Workflow for assessing the pH stability of this compound.

logical_relationship cluster_stability Stability cluster_reactivity Reactivity pH pH of Solution acid_stability Low Stability (Degradation) pH->acid_stability < 4 neutral_stability High Stability pH->neutral_stability 6 - 8 base_stability Moderate Stability (Degradation) pH->base_stability > 9 boc_deprotection Boc Deprotection pH->boc_deprotection < 4 iedda_reaction Efficient iEDDA Reaction pH->iedda_reaction 6 - 9 boc_stable Boc Group Stable pH->boc_stable > 4

Caption: Logical relationship between pH and the stability/reactivity of this compound.

References

How to remove excess Methyltetrazine-PEG24-Boc after conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively remove excess Methyltetrazine-PEG24-Boc following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Removing unreacted this compound is a critical step in producing a high-quality, reliable bioconjugate. Excess linker can:

  • Interfere with Downstream Applications: Unreacted molecules can compete in subsequent reactions or assays, leading to inaccurate results.[1]

  • Complicate Analysis: The presence of impurities makes it difficult to accurately characterize the final conjugate, including determining the degree of labeling (DoL).[2]

  • Cause Non-Specific Binding: Free linker molecules may bind non-specifically to surfaces or other molecules in an assay, increasing background signal.

  • Introduce Toxicity: For conjugates intended for use in living cells or in vivo, unreacted reagents can have cytotoxic effects.[3]

Q2: What are the most effective methods for removing small molecule linkers like this compound?

The most common and effective purification strategies leverage the significant size difference between the large bioconjugate (e.g., an antibody, protein) and the small linker molecule (MW of this compound is ~1345 Da). Key methods include:

  • Size Exclusion Chromatography (SEC): A highly effective chromatographic technique that separates molecules based on their hydrodynamic volume.[] The larger conjugate elutes from the column first, while the smaller, excess linker is retained longer.[][5]

  • Dialysis: A simple and widely used method that involves the passive diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[6][7][8]

  • Diafiltration / Ultrafiltration: These methods use pressure or centrifugal force to pass the sample through a membrane that retains the large conjugate while allowing the smaller linker and buffer components to pass through.[][10] This can also be used to concentrate the sample.

  • Solid-Phase Extraction (SPE): SPE can be used to purify samples by adsorbing the analyte or impurities onto a solid sorbent.[11] Depending on the sorbent, it can be configured to either bind and elute the conjugate or trap the excess linker.[11]

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on factors such as sample volume, required purity, available equipment, and the stability of your bioconjugate. The table below provides a comparison to guide your selection.

MethodPrincipleTypical Sample VolumeSpeedProsCons
Size Exclusion Chromatography (SEC) Separation by hydrodynamic sizeµL to LFast (30-60 min)High resolution, excellent for removing small molecules, can be automated.[][]Requires a chromatography system, potential for sample dilution.[12]
Dialysis Passive diffusion across a semi-permeable membrane100 µL to >100 mLSlow (12-48 hours)Simple, inexpensive, gentle on samples, suitable for large volumes.[6][7]Time-consuming, requires large buffer volumes, potential for sample loss or dilution.[3]
Diafiltration (Spin Columns) Centrifugal force or pressure across a semi-permeable membrane100 µL to 20 mLVery Fast (15-30 min)Rapid buffer exchange and concentration, easy to use.[10]Potential for membrane fouling, can induce shear stress on sensitive proteins.
Solid-Phase Extraction (SPE) Differential adsorption to a solid matrixµL to mLFast (10-20 min)Rapid cleanup, can be selective, disposable cartridges prevent cross-contamination.[13]Method development may be required, potential for non-specific binding of the conjugate.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery of the purified conjugate - The conjugate has precipitated out of solution.- The conjugate is non-specifically binding to the purification resin or membrane.[14]- Centrifuge the sample before purification and check the pellet.- Adjust buffer pH or ionic strength to improve solubility.- For chromatography, consider using a different resin or adding a mild non-ionic detergent to the buffer.
Incomplete removal of excess linker - The MWCO of the dialysis/diafiltration membrane is too large.- The size exclusion column has a poor resolution for the required separation.- Insufficient buffer exchanges during dialysis.[1]- Select a membrane with an appropriate MWCO (e.g., 10-30 kDa for an IgG conjugate).[3]- Choose an SEC resin with a fractionation range optimized for your conjugate's size.- Increase the volume of dialysis buffer and the number of buffer changes (at least 3 changes are recommended).[7]
Conjugate aggregates after purification - The final buffer is not optimal for conjugate stability.- The concentration of the purified conjugate is too high.- Perform a final buffer exchange into a validated storage buffer.- If using diafiltration, avoid over-concentrating the sample.- Add stabilizing excipients like glycerol (B35011) or sucrose (B13894) to the final buffer.
Buffer additives interfere with conjugation - Buffers containing primary amines (e.g., Tris, glycine) or preservatives (e.g., sodium azide) can compete with the desired reaction.[1]- Perform a buffer exchange to remove interfering substances before starting the conjugation reaction.[1]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for achieving high purity and can be completed relatively quickly.

Methodology:

  • Column Selection: Choose a gel filtration column with a fractionation range suitable for separating your large bioconjugate from the ~1.3 kDa this compound linker. For antibody conjugates (~150 kDa), a resin with a fractionation range of 10-600 kDa is appropriate.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of a filtered and degassed buffer suitable for your conjugate (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: After the conjugation reaction, centrifuge the sample at >10,000 x g for 5-10 minutes to pellet any aggregates or precipitates.

  • Sample Injection: Carefully load the supernatant onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Begin isocratic elution with the equilibration buffer. Monitor the column effluent using a UV detector (at 280 nm for proteins) and collect fractions. The bioconjugate will elute in the initial, higher molecular weight peaks, while the excess linker will elute in later, lower molecular weight fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to confirm purity and identify the fractions containing the purified conjugate. Pool the desired fractions for downstream use.

Protocol 2: Purification by Dialysis

This method is simple, requires minimal specialized equipment, and is gentle on the sample.

Methodology:

  • Device Selection: Select a dialysis device (e.g., tubing, cassette, or plate) with a MWCO that is at least 10-20 times smaller than your bioconjugate but significantly larger than the excess linker. For an antibody conjugate, a 10 kDa or 20 kDa MWCO is recommended.[3]

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any preservatives.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis device, ensuring no air bubbles are trapped inside, and securely seal it.

  • Dialysis: Immerse the sealed device in a beaker containing a large volume of the desired final buffer (at least 200-500 times the sample volume).[7] Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours. For maximum purity, perform at least two additional buffer changes by replacing the old buffer with fresh dialysis buffer. Let the final exchange proceed overnight at 4°C.[7]

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Using a pipette, transfer the purified and buffer-exchanged bioconjugate from the device into a clean storage tube.

Visualized Workflows

cluster_0 General Purification Workflow A Conjugation Reaction Mixture (Bioconjugate + Excess Linker) B Purification Step A->B C Purified Bioconjugate B->C Collect D Waste (Excess Linker + Byproducts) B->D Discard E Quality Control Analysis (e.g., HPLC, SDS-PAGE) C->E cluster_1 Size Exclusion Chromatography (SEC) Workflow A Equilibrate SEC Column with Buffer B Load Reaction Mixture onto Column A->B C Isocratic Elution B->C D Monitor UV (280 nm) and Collect Fractions C->D E Early Fractions: Purified Conjugate D->E F Late Fractions: Excess Linker D->F G Pool & Analyze Purified Fractions E->G cluster_2 Dialysis Workflow A Select & Prepare Dialysis Device (e.g., 10K MWCO Cassette) B Load Reaction Mixture into Device A->B C Immerse in Large Volume of Stirring Buffer (4°C) B->C D Exchange Buffer (3 times over 12-24h) C->D E Recover Purified Sample from Device D->E

References

Technical Support Center: Enhancing the In-Vivo Stability of Tetrazine-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazine-linked conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in-vivo stability of these powerful bioconjugation tools.

Frequently Asked Questions (FAQs)

Q1: My tetrazine-linked conjugate is clearing from circulation too quickly. What are the potential causes and solutions?

A1: Rapid clearance of tetrazine-linked conjugates is a common issue and can be attributed to several factors related to the stability of the tetrazine moiety, the dienophile, or the overall physicochemical properties of the conjugate.

Potential Causes:

  • Tetrazine Instability: The tetrazine core can be susceptible to degradation in a biological milieu, especially when substituted with highly electron-withdrawing groups to enhance reactivity.[1][2][3] This can lead to cleavage of the conjugate and rapid clearance of the smaller fragments. The instability of tetrazines is often due to reactions with nucleophiles or reduction to 2H-tetrazines.[1]

  • Dienophile Instability: The reaction partner, typically a trans-cyclooctene (B1233481) (TCO), can isomerize to the less reactive cis-cyclooctene form, particularly in the presence of copper-containing proteins in vivo.[4] This isomerization deactivates the dienophile, preventing ligation and leading to the clearance of the unconjugated components.

  • Hydrophobicity: Highly lipophilic conjugates can be prone to non-specific uptake and rapid clearance by the reticuloendothelial system (RES).[5]

  • Off-Target Reactions: Highly reactive tetrazines may exhibit off-target reactions with endogenous molecules, leading to altered pharmacokinetic profiles.[6]

Troubleshooting and Solutions:

  • Optimize Tetrazine Structure:

    • Balance Reactivity and Stability: There is an inverse correlation between the reactivity and physiological stability of tetrazines.[1][2][7] Highly reactive tetrazines with strong electron-withdrawing groups (e.g., pyridyl-tetrazines) often exhibit limited stability.[3][8] Consider using tetrazines with substituents that enhance reactivity through intramolecular repulsion rather than strong electron-withdrawing effects, such as certain vinyl ether-tetrazines.[1][8]

    • Utilize More Stable Scaffolds: Novel tetrazine scaffolds, such as triazolyl-tetrazines, have been developed to offer a better balance of high reactivity and improved physiological stability.[1][2] Phenyl-substituted tetrazines also tend to be more stable than pyridyl-substituted ones.[9]

  • Enhance Dienophile Stability:

    • Use Stabilized TCOs: Employ conformationally strained TCO derivatives, such as dioxolane-fused TCO (d-TCO), which exhibit both high reactivity and enhanced stability against isomerization.[10][11] Increasing steric hindrance on the TCO tag can also impede isomerization.[4]

  • Improve Physicochemical Properties:

    • Increase Hydrophilicity: Modify the conjugate with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve solubility and reduce non-specific uptake, thereby prolonging circulation time.[5]

  • Control Reaction Kinetics:

    • For pre-targeting applications where the tetrazine and dienophile are administered separately, ensure the reaction kinetics are sufficiently fast (>10⁴ M⁻¹s⁻¹) to achieve efficient ligation at low in-vivo concentrations before the components are cleared.[2]

Q2: I am observing low yields of the desired ligation product in vivo. How can I improve the efficiency of the tetrazine-TCO reaction?

A2: Low in-vivo ligation efficiency can be a result of suboptimal reaction kinetics, component instability, or unfavorable biodistribution.

Potential Causes:

  • Slow Reaction Kinetics: If the second-order rate constant of the tetrazine-TCO pair is too low, the reaction may not proceed to completion within the biological window before the reactants are cleared.

  • Component Degradation: As discussed in Q1, either the tetrazine or the TCO may degrade or isomerize before they can react.

  • Poor Bioavailability: The tetrazine or TCO component may not reach the target site in sufficient concentration due to poor pharmacokinetics.

Troubleshooting and Solutions:

  • Select a Faster Reaction Pair:

    • Highly Reactive Tetrazines: While balancing stability, choose a tetrazine with a high reaction rate constant. For time-critical applications, highly reactive 2-pyridyl-substituted tetrazines are often used.[3][8]

    • Strained Dienophiles: Utilize highly strained and reactive TCO derivatives.[10][12] The choice of dienophile can significantly impact the reaction rate.

  • Pre-targeting Strategy Optimization:

    • In pre-targeting approaches, allow sufficient time for the antibody-dienophile conjugate to accumulate at the target and for the unbound conjugate to clear from circulation before administering the tetrazine probe.[13][14]

  • Enhance Stability: Implement the strategies outlined in Q1 to ensure both the tetrazine and TCO remain intact and reactive in vivo.

  • Improve Pharmacokinetics: Modify the components with PEG or other hydrophilic moieties to improve their circulation half-life and tumor accumulation.

Q3: My application involves a "click-to-release" strategy, but the payload release is inefficient. What factors influence the cleavage reaction?

A3: Inefficient payload release in a "click-to-release" system is a known challenge. The process involves not only the initial cycloaddition but also a subsequent elimination step, which can be the rate-limiting factor.

Potential Causes:

  • Suppressed Elimination Step: Electron-withdrawing groups on the tetrazine, which accelerate the initial cycloaddition, can surprisingly suppress the subsequent elimination step required for payload release.[15]

  • Unfavorable Tautomerization: The dihydropyridazine (B8628806) intermediate formed after cycloaddition can tautomerize into different forms. Only the 1,4-dihydropyridazine tautomer leads to payload release.[16] Formation of a stable, non-releasing 2,5-dihydropyridazine can stall the process.[17]

  • Linker Design: The structure of the cleavable linker on the TCO is critical for efficient release.

Troubleshooting and Solutions:

  • Optimize Tetrazine Structure for Release:

    • Asymmetric Tetrazines: Use unsymmetrically substituted tetrazines that bear both an electron-withdrawing group (to speed up the initial click) and a small, non-electron-withdrawing group (to facilitate the elimination).[15]

    • Alkyl-Substituted Tetrazines: 3,6-bisalkyl-tetrazines and 3-alkyl-6-aryl-tetrazines can afford cleavage, although they may have lower initial reactivity compared to bis-pyridyl tetrazines.[14]

  • Optimize the Cleavable Linker:

    • iTCO Linkers: Employ "iTCO" linkers, which shift the driving force for tautomerization to the TCO component, enabling efficient release even with highly reactive tetrazines.[17]

    • Carbamate Linkers: Carbamates at the allylic position of the TCO are commonly used for click-to-release applications.[16][18]

  • pH Considerations: The rate of cleavage can be pH-dependent.[19] Characterize the release kinetics of your system at physiological pH.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in the selection of components for your tetrazine-linked conjugates.

Table 1: Comparison of Second-Order Rate Constants for Tetrazine-TCO Ligations

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3,6-dipyridyl-s-tetrazined-TCO366,000 ± 15,00025°C, H₂O[10]
3,6-dipyridyl-s-tetrazinecyclopropane-fused TCO3,300,000 ± 40,00025°C, H₂O[10]
Diphenyl-s-tetrazined-TCO520 ± 325°C, MeOH[10]
Triazolyl-tetrazineaxial-TCO10,33237°C, PBS[1][2]
Pyridyl-tetrazineaxial-TCO>10,00037°C, PBS[1][2]
Phenyl-tetrazineaxial-TCO~1,50037°C, PBS[1][2]
Methyl-tetrazineaxial-TCO~1,00037°C, PBS[1][2]

Table 2: In-Vivo Stability of Different Tetrazine Scaffolds

Tetrazine ScaffoldIncubation ConditionsResidual Fraction after 24hReference
Triazolyl-tetrazineDMEM + 10% FBS, 37°C~80%[1]
Pyridyl-tetrazineDMEM + 10% FBS, 37°C~20%[1]
Phenyl-tetrazineDMEM + 10% FBS, 37°C~75%[1]
Methyl-tetrazineDMEM + 10% FBS, 37°C~60%[1]
H-tetrazineDMEM + 10% FBS, 37°C<10%[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Tetrazine Stability in Serum

  • Preparation of Stock Solution: Prepare a stock solution of the tetrazine conjugate (e.g., 1 mM in DMSO).

  • Incubation: Dilute the stock solution into fresh mouse or human serum (or a cell culture medium like DMEM supplemented with 10% FBS) to a final concentration of 10-50 µM.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation: Immediately quench any potential degradation by adding an excess of cold acetonitrile (B52724) to precipitate proteins. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact tetrazine conjugate. The peak area of the conjugate at each time point is compared to the t=0 time point to determine the percentage of residual conjugate.

  • Data Analysis: Plot the percentage of remaining conjugate versus time to determine the stability profile and half-life.

Protocol 2: Pharmacokinetics Study of a Tetrazine-Linked Antibody-Drug Conjugate (ADC)

  • Animal Model: Use relevant animal models, such as tumor-bearing mice for oncology applications.

  • Dosing: Administer the tetrazine-linked ADC intravenously (i.v.) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Quantification: Use an appropriate analytical method, such as ELISA (to measure total antibody or ADC) or LC-MS/MS (to measure the conjugated drug and different ADC species), to determine the concentration of the ADC in the plasma/serum at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.

Visualizations

cluster_troubleshooting Troubleshooting Rapid Clearance cluster_causes Potential Causes cluster_solutions Solutions Problem Rapid In-Vivo Clearance of Conjugate Tz_instability Tetrazine Instability Problem->Tz_instability TCO_instability TCO Instability Problem->TCO_instability Hydrophobicity High Hydrophobicity Problem->Hydrophobicity Opt_Tz Optimize Tetrazine (e.g., Triazolyl-Tz) Tz_instability->Opt_Tz Stab_TCO Use Stabilized TCO (e.g., d-TCO) TCO_instability->Stab_TCO Add_PEG Increase Hydrophilicity (e.g., PEGylation) Hydrophobicity->Add_PEG

Caption: Troubleshooting workflow for rapid in-vivo clearance.

cluster_pathway Click-to-Release Mechanism & Pitfalls Tz Tetrazine Cycloaddition [4+2] Cycloaddition (IEDDA) Tz->Cycloaddition TCO TCO-Payload (Cleavable Linker) TCO->Cycloaddition DHP_4_5 4,5-Dihydropyridazine Intermediate Cycloaddition->DHP_4_5 Tautomerization Tautomerization DHP_4_5->Tautomerization DHP_1_4 1,4-DHP (Releasing Tautomer) Tautomerization->DHP_1_4 Desired Pathway DHP_2_5 2,5-DHP (Non-Releasing Tautomer) Tautomerization->DHP_2_5 Side Pathway (Inefficient Release) Release Payload Release DHP_1_4->Release Dead_End Dead-End Product DHP_2_5->Dead_End

Caption: Signaling pathway for tetrazine-triggered payload release.

cluster_workflow Experimental Workflow: In-Vivo Stability Assessment start Administer Conjugate to Animal Model collect_blood Collect Blood Samples (Time Course) start->collect_blood process_blood Process to Plasma/Serum collect_blood->process_blood analyze Quantify Conjugate (e.g., ELISA, LC-MS) process_blood->analyze pk_model Pharmacokinetic Modeling analyze->pk_model end Determine Stability (e.g., Half-Life) pk_model->end

Caption: Workflow for assessing in-vivo stability.

References

Effect of different TCO dienophiles on reaction rates with Methyltetrazine-PEG24-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG24-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your bioorthogonal ligation experiments with various trans-cyclooctene (B1233481) (TCO) dienophiles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the reaction of this compound with TCO dienophiles?

A1: The reaction is a bioorthogonal ligation, specifically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[] In this reaction, the electron-deficient tetrazine ring reacts rapidly and specifically with a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).[] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable covalent bond between the two molecules.[2] This reaction is known for its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological media without interfering with native biochemical processes.[2][3]

Q2: What factors influence the rate of the tetrazine-TCO reaction?

A2: The reaction rate is primarily influenced by:

  • Strain of the TCO dienophile: Higher ring strain in the TCO molecule leads to a faster reaction rate. For example, strained TCOs (sTCO) react significantly faster than the parent TCO.[4][5]

  • Electronic properties: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[6] Methyltetrazine offers a good balance of reactivity and stability for many applications.[3]

  • Steric hindrance: Less sterically hindered tetrazines and TCOs generally exhibit faster kinetics.[7]

  • Solvent and Temperature: Reaction rates can be influenced by the solvent system and temperature. While the reaction proceeds well in a range of aqueous and organic solvents, rates are typically measured at 25°C or 37°C for biological applications.[4][5][8]

Q3: How do different TCO dienophiles affect the reaction rate with a methyltetrazine?

A3: The structure of the TCO dienophile has a dramatic effect on the reaction kinetics. Generally, increasing the strain of the cyclooctene (B146475) ring accelerates the reaction. For instance, bicyclo[6.1.0]non-4-ene (a type of strained TCO or sTCO) derivatives react much faster than the parent trans-cyclooctene. The stereochemistry of substituents on the TCO ring can also influence reactivity.[5]

Q4: What is the optimal stoichiometry for the reaction?

A4: For efficient conjugation, it is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule, or vice-versa, depending on which component is more precious.[9] However, the optimal ratio may vary depending on the specific molecules and should be determined empirically for your system.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm).[2][8] As the reaction proceeds, the color of the solution will fade. For detailed kinetic analysis, a stopped-flow spectrophotometer can be used.[8]

Data Presentation: Reaction Rate Comparison

The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with different TCO dienophiles. While specific data for this compound is not always available, the data for methyl-substituted and other common tetrazines provide a strong indication of the expected reactivity trends.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)19.1Methanol25
3,6-diphenyl-s-tetrazineStrained TCO (sTCO)3,100Methanol25
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)1,100Methanol25
3,6-di(2-pyridyl)-s-tetrazineStrained TCO (sTCO)22,000Methanol25
Methyl-substituted tetrazinetrans-cyclooctene (TCO)~1,000 - 10,332PBS37
Hydrogen-substituted tetrazinetrans-cyclooctene (TCO)up to 30,000PBS37
Phenyl-substituted tetrazinetrans-cyclooctene (TCO)~1,000PBS37

Note: Reaction rates are influenced by the specific substituents on both the tetrazine and TCO, as well as the experimental conditions. The values presented are for comparison purposes.[3][4][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Degradation of TCO Moiety: trans-cyclooctenes can isomerize to the less reactive cis-cyclooctene, especially during long-term storage or exposure to certain conditions.[7][10]- Use fresh TCO reagents.[10]- Avoid prolonged exposure of TCO reagents to ambient light and air.
Hydrolysis of NHS ester (if applicable): If you are labeling a molecule with a TCO-NHS ester, the NHS ester can hydrolyze in the presence of moisture, rendering it inactive.- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[11]- Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[11]
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial.[9]
Suboptimal pH: The reaction efficiency can be pH-dependent, especially during the initial labeling step with NHS esters.- For NHS ester labeling, maintain a pH between 7.2 and 9.0.[11]- The tetrazine-TCO ligation itself is robust over a pH range of 6 to 9.[10]
Slow Reaction Rate Low Reactivity of Dienophile: The chosen TCO dienophile may have inherently slow kinetics.- Consider using a more strained TCO derivative (e.g., sTCO) for faster reaction rates.[4][5]
Low Concentration of Reactants: Dilute solutions will lead to a slower reaction.- If possible, increase the concentration of one or both reactants.
Non-Specific Labeling Reactive Tetrazine: Highly reactive tetrazines can sometimes react with other nucleophiles in a complex biological sample.- Ensure that any excess reducing agents are removed before adding the tetrazine.[10]- Methyltetrazine generally offers a good balance of reactivity and stability, minimizing non-specific reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation

This protocol describes a general method for conjugating a TCO-functionalized molecule to this compound.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-labeled protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF for preparing stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a solution of the TCO-functionalized molecule in the reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (e.g., 1.2 equivalents of this compound to 1 equivalent of the TCO-functionalized molecule).

  • Ligation Reaction:

    • Add the calculated volume of the this compound stock solution to the solution of the TCO-functionalized molecule.

    • Mix gently and allow the reaction to proceed at room temperature for 30-60 minutes.[2][9] The reaction time may be adjusted based on the known reactivity of the specific TCO dienophile.

  • Purification (if necessary): The resulting conjugate can be purified from excess, unreacted reagents using standard techniques such as size-exclusion chromatography (SEC) or dialysis.

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific biomolecule.

Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol outlines the measurement of the reaction rate between a tetrazine and a TCO dienophile.

Materials:

  • This compound

  • TCO dienophile

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a series of solutions of the TCO dienophile in the reaction buffer at various concentrations (e.g., 5-fold, 10-fold, 15-fold, 20-fold molar excess over the tetrazine).

    • Prepare a solution of this compound in the same reaction buffer at a fixed concentration.

  • Spectrophotometer Setup:

    • Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO solution into the other.

    • Equilibrate the syringes to the desired temperature (e.g., 37°C).[8]

  • Kinetic Measurement:

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the decrease in absorbance of the tetrazine at its λmax (around 520 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curves to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs) for each TCO concentration.

    • Plot k_obs versus the concentration of the TCO dienophile. The slope of the resulting linear fit will be the second-order rate constant (k₂).

Mandatory Visualizations

IEDDA_Reaction cluster_reactants Reactants cluster_products Products Methyltetrazine This compound Methyltetrazine->p1 TCO TCO Dienophile TCO->p1 Conjugate Stable Conjugate Nitrogen N₂ Gas p1->Conjugate IEDDA Cycloaddition + Retro-Diels-Alder p1->Nitrogen Experimental_Workflow A Prepare Stock Solutions (this compound & TCO-molecule) B Mix Reactants (Optimized Stoichiometry) A->B 1. C Incubate (Room Temperature, 30-60 min) B->C 2. D Monitor Reaction (Optional) (UV-Vis Spectroscopy) C->D 3. E Purify Conjugate (e.g., SEC, Dialysis) D->E 4. F Characterize Final Product (e.g., Mass Spectrometry) E->F 5.

References

Technical Support Center: Quantifying Labeling with Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, FAQs, and troubleshooting advice for accurately quantifying the degree of labeling (DoL) of biomolecules with Methyltetrazine-PEG24-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DoL) and why is it crucial to measure it?

The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS), represents the average number of methyltetrazine molecules covalently attached to a single target molecule (e.g., a protein or antibody).[1][2] Accurately determining the DoL is a critical quality control step for several reasons:

  • Consistency: It ensures batch-to-batch reproducibility of your conjugate.

  • Functionality: An excessively high DoL can sometimes lead to protein aggregation, loss of biological activity, or issues with solubility.[3]

  • Reaction Efficiency: It provides a quantitative measure of the success of the conjugation reaction.

  • Stoichiometry: For subsequent click chemistry reactions, knowing the DoL is essential for using the correct molar ratio of reactants.

Q2: What is the primary method for quantifying the DoL for this compound conjugates?

The most common and accessible method is UV-Visible (UV-Vis) spectrophotometry .[3] This technique leverages the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the methyltetrazine label (approx. 530-540 nm)—you can determine the concentration of each component and calculate their molar ratio.[4]

Q3: What are the essential parameters and values needed for an accurate DoL calculation via UV-Vis?

To perform the calculation, you must know the molar extinction coefficients (ε) for both your protein and the methyltetrazine label. You will also need a correction factor (CF) to account for the absorbance of the methyltetrazine label at 280 nm.[2][5]

Table 1: Key Parameters for DoL Calculation

ParameterSymbolValue / How to Determine
Max Absorbance of Proteinλmax(prot)280 nm
Max Absorbance of Methyltetrazineλmax(Tz)~538 nm (Varies slightly by derivative and solvent)[4]
Molar Extinction Coefficient of Protein at 280 nmεprotProtein-specific. Can be calculated from the amino acid sequence (e.g., using online tools like ProtParam). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[1]
Molar Extinction Coefficient of Methyltetrazine at λmax(Tz)εTz~688 M⁻¹cm⁻¹ . This value is for a close analogue (3-phenoxy-6-methyl-1,2,4,5-tetrazine) and should be used as an estimate.[4] It is highly recommended to obtain the specific value from the reagent supplier's technical data sheet.
Correction FactorCFCF = A₂₈₀ of free label / Amax of free label. If unknown, this value can be determined experimentally with the free label or estimated.

Q4: Can I use mass spectrometry (MS) to determine the DoL?

Yes, mass spectrometry is a powerful and more direct method for determining the DoL.[3] By measuring the mass of the intact protein before and after labeling, the mass difference will correspond to the number of attached this compound molecules. This technique can also reveal the distribution of different labeled species (e.g., a mix of DoL = 1, 2, and 3), providing more detailed information than the average value obtained by spectrophotometry.[3]

Experimental Protocols

Protocol 1: Step-by-Step DoL Determination by UV-Vis Spectrophotometry

This protocol outlines the procedure for calculating the DoL after labeling your protein.

1. Purification of the Conjugate (Critical Step):

  • It is absolutely essential to remove all non-conjugated, excess this compound reagent from the labeled protein.[1][4]

  • Use a size-exclusion chromatography method, such as a desalting column (e.g., PD-10) or spin column (e.g., Zeba™), equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Collect the fractions containing the purified protein conjugate.

2. Spectrophotometer Measurement:

  • Use a UV-transparent cuvette (e.g., quartz) with a 1 cm pathlength.

  • Blank the spectrophotometer with the same buffer used for the conjugate.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λmax of the methyltetrazine, ~538 nm (ATz).

  • Note: If the absorbance reading at 280 nm is greater than 2.0, dilute the sample with a known volume of buffer to bring the reading into the linear range (<2.0) and record the dilution factor.[1][4]

3. DoL Calculation:

  • The DoL is the ratio of the molar concentration of the tetrazine to the molar concentration of the protein.

    Step A: Calculate the Protein Concentration [M] The protein's absorbance at 280 nm is interfered with by the tetrazine label. This contribution must be subtracted.

    • A_prot = A₂₈₀ - (A_Tz * CF)

      • Where A_prot is the corrected absorbance of the protein at 280 nm.

      • CF is the correction factor (A₂₈₀/Amax of the free label). If unknown, a value between 0.2 and 0.4 is a reasonable starting estimate for many small molecules.

    • C_prot (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

    Step B: Calculate the Methyltetrazine Concentration [M]

    • C_Tz (M) = A_Tz / ε_Tz

      • Where ε_Tz is the molar extinction coefficient of methyltetrazine at its λmax (e.g., ~688 M⁻¹cm⁻¹).

    Step C: Calculate the Degree of Labeling (DoL)

    • DoL = C_Tz / C_prot

Table 2: Sample DoL Calculation

ParameterMeasured/Known Value
A₂₈₀0.95
A₅₃₈0.03
ProteinIgG
εprot210,000 M⁻¹cm⁻¹
εTz688 M⁻¹cm⁻¹
Correction Factor (CF)0.3 (Assumed)
  • Protein Concentration:

    • A_prot = 0.95 - (0.03 * 0.3) = 0.941

    • C_prot = 0.941 / 210,000 = 4.48 x 10⁻⁶ M

  • Tetrazine Concentration:

    • C_Tz = 0.03 / 688 = 4.36 x 10⁻⁵ M

  • Degree of Labeling:

    • DoL = (4.36 x 10⁻⁵) / (4.48 x 10⁻⁶) = 9.7

Troubleshooting Guides

Issue: The calculated DoL is unexpectedly high.

Possible CauseRecommended Action
Incomplete removal of free label. This is the most common cause.Repurify the sample using a fresh desalting column or by performing dialysis. Ensure the column size is appropriate for the sample volume.
Inaccurate protein extinction coefficient (εprot). Verify the εprot for your specific protein. If using a generic value (e.g., for IgG), be aware it may introduce error.
Precipitation/Aggregation. Protein aggregates can scatter light, artificially inflating absorbance readings.Centrifuge the sample at >10,000 x g for 5-10 minutes and measure the absorbance of the supernatant. Check for visible precipitate.

Issue: The calculated DoL is unexpectedly low.

Possible CauseRecommended Action
Inefficient labeling reaction. Optimize reaction conditions: check pH, molar excess of the labeling reagent, reaction time, and temperature. Ensure the Boc protecting group is not interfering with the intended labeling chemistry if it was meant to be removed first.
Inaccurate concentration of labeling reagent. Use a fresh vial of this compound. Ensure it was stored correctly to prevent degradation.
Protein degradation or loss during purification. Quantify protein concentration before and after the labeling/purification steps (e.g., using a Bradford or BCA assay) to check for sample loss.
Incorrect λmax for tetrazine. Scan the absorbance of your conjugate from ~450 nm to 600 nm to find the actual absorbance maximum and use that value for ATz.

Visualizations

G cluster_workflow Experimental Workflow Label Step 1: Labeling (Protein + Me-Tet-PEG-Boc) Purify Step 2: Purification (Size-Exclusion Chromatography) Label->Purify Remove excess label Measure Step 3: Measurement (UV-Vis Spectrophotometry) Purify->Measure Isolate conjugate Calculate Step 4: Calculation (Determine DoL) Measure->Calculate Obtain A280 & A_Tz

Caption: General workflow for protein labeling and DoL quantification.

G cluster_logic Principle of Spectrophotometric DoL Calculation A_Total Measure Total Absorbance at 280 nm (A_280) A_Prot_280 Calculate Corrected Protein Absorbance at 280 nm (A_prot) A_Total->A_Prot_280 A_Tz_max Measure Tetrazine Absorbance at ~538 nm (A_Tz) A_Tz_280 Calculate Tetrazine Contribution at 280 nm (A_Tz * CF) A_Tz_max->A_Tz_280 C_Tz Calculate Tetrazine Concentration (C_Tz) [A_Tz / ε_Tz] A_Tz_max->C_Tz A_Tz_280->A_Prot_280 C_Prot Calculate Protein Concentration (C_prot) [A_prot / ε_prot] A_Prot_280->C_Prot DoL Calculate DoL [C_Tz / C_prot] C_Prot->DoL C_Tz->DoL

Caption: Logical flow for calculating DoL from absorbance values.

G cluster_troubleshooting Troubleshooting Unexpected DoL Results Start Unexpected DoL Result HighLow Is DoL too high or too low? Start->HighLow High DoL is TOO HIGH HighLow->High High Low DoL is TOO LOW HighLow->Low Low CheckPurification Primary Suspect: Residual Free Label High->CheckPurification Repurify Action: Re-purify sample via SEC or dialysis CheckPurification->Repurify CheckAggregation Secondary Check: Light Scattering Repurify->CheckAggregation Centrifuge Action: Centrifuge and re-measure supernatant CheckAggregation->Centrifuge CheckReaction Primary Suspect: Inefficient Reaction Low->CheckReaction Optimize Action: Check reagent molar ratio, pH, and reaction time CheckReaction->Optimize CheckReagent Secondary Check: Reagent Integrity Optimize->CheckReagent FreshReagent Action: Use a fresh aliquot of labeling reagent CheckReagent->FreshReagent

Caption: Decision tree for troubleshooting common DoL issues.

References

Long-term storage and stability of Methyltetrazine-PEG24-Boc and its conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyltetrazine-PEG24-Boc and its Conjugates

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of this compound and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. It is advisable to aliquot the solid to prevent repeated warming and cooling of the entire stock.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare fresh solutions before each use. If a stock solution is necessary, dissolve the compound in an anhydrous organic solvent such as DMSO or DMF.[1][2] Aliquot the stock solution and store it at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles as this can promote aggregation and degradation.[1]

Q3: What is the stability of the methyltetrazine moiety in aqueous solutions?

A3: The methyl group on the tetrazine ring enhances its stability compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[3][4] Methyltetrazine is significantly more stable in aqueous and biological media.[3][5] For instance, in DMEM with 10% FBS at 37°C, over 92% of methyltetrazine remained intact after 12 hours, and at least 63% was present after 48 hours.[5] However, prolonged exposure to aqueous environments can still lead to slow degradation.[6]

Q4: Is the Boc protecting group stable under typical physiological conditions?

A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions and is not prone to cleavage at physiological pH.[7][8] It is labile to acidic conditions, which is the basis for its removal.[7][8][9] For reactions at 37°C, the Boc group is considered stable as long as the medium is not acidic.[7]

Q5: What are the visual indicators of this compound degradation?

A5: The tetrazine moiety imparts a characteristic pink or reddish color.[2] A loss of this color in either the solid compound or its solution is a primary visual sign of degradation.[2]

Q6: How does the PEG24 linker contribute to the properties of the molecule?

A6: The polyethylene (B3416737) glycol (PEG) linker, in this case with 24 repeat units, significantly increases the hydrophilicity and aqueous solubility of the molecule and its subsequent conjugates.[1][4] This PEG chain also helps to minimize steric hindrance during conjugation and can reduce the aggregation of labeled proteins.[1][4][10]

Troubleshooting Guides

Problem 1: Low or No Yield in Conjugation Reactions
Possible Cause Recommended Solution
Incomplete Boc Deprotection The terminal amine is not available for conjugation if the Boc group is not fully removed. Confirm deprotection using a suitable analytical method like LC-MS. Optimize the deprotection protocol by increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or extending the reaction time.[11]
Degradation of Tetrazine Moiety Prepare fresh solutions of the deprotected linker immediately before the conjugation reaction. Avoid prolonged exposure of the tetrazine to aqueous buffers, especially at elevated temperatures.[12] Visually inspect for loss of the characteristic pink/red color.[2]
Hydrolysis of Activated Ester (if applicable) If conjugating to a molecule via an activated ester (e.g., NHS ester), ensure the reaction is performed in an amine-free buffer (e.g., PBS, HEPES, Borate) at an optimal pH of 7.2-8.5.[13] Prepare the activated ester immediately before use.
Steric Hindrance The PEG24 linker is designed to reduce steric hindrance, but it can still be a factor with complex biomolecules.[14] Consider optimizing the molar ratio of reactants or the reaction time.
Problem 2: Precipitation or Aggregation of the Conjugate
Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffer Although the PEG24 linker enhances solubility, high concentrations can still lead to precipitation.[1] Try lowering the working concentration of the conjugate.[1] For initial solubilization, dissolve the compound in a minimal amount of a polar aprotic solvent like DMSO or DMF before diluting with the aqueous buffer.[1]
Organic Solvent-Induced Denaturation When adding a linker stock solution (in DMSO/DMF) to a protein solution, the organic solvent can cause protein aggregation. Keep the final concentration of the organic co-solvent low (typically <10% v/v) and add the linker solution slowly while gently mixing.
Repeated Freeze-Thaw Cycles Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can promote the formation of aggregates.[1]
High Drug-to-Antibody Ratio (DAR) For antibody conjugates, a high DAR can increase hydrophobicity and lead to aggregation. Reduce the molar excess of the linker used during the conjugation reaction to achieve a lower, more optimal DAR.

Data Presentation

Table 1: Storage and Stability Summary for this compound
Form Condition Recommended Duration Notes
Solid -20°C, desiccated, protected from light> 1 yearAliquot to avoid repeated exposure to atmospheric moisture and temperature changes.
Stock Solution in Anhydrous DMSO/DMF -20°CUp to 1 month[2]Aliquot to minimize freeze-thaw cycles.[1]
Stock Solution in Anhydrous DMSO/DMF -80°CUp to 6 months[2]Preferred method for longer-term solution storage.
Aqueous Solution (Deprotected) 4°C, pH 7.4Use immediatelyTetrazine stability is reduced in aqueous media over time.
Conjugate (e.g., Antibody) 4°C> 1 monthA methyltetrazine-modified IgG antibody showed only a 10-20% decrease in activity after one month at 4°C.[15] Stability is conjugate-dependent.
Table 2: Comparative Stability of Tetrazine Derivatives in Biological Media

Data from a study comparing tetrazine stability in DMEM + 10% FBS at 37°C.[5]

Tetrazine Derivative % Remaining after 12h % Remaining after 48h
Methyl-tetrazine (Me-Tz) > 92%~63%
Pyridyl-tetrazine (Py-Tz) Not specified< 13%
H-tetrazine (H-Tz) Not specified< 13%

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then ready for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the t-butyl cation byproduct, add a scavenger like TIS (2-5% v/v).[9][11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[11]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[11]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next conjugation step after being thoroughly dried.

Protocol 2: General Procedure for Stability Assessment in Aqueous Buffer

This protocol outlines a general method to quantify the stability of the deprotected Methyltetrazine-PEG24-Amine in a buffer solution.

Materials:

  • Deprotected Methyltetrazine-PEG24-Amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Incubator or water bath at 37°C

  • HPLC system with a UV-Vis detector

Procedure:

  • Prepare a concentrated stock solution (e.g., 10 mM) of the deprotected linker in anhydrous DMSO.

  • Dilute the stock solution into PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).

  • Immediately take a time point zero (t=0) sample and inject it into the HPLC to determine the initial peak area of the tetrazine compound (monitor absorbance around 520-540 nm).[6]

  • Incubate the remaining solution at 37°C.[6]

  • At various time points (e.g., 1, 4, 8, 12, 24, 48 hours), withdraw aliquots and inject them into the HPLC.

  • Calculate the percentage of remaining tetrazine at each time point by normalizing the peak area to the peak area at t=0.

  • Plot the percentage of remaining tetrazine versus time to determine its stability profile under these conditions.

Visualizations

experimental_workflow start Start: This compound (Solid) dissolve 1. Dissolve in Anhydrous DCM start->dissolve deprotection 2. Boc Deprotection (TFA, 0°C to RT) dissolve->deprotection evaporation 3. Evaporation (Remove TFA/DCM) deprotection->evaporation deprotected_linker Deprotected Linker: Me-Tz-PEG24-NH3+TFA- evaporation->deprotected_linker conjugation 4. Conjugation Reaction (pH 7.2-8.5) deprotected_linker->conjugation purification 5. Purification (e.g., SEC, Dialysis) conjugation->purification biomolecule Biomolecule (e.g., Protein-NH2) biomolecule->conjugation final_conjugate Final Conjugate: Biomolecule-PEG24-Tetrazine purification->final_conjugate

Caption: General workflow for Boc deprotection and subsequent bioconjugation.

troubleshooting_logic problem Problem: Low Conjugation Yield check_boc Incomplete Boc Deprotection? problem->check_boc Possible Cause check_tz Tetrazine Degradation? problem->check_tz Possible Cause check_conditions Suboptimal Reaction Conditions (pH, Buffer)? problem->check_conditions Possible Cause solution_boc Optimize Deprotection: - Increase TFA concentration - Extend reaction time check_boc->solution_boc Solution solution_tz Use Freshly Prepared Linker Solution check_tz->solution_tz Solution solution_conditions Use Amine-Free Buffer (e.g., PBS) at pH 7.2-8.5 check_conditions->solution_conditions Solution

Caption: Troubleshooting logic for low bioconjugation yield.

References

Overcoming steric hindrance in Methyltetrazine-PEG24-Boc reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG24-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges related to steric hindrance in this advanced bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound reactions?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In this compound reactions, the bulky tert-butyloxycarbonyl (Boc) protecting group and the long, flexible Polyethylene Glycol (PEG24) chain can physically block the approach of the dienophile (e.g., trans-cyclooctene (B1233481), TCO) to the methyltetrazine ring.[1] This obstruction slows down or prevents the desired inverse-electron-demand Diels-Alder (IEDDA) cycloaddition from occurring efficiently.[2][3]

Q2: How do the PEG linker and Boc group contribute to reaction failure?

A2: Both components can present challenges:

  • PEG24 Linker: While the PEG linker is designed to improve the hydrophilicity and pharmacokinetic properties of the resulting conjugate, its length and flexibility can lead it to "fold back" or shield the reactive tetrazine ring.[4][5]

  • Boc Protecting Group: The tert-butyl group is sterically demanding. Its presence near the reaction site can create a significant barrier to the incoming dienophile, reducing the reaction rate.[1]

Q3: What is the underlying mechanism of the Methyltetrazine-PEG ligation?

A3: The reaction is a bioorthogonal ligation, specifically an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][6] In this "click chemistry" reaction, the electron-deficient methyltetrazine (the diene) reacts rapidly with an electron-rich, strained dienophile like trans-cyclooctene (TCO).[] This reaction is known for its high speed and specificity, proceeding quickly under mild, aqueous conditions without the need for a catalyst.[8][9][10]

Troubleshooting Guide: Low Reaction Yield

Low or no product yield is a primary challenge, often stemming from steric hindrance. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Reaction yield is significantly lower than expected or non-existent.

This is a common issue when working with sterically encumbered reagents like this compound. The workflow below outlines a logical progression for troubleshooting.

TroubleshootingWorkflow start_node Low / No Yield Observed decision_node Are Reagents Known to be Good? start_node->decision_node Start Troubleshooting process_node1 Optimize Reaction Conditions decision_node->process_node1  Yes process_node2 Verify Reagent Integrity & Handling decision_node->process_node2  No / Unsure process_node process_node solution_node solution_node sub_proc1a Increase Reaction Time (24-48 hrs) process_node1->sub_proc1a Adjust... sub_proc2a Boc Deprotection Status (if applicable) process_node2->sub_proc2a Check... sub_proc2b Dienophile Activity (e.g., TCO) sub_proc2a->sub_proc2b sub_proc2c Solvent Purity (Anhydrous? Peroxides?) sub_proc2b->sub_proc2c solution_node2 Proceed to Condition Optimization sub_proc2c->solution_node2 All Verified solution_node2->process_node1 sub_proc1b Increase Temperature (e.g., 25°C to 37°C) sub_proc1a->sub_proc1b sub_proc1c Change Solvent System (see Table 2) sub_proc1b->sub_proc1c sub_proc1d Increase Dienophile Concentration (2-5 eq.) sub_proc1c->sub_proc1d solution_node1 Yield Improved sub_proc1d->solution_node1 Monitor Progress

Caption: Troubleshooting workflow for low-yield this compound reactions.

Solution Steps & Explanations
  • Verify Reagent Integrity:

    • Boc Group Status: Confirm if the Boc group should be present or removed for your reaction. If it should be removed, ensure the deprotection reaction (See Protocol 2) went to completion via LC-MS or NMR. Incomplete deprotection is a common source of failure.

    • Dienophile Activity: Strained dienophiles like TCO can degrade over time. If possible, test the dienophile with a non-hindered tetrazine to confirm its reactivity.

    • Solvent Quality: Use high-purity, dry solvents. Polar aprotic solvents such as DMF or DMSO are generally preferred for SN2-type reactions that may be involved in upstream steps, as they effectively solvate cations while leaving the nucleophile reactive.[1]

  • Optimize Reaction Conditions:

    • Reaction Time: Sterically hindered reactions are inherently slower.[1] Extend the reaction time significantly, monitoring progress at 12, 24, and 48-hour intervals using a suitable analytical method like LC-MS.[1]

    • Temperature: A modest increase in temperature (e.g., from room temperature to 37°C) can provide the necessary activation energy to overcome the steric barrier.[1] Avoid excessive heat, which could degrade sensitive biomolecules.

    • Concentration: Increase the concentration of the less-hindered reaction partner, typically the dienophile. Using a 2-5 fold excess can help drive the reaction equilibrium toward the product.[1]

    • Solvent Choice: The solvent can influence reaction rates. Protic solvents and aqueous media can accelerate the cycloaddition.[11] However, ensure your starting materials are soluble. A co-solvent system (e.g., DMSO/water) may be necessary.

  • Consider Alternative Strategies:

    • Change Synthesis Order: If you are building a larger molecule, consider attaching the Methyltetrazine-PEG linker to your substrate before introducing other bulky groups.[1]

    • Use a More Reactive Dienophile: Not all dienophiles are created equal. Highly strained dienophiles react significantly faster, which can help overcome the steric hindrance of the tetrazine component.[12][13][14][15]

Data Presentation: Impact of Sterics and Electronics on Reaction Rates

The choice of both the tetrazine and the dienophile has a profound impact on reaction kinetics. The following tables summarize relative reaction rates to guide your selection.

Table 1: Influence of Dienophile and Tetrazine Structure on Reaction Rate

Tetrazine (Diene)DienophileRelative Second-Order Rate Constant (k₂)Key Takeaway
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000 M⁻¹s⁻¹[9][10]The standard TCO ligation is exceptionally fast.
Phenyl-tetrazines-TCO (highly strained)~3,300,000 M⁻¹s⁻¹Increasing dienophile strain dramatically accelerates the reaction, which can overcome steric barriers.[2]
tert-butyl-tetrazineTCOSlower (by >600-fold vs. Me-Tz)[12]A bulky group (t-Bu) on the tetrazine significantly hinders the reaction with a bulky dienophile (TCO).[12]
tert-butyl-tetrazineMethylcyclopropeneFaster (than with TCO)[12]A smaller dienophile (cyclopropene) is less affected by the bulky tetrazine, improving the reaction rate.[12]
PEG-modified tetrazine7-Acetamide-Benzonorbornadiene~0.017 M⁻¹s⁻¹[16]Benzonorbornadiene is a stable but moderately reactive dienophile suitable for controlled release.[16]

Table 2: General Solvent Effects on Inverse-Electron-Demand Diels-Alder Reactions

Solvent TypeExamplesEffect on Reaction RateReference
ProticWater, Methanol, 2,2,2-trifluoroethanolGenerally accelerates the reaction. Water-rich media can dramatically increase second-order rate constants.[11][11]
Dipolar AproticDMSO, DMF, AcetonitrileModerate reaction rates. Good for solubilizing polar reagents.[11]
NonpolarToluene, Dichloromethane (B109758) (DCM)Generally slower reaction rates compared to protic solvents.[11]

Experimental Protocols

Protocol 1: General Procedure for Methyltetrazine-PEG-Boc Ligation with a TCO-modified Substrate

This protocol outlines a general starting point for the conjugation reaction.

LigationProtocol step_node step_node action_node action_node final_node Characterize Final Product (e.g., MS, HPLC) step_node1 Step 1: Reagent Preparation action_node1 Dissolve this compound in reaction buffer (e.g., PBS with 10% DMSO). Dissolve TCO-substrate in reaction buffer. step_node1->action_node1 step_node2 Step 2: Reaction Setup action_node2 In a microfuge tube, combine the TCO-substrate solution with the this compound solution. Use a 1.2 to 2-fold molar excess of the less sterically hindered component. step_node2->action_node2 step_node3 Step 3: Incubation action_node3 Incubate at room temperature (or 37°C for hindered systems) with gentle shaking. Allow to react for 4-24 hours. step_node3->action_node3 step_node4 Step 4: Monitoring action_node4 Take aliquots at various time points (e.g., 1h, 4h, 24h). Analyze by LC-MS to check for product formation and consumption of starting materials. step_node4->action_node4 step_node5 Step 5: Purification action_node5 Purify the conjugate using a suitable method based on its properties (e.g., SEC, RP-HPLC, or dialysis). step_node5->action_node5 action_node1->step_node2 action_node2->step_node3 action_node3->step_node4 action_node4->step_node5 action_node5->final_node

Caption: General experimental workflow for Methyltetrazine-PEG-Boc ligation.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of your TCO-modified substrate (e.g., protein, small molecule) in a reaction buffer (e.g., PBS, pH 7.4). If solubility is an issue, a co-solvent like DMSO or DMF can be used (typically 5-10% v/v).

    • Prepare a stock solution of this compound in the same buffer system.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, add the TCO-modified substrate to your desired final concentration.

    • Add the this compound solution to the tube. A slight molar excess (1.2 to 2 equivalents) of the tetrazine reagent is often used to drive the reaction.

    • Gently mix the solution by pipetting. Avoid vigorous vortexing, especially if working with proteins.

  • Incubation:

    • Incubate the reaction at room temperature (~25°C) for 4 to 24 hours. For sterically hindered systems, incubation at 37°C may be beneficial.[1] Protect the reaction from light if any components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

    • Once the reaction is complete, purify the resulting conjugate using a method appropriate for your molecule (e.g., size-exclusion chromatography (SEC) to remove excess tetrazine reagent, or reverse-phase HPLC).

Protocol 2: t-Boc Group Deprotection

The Boc group is acid-labile and can be removed under acidic conditions to yield a free amine.[17]

  • Reagent Preparation:

    • Dissolve the purified Boc-protected compound in a suitable organic solvent like dichloromethane (DCM).[1]

    • Prepare a deprotection solution. A common choice is a mixture of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[17] For substrates sensitive to alkylation by the resulting tert-butyl cation, scavengers like triisopropylsilane (B1312306) (TIS) or water can be included (e.g., 95% TFA, 2.5% water, 2.5% TIS).[18]

  • Deprotection Reaction:

    • Add the TFA deprotection solution to the dissolved compound. A 1:1 volume ratio is typical.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1] The reaction is usually fast.[17]

  • Work-up and Isolation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[1]

    • Add cold diethyl ether to the residue to precipitate the deprotected product (as a TFA salt).[1]

    • Collect the solid by centrifugation or filtration and wash it several times with cold diethyl ether to remove scavengers and byproducts.[1]

    • Dry the final product under vacuum. Confirm deprotection by mass spectrometry.

References

Validation & Comparative

Unraveling the Kinetics of Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine-PEG24-Boc and Other Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of a click chemistry linker is a critical decision that directly impacts the efficiency and success of their experimental designs. This guide provides an in-depth comparison of the reaction kinetics of Methyltetrazine-PEG24-Boc with other widely used click chemistry linkers, supported by experimental data and detailed protocols to inform the selection of the optimal tool for specific research applications.

The field of click chemistry has revolutionized the way molecules are connected, offering a suite of reactions that are rapid, specific, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as a frontrunner due to its exceptionally fast kinetics. This guide focuses on a prominent member of this class, this compound, and benchmarks its performance against other key players in the click chemistry arena.

Comparative Reaction Kinetics

The reactivity of click chemistry linkers is quantified by their second-order rate constants (k₂), which provide a direct measure of how quickly two reactants are consumed under a given set of conditions. A higher k₂ value signifies a faster reaction, which is often a desirable attribute in bioconjugation, particularly when working with low concentrations of reactants or in time-sensitive in vivo applications.

The reaction between a methyltetrazine-PEG linker and a trans-cyclooctene (B1233481) (TCO) derivative proceeds with a remarkably fast second-order rate constant of approximately 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture.[1] This rapid ligation allows for the efficient modification of biomolecules even at low concentrations.[1] The table below summarizes the kinetic data for various click chemistry pairs, providing a clear comparison of their relative reactivities. The kinetics of the IEDDA cycloaddition can be tuned by modifying the functional groups on the tetrazine ring; less stable tetrazine compounds tend to undergo IEDDA cycloadditions more rapidly.[2] For instance, some tetrazine derivatives can react with trans-cyclooctene (TCO) with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹s⁻¹.[2][3]

Click Chemistry Pair Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reaction Conditions
Methyltetrazine-PEG + TCO ~2000 9:1 Methanol/Water
Various Tetrazines + TCO 210 - 30,000 PBS, pH 7.4, 37°C
DBCO + Benzyl Azide 0.24 Not Specified
BCN + Benzyl Azide 0.07 Not Specified
DBCO + Phenyl Azide 0.033 CH₃CN:H₂O = 3:1
BCN + Phenyl Azide 0.2 CH₃CN:H₂O = 3:1

Note: The kinetic data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The rapid kinetics of the methyltetrazine-TCO ligation are a hallmark of the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this cycloaddition, the electron-deficient tetrazine acts as the diene and the electron-rich strained alkene (TCO) serves as the dienophile. The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable dihydropyridazine (B8628806) intermediate, which then undergoes a retro-Diels-Alder reaction to release a stable pyridazine (B1198779) product and nitrogen gas.

IEDDA_Mechanism reagents Methyltetrazine + TCO transition_state [4+2] Cycloaddition Transition State reagents->transition_state k₁ (fast) intermediate Dihydropyridazine Intermediate transition_state->intermediate products Pyridazine Product + N₂ intermediate->products Retro-Diels-Alder (fast, irreversible)

IEDDA reaction mechanism between methyltetrazine and TCO.

Experimental Protocols

Accurate determination of reaction kinetics is paramount for the reliable comparison of click chemistry linkers. Stopped-flow spectrophotometry is a powerful technique for measuring the rates of fast reactions, such as the tetrazine-TCO ligation.

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol outlines the general steps for determining the second-order rate constant of a reaction between a tetrazine derivative and a TCO derivative.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant loading

  • Solutions of the tetrazine derivative and TCO derivative of known concentrations in the desired reaction buffer (e.g., PBS, pH 7.4)

  • The reaction buffer for blank measurements

Procedure:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 37°C).

    • Set the spectrophotometer to monitor the absorbance at a wavelength where the tetrazine has a strong absorbance that disappears upon reaction (typically around 520-540 nm).

  • Reactant Preparation:

    • Prepare a solution of the tetrazine derivative at a concentration that gives a suitable initial absorbance (e.g., 50 µM).

    • Prepare a solution of the TCO derivative at a concentration in large excess (at least 10-fold) to the tetrazine to ensure pseudo-first-order kinetics (e.g., 500 µM).

  • Data Acquisition:

    • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

    • Rapidly mix the two solutions by triggering the instrument.

    • Record the decrease in absorbance over time. The data acquisition time should be sufficient to capture the entire reaction course (typically a few seconds for fast reactions).

    • Perform multiple runs (at least 3-5) to ensure reproducibility.

  • Data Analysis:

    • Fit the absorbance versus time data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess (TCO): k₂ = k_obs / [TCO]

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Tetrazine & TCO) load_syringes Load Reactants into Syringes prep_reagents->load_syringes instrument_setup Set up Stopped-Flow Spectrophotometer instrument_setup->load_syringes mix_reactants Rapid Mixing load_syringes->mix_reactants record_data Record Absorbance vs. Time mix_reactants->record_data fit_data Fit Data to Exponential Decay (Determine k_obs) record_data->fit_data calculate_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calculate_k2

Workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion

The choice of a click chemistry linker is a multifaceted decision that depends on the specific requirements of the application, including the desired reaction rate, the stability of the reagents, and the biocompatibility of the reaction conditions. This compound, with its rapid reaction kinetics, stands out as a powerful tool for bioconjugation, particularly in scenarios where speed and efficiency are paramount. This guide provides a framework for understanding and comparing the performance of this and other linkers, empowering researchers to make informed decisions and advance their scientific endeavors.

References

A Head-to-Head Comparison: Methyltetrazine-PEG24-Boc for Bioorthogonal Labeling versus Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the ability to specifically and efficiently label biomolecules is paramount. For researchers and scientists, the choice of ligation chemistry can significantly impact experimental success, particularly in live-cell imaging and in vivo applications. This guide provides an objective comparison of Methyltetrazine-PEG24-Boc, a key player in catalyst-free bioorthogonal chemistry, and the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). We present a detailed analysis of their performance, supported by experimental data, to inform the selection of the optimal tool for your research needs.

The primary advantage of the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine, such as this compound, and a strained alkene (e.g., trans-cyclooctene, TCO) lies in its exceptionally rapid, catalyst-free nature.[1][2] This stands in contrast to CuAAC, which, while highly efficient, relies on a copper(I) catalyst that can exhibit cytotoxicity, limiting its application in living systems.[3]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of tetrazine-TCO ligation and CuAAC, highlighting the significant kinetic and biocompatibility advantages of the tetrazine-based approach.

Table 1: Reaction Kinetics

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶10 - 10⁴[1]
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligands
Primary Byproduct Nitrogen gas (N₂)None

Table 2: Biocompatibility

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Biocompatibility Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1]
Cytotoxicity Generally low, as no cytotoxic catalyst is required.Dependent on copper concentration and the protective nature of the ligand. Copper ions can generate reactive oxygen species (ROS).[3]

Experimental Methodologies

To provide a framework for the comparative data, this section outlines typical experimental protocols for determining the second-order rate constants and assessing the cytotoxicity of these click chemistries.

Determining Second-Order Rate Constants

Objective: To quantify and compare the reaction kinetics of Tetrazine-TCO ligation and CuAAC.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reactants in PBS. Final concentrations should be in the low micromolar to millimolar range.

  • Reaction Initiation:

    • Tetrazine-TCO Ligation: Mix equimolar concentrations of this compound and the TCO-functionalized molecule in PBS at 37°C.

    • CuAAC: In PBS, combine the azide- and alkyne-functionalized molecules. To initiate the reaction, add a freshly prepared solution of CuSO₄, sodium ascorbate, and the copper-chelating ligand.

  • Monitoring Reaction Progress: Monitor the disappearance of the characteristic tetrazine absorbance around 520 nm over time using a spectrophotometer.[1]

  • Data Analysis: Determine the second-order rate constant (k₂) by plotting the reciprocal of the tetrazine concentration versus time.

Assessing Cytotoxicity

Objective: To compare the in vitro cytotoxicity of this compound and a standard CuAAC reaction mixture.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • TCO-functionalized molecule

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • CuSO₄

  • Sodium ascorbate

  • THPTA

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound/TCO reaction mixture and the complete CuAAC reaction mixture (including reactants, copper, ascorbate, and ligand) in cell culture medium. Replace the medium in the wells with the prepared treatment solutions. Include untreated cells as a negative control and a lysis solution (provided in the kit) as a positive control for maximum LDH release.

  • Incubation: Incubate the cells with the treatment solutions for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • LDH Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the positive and negative controls.

Visualizing the Workflows

To further illustrate the procedural differences, the following diagrams outline the experimental workflows for bioconjugation using both methods.

Tetrazine_Ligation_Workflow cluster_prep Reactant Preparation cluster_reaction Bioconjugation cluster_analysis Analysis Mol_A Biomolecule-TCO Mix Mix in Aqueous Buffer (e.g., PBS, pH 7.4) Mol_A->Mix Mol_B This compound Mol_B->Mix Incubate Incubate at Room Temperature or 37°C Mix->Incubate Catalyst-Free Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze

Figure 1. Experimental workflow for Tetrazine-TCO ligation.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Bioconjugation cluster_analysis Analysis Mol_C Biomolecule-Alkyne Mix_Reactants Mix Biomolecule and Azide Mol_C->Mix_Reactants Mol_D Azide-Linker Mol_D->Mix_Reactants Catalyst_Prep Prepare Catalyst Mix: CuSO4 + Ligand + Sodium Ascorbate Add_Catalyst Add Catalyst Mix Catalyst_Prep->Add_Catalyst Mix_Reactants->Add_Catalyst Incubate_Cu Incubate at Room Temperature Add_Catalyst->Incubate_Cu Purify_Cu Purification with Chelating Agent (e.g., EDTA) Incubate_Cu->Purify_Cu Analyze_Cu Characterization (e.g., SDS-PAGE, MS) Purify_Cu->Analyze_Cu

Figure 2. Experimental workflow for CuAAC.

Conclusion

For researchers engaged in drug development and cellular studies, the choice between this compound mediated ligation and copper-catalyzed click chemistry is clear when biocompatibility and reaction speed in dilute, complex environments are critical. The catalyst-free nature of the tetrazine-TCO reaction eliminates concerns of copper-induced cytotoxicity, making it the superior choice for live-cell imaging and in vivo applications.[1] Its significantly faster reaction kinetics allow for efficient labeling at low concentrations, a common scenario in biological experiments. While CuAAC remains a powerful and widely used tool for a variety of bioconjugation applications, particularly in vitro, the advantages of this compound in terms of biocompatibility and kinetic efficiency position it as a leading technology for the next generation of targeted therapeutics and advanced cellular imaging.

References

Validating Site-Specific Antibody Conjugation: A Mass Spectrometry-Based Comparison of Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of payloads to antibodies is paramount in the creation of effective antibody-drug conjugates (ADCs). The choice of linker chemistry significantly impacts the homogeneity, stability, and ultimately, the therapeutic efficacy of an ADC. This guide provides an objective comparison of Methyltetrazine-PEG24-Boc for site-specific conjugation with other common chemistries, supported by mass spectrometry data and detailed experimental protocols.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal conjugation, offering rapid kinetics and high specificity. This compound is a heterobifunctional linker that leverages this chemistry, incorporating a methyltetrazine moiety for reaction with a TCO-functionalized antibody, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for potential further functionalization.

This guide will delve into the validation of site-specific conjugation using this compound by mass spectrometry, comparing its performance characteristics with established and alternative methods.

Comparative Analysis of Site-Specific Conjugation Chemistries

The selection of a conjugation strategy is a critical decision in ADC development. The ideal method yields a homogeneous product with a defined drug-to-antibody ratio (DAR), maintains the integrity and function of the antibody, and provides a stable linkage that prevents premature drug release. Below is a comparative summary of key performance indicators for different conjugation chemistries.

FeatureMethyltetrazine-TCO LigationMaleimide-Thiol ChemistryAzide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast (k ≈ 10³ - 10⁵ M⁻¹s⁻¹)[1]Fast (k ≈ 10² - 10³ M⁻¹s⁻¹)Moderate (k ≈ 10⁻¹ - 10¹ M⁻¹s⁻¹)
Specificity High (Bioorthogonal)Moderate (Potential for off-target reactions with other biological thiols)High (Bioorthogonal)
Linkage Stability High (Stable dihydropyridazine (B8628806) linkage)[1]Moderate (Susceptible to retro-Michael addition and thiol exchange)[2]High (Stable triazole ring)
Homogeneity (DAR) High (Enables precise control over conjugation sites)Can be high with engineered cysteines, but often heterogeneous with native disulfides.High (Enables precise control over conjugation sites)
Reaction Conditions Aqueous buffer, physiological pH, room temperaturepH 6.5-7.5, requires prior reduction of disulfidesAqueous buffer, physiological pH, room temperature
Catalyst Required NoNoNo (for strain-promoted variants)

Mass Spectrometry for Validation of Site-Specific Conjugation

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing unambiguous confirmation of successful conjugation, determination of the drug-to-antibody ratio (DAR), and identification of the precise conjugation sites.[3][4]

Experimental Workflow for MS-based Validation

The following diagram outlines a typical workflow for the validation of site-specific antibody conjugation using a Methyltetrazine-PEG linker and mass spectrometry.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Ab TCO-modified Antibody ADC Antibody-Drug Conjugate (ADC) Ab->ADC iEDDA Reaction Linker This compound-Payload Linker->ADC Purification Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Intact_MS Intact Mass Analysis (LC-MS) Purified_ADC->Intact_MS DAR Determination Peptide_Mapping Peptide Mapping (LC-MS/MS) Purified_ADC->Peptide_Mapping Conjugation Site Identification Deconvolution Deconvolution of Mass Spectra Intact_MS->Deconvolution Sequence_Analysis Database Search & MS/MS Spectrum Interpretation Peptide_Mapping->Sequence_Analysis DAR_Value Average DAR & Drug Load Distribution Deconvolution->DAR_Value Site_Localization Confirmation of Conjugation Site(s) Sequence_Analysis->Site_Localization

A typical experimental workflow for ADC conjugation and MS validation.

Key Experimental Protocols

Intact Mass Analysis for DAR Determination

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: The purified ADC is deglycosylated using an enzyme such as PNGase F to reduce spectral complexity. The sample is then desalted and buffer-exchanged into a volatile buffer suitable for mass spectrometry (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis: The deglycosylated ADC is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase column with a shallow gradient is typically used to separate different drug-loaded species.

  • Data Analysis: The resulting multiply charged mass spectra are deconvoluted to obtain the zero-charge mass of each species. The average DAR is calculated based on the relative abundance of the different drug-loaded antibody species.[5]

Expected Outcome: A deconvoluted mass spectrum showing a series of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, or more payload molecules. The relative intensity of these peaks allows for the calculation of the average DAR.

Peptide Mapping for Conjugation Site Identification

Objective: To identify the specific amino acid residue(s) where the this compound-payload is attached.

Methodology:

  • Sample Preparation: The ADC is denatured, reduced, and alkylated to break disulfide bonds. The protein is then digested into smaller peptides using a specific protease, such as trypsin.[6][7] Due to the hydrophobicity of the payload, optimization of the digestion protocol, such as the addition of organic solvents, may be necessary to ensure complete digestion and prevent the loss of drug-conjugated peptides.[7]

  • LC-MS/MS Analysis: The peptide mixture is separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select peptide ions for fragmentation.

  • Data Analysis: The MS/MS spectra are searched against the antibody sequence database to identify the peptides. The mass shift corresponding to the this compound-payload on a specific peptide confirms the conjugation site. Manual interpretation of the MS/MS spectra is often required for unambiguous localization.[6]

Expected Outcome: Identification of a specific peptide with a mass modification corresponding to the mass of the linker-payload, confirming the site of conjugation. The fragmentation pattern of the modified peptide in the MS/MS spectrum provides further evidence for the precise location of the modification.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is the core of the conjugation process using this compound.

iedda_reaction cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product TCO_Ab Trans-cyclooctene (TCO) -modified Antibody IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Ab->IEDDA Tetrazine_Linker This compound -Payload Tetrazine_Linker->IEDDA Stable_ADC Stable Antibody-Drug Conjugate (Dihydropyridazine Linkage) IEDDA->Stable_ADC Forms Covalent Bond

The iEDDA reaction mechanism for site-specific ADC formation.

Conclusion

The validation of site-specific conjugation is a critical aspect of ADC development. This compound, utilizing the rapid and specific iEDDA reaction, offers a robust method for producing homogeneous and stable ADCs. Mass spectrometry, through intact mass analysis and peptide mapping, provides the necessary tools to comprehensively characterize these complex biomolecules, confirming the success of the conjugation and ensuring the quality of the final product. The protocols and comparative data presented in this guide offer a framework for researchers to evaluate and implement this advanced conjugation technology in their drug development pipelines.

References

Navigating the In Vivo Landscape: A Comparative Guide to PEG Chain Lengths for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) chain length is a critical determinant of a therapeutic's in vivo fate and efficacy. This guide provides a comparative analysis of different PEG chain lengths, drawing upon experimental data to illuminate their impact on pharmacokinetics, biodistribution, and immunogenicity.

The covalent attachment of PEG to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to improve the pharmacodynamic and pharmacokinetic properties of drugs. By increasing the hydrodynamic radius and providing a hydrophilic shield, PEGylation can significantly extend circulation half-life, reduce renal clearance, and minimize recognition by the immune system. However, the length of the PEG chain is a crucial parameter that must be optimized for each specific application. This guide delves into the in vivo consequences of varying PEG molecular weights, offering a data-driven comparison to inform rational drug design.

The Impact of PEG Chain Length on Pharmacokinetics

Longer PEG chains generally lead to more profound alterations in pharmacokinetic profiles. This is primarily attributed to a larger hydrodynamic size, which reduces the rate of kidney filtration and decreases uptake by the reticuloendothelial system (RES), composed primarily of macrophages in the liver and spleen.

A study on PEGylated poly-l-lysine dendrimers demonstrated a clear correlation between the total molecular weight of the PEGylated construct and its plasma half-life. Larger dendrimer constructs (>30 kDa) exhibited significantly longer elimination half-lives (1–3 days) compared to smaller constructs (<20 kDa) which were rapidly cleared from the plasma (half-life of 1–10 hours).[1][2] Similarly, a study on methotrexate-loaded chitosan (B1678972) nanoparticles found that increasing the molecular weight of the mPEG coating (from 750 Da to 5000 Da) led to a progressive increase in the elimination half-life and the area under the concentration-time curve (AUC), while decreasing the clearance rate.[3]

PEG Molecular Weight (Da)Drug/Carrier SystemKey Pharmacokinetic FindingsReference
2,000 vs. 5,000 vs. 10,000 vs. 20,000 vs. 30,000Polyacridine peptide DNA polyplexesIncreasing PEG length from 2 kDa to 30 kDa progressively decreased the zeta potential from +28-30 mV to 0 mV, indicating enhanced charge shielding.[4]
750 vs. 2,000 vs. 5,000Methotrexate-loaded chitosan nanoparticlesElimination half-life and AUC increased with increasing PEG MW. Clearance rate decreased with increasing PEG MW.[3]
2,000 vs. 5,000 vs. 10,000Chitosan/siRNA nanoparticlesHigher MW PEG (10 kDa) with lower grafting density improved nanoparticle performance in vitro and in vivo.[3]
< 20,000 vs. > 30,000Poly l-lysine (B1673455) dendrimersConstructs >30 kDa had extended elimination half-lives (1–3 days) compared to <20 kDa constructs (1–10 hours).[1][2]

Biodistribution: Steering Therapeutics to Their Target

The length of the PEG chain plays a pivotal role in dictating the biodistribution of nanoparticles and other drug carriers. Longer PEG chains are more effective at shielding the carrier from opsonization and subsequent uptake by the RES, leading to prolonged circulation and potentially enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental data on methotrexate-loaded chitosan nanoparticles revealed that increasing the PEG molecular weight from 750 Da to 5,000 Da significantly decreased accumulation in the liver, spleen, and lungs.[5] This "stealth" effect is crucial for directing therapeutics to their intended site of action while minimizing off-target toxicity. A study on polyacridine peptide DNA polyplexes showed a dramatic reduction in liver uptake with increasing PEG length; a 30 kDa PEG chain reduced liver capture to just 13% of the administered dose.[4]

PEG Molecular Weight (Da)Drug/Carrier SystemKey Biodistribution FindingsReference
2,000 vs. 5,000 vs. 10,000 vs. 20,000 vs. 30,000Polyacridine peptide DNA polyplexesLiver uptake decreased as PEG length increased, with 30 kDa PEG resulting in only 13% of the dose in the liver. Spleen uptake increased with 20 kDa PEG.[4]
750 vs. 2,000 vs. 5,000Methotrexate-loaded chitosan nanoparticlesAccumulation in the liver, spleen, and lungs decreased with increasing PEG MW.[5]
2,000 vs. 5,000Folate-linked liposomesTumor accumulation of doxorubicin-loaded liposomes increased with a longer PEG linker (5 kDa vs. 2 kDa).[6]

The Double-Edged Sword: PEG Chain Length and Immunogenicity

While PEGylation is intended to reduce immunogenicity, the PEG molecule itself can, under certain circumstances, elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic upon subsequent administrations and, in some cases, hypersensitivity reactions.

The immunogenicity of PEG is influenced by its molecular weight. Higher molecular weight PEGs have been shown to be more immunogenic.[7] For instance, bovine serum albumin modified with PEG 30,000 Da induced a stronger anti-PEG IgM response in vivo compared to its counterpart modified with 2,000 Da and 5,000 Da PEG.[7] This suggests a trade-off between the beneficial pharmacokinetic effects of longer PEG chains and their potential for increased immunogenicity.

PEG Molecular Weight (Da)Key Immunogenicity FindingsReference
2,000 vs. 30,000Higher MW PEGs (e.g., 30 kDa) exhibit increased immunogenicity compared to lower MW PEGs (e.g., 2 kDa).[7]
General FindingThe anti-PEG immune response is dependent on the molecular weight of the mPEG.[8][9]

Experimental Protocols

In Vivo Pharmacokinetic Study of PEGylated Nanoparticles in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic profile of PEGylated nanoparticles in a rodent model, such as rats or mice.

  • Animal Model: Healthy, male/female Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Formulation Administration: The PEGylated nanoparticle formulation and a non-PEGylated control are administered intravenously (IV) via the tail vein at a specific dose (e.g., mg of active drug per kg of body weight).

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) post-injection, blood samples (approximately 100-200 µL) are collected from the retro-orbital plexus or tail vein into heparinized tubes.

  • Plasma Separation: Blood samples are centrifuged (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.

  • Drug Quantification: The concentration of the encapsulated drug or a labeled component of the nanoparticle in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a fluorescence assay.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol describes a common method for detecting and quantifying anti-PEG IgM and IgG antibodies in serum samples.

  • Plate Coating: 96-well microplates are coated with a solution of mPEG-DSPE (e.g., 10 nmol in 50 µL of ethanol) and allowed to air dry completely.[10]

  • Blocking: The plates are blocked with a blocking buffer (e.g., Tris-buffered saline with 1% BSA) for 1 hour to prevent non-specific binding.[10]

  • Sample Incubation: Serum samples, diluted appropriately in a sample diluent, and a positive control are added to the wells and incubated for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: The plates are washed multiple times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) to remove unbound antibodies.[10]

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP) is added to each well and incubated.

  • Detection: After another washing step, a chromogenic substrate (e.g., TMB) is added to the wells. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The concentration of anti-PEG antibodies in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of a reference anti-PEG antibody.

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate key concepts related to the in vivo behavior of PEGylated nanoparticles.

experimental_workflow cluster_preparation Formulation & Administration cluster_analysis Sample Collection & Analysis cluster_biodistribution Biodistribution Analysis NP PEGylated Nanoparticle IV Intravenous Administration NP->IV Animal Rodent Model (Rat/Mouse) Blood Blood Sampling (Time Points) Animal->Blood Tissues Organ/Tissue Harvesting Animal->Tissues IV->Animal Plasma Plasma Separation Blood->Plasma Quant Drug/Nanoparticle Quantification (HPLC/Fluor.) Plasma->Quant PK Pharmacokinetic Analysis Quant->PK Homogen Tissue Homogenization Tissues->Homogen Quant2 Quantification Homogen->Quant2

In Vivo Evaluation Workflow.

logical_relationship cluster_peg PEG Chain Length cluster_pk Pharmacokinetics cluster_bio Biodistribution cluster_immuno Immunogenicity Short Shorter PEG Chain (<10 kDa) Short_PK Shorter Half-life Rapid Clearance Short->Short_PK Leads to Short_Bio Higher RES Uptake (Liver, Spleen) Short->Short_Bio Results in Short_Immuno Lower Potential for Anti-PEG Antibodies Short->Short_Immuno Correlates with Long Longer PEG Chain (>20 kDa) Long_PK Longer Half-life Slower Clearance Long->Long_PK Leads to Long_Bio Lower RES Uptake Enhanced Tumor Accumulation (EPR) Long->Long_Bio Results in Long_Immuno Higher Potential for Anti-PEG Antibodies Long->Long_Immuno Correlates with

PEG Length vs. In Vivo Performance.

Fate of PEGylated Nanoparticles.

References

How does Methyltetrazine-PEG24-Boc compare to other bioorthogonal ligation chemistries?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an optimal bioorthogonal ligation chemistry is paramount. This guide provides a comprehensive comparison of Methyltetrazine-PEG24-Boc with other prominent bioorthogonal chemistries, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols.

At the forefront of bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This compound belongs to this class of reagents, offering a powerful tool for the precise and efficient labeling and conjugation of biomolecules in complex biological systems. The methyl substituent on the tetrazine ring provides a balance of high reactivity and stability, while the 24-unit polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and biocompatibility, minimizing non-specific interactions. The tert-butyloxycarbonyl (Boc) protecting group allows for further functionalization after deprotection.

This guide will objectively compare the performance of this compound, representing the IEDDA chemistry, against two other widely used bioorthogonal ligation strategies: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation. The comparison will focus on key performance metrics including reaction kinetics, stability, and biocompatibility, providing a clear rationale for selecting the most suitable chemistry for a given application.

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The efficacy of a bioorthogonal reaction is largely determined by its kinetic properties and stability under physiological conditions. The following tables summarize key quantitative data for the IEDDA reaction (represented by methyltetrazine), SPAAC, and the Staudinger ligation.

Table 1: Comparison of Second-Order Rate Constants

Bioorthogonal Ligation ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Inverse-Electron-Demand Diels-Alder (IEDDA) Methyltetrazine + TCO ~1,000 - 10,332 [1][2]
3,6-di-(2-pyridyl)-s-tetrazine + TCO~2,000[3]
H-Tetrazine + TCOUp to 30,000[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Benzyl Azide~2.3[4]
Difluorinated Cyclooctyne (DIFO) + Azide~0.076[4]
Staudinger Ligation Phosphinothioester + Azide7.7 x 10⁻³
Perfluoroaryl Azide + Aryl Phosphine~3.68

Table 2: Comparison of Stability in Biological Media

Bioorthogonal ReagentConditionStability MetricReference(s)
Methyl-phenyl-tetrazine Cell growth medium (37 °C)>95% remaining after 12h[5]
Various 18F-labeled Tetrazines Naïve mice plasma (30 min)Variable, with some showing high stability[6]
H-Tetrazine Aqueous environmentsLow stability[1]
tert-Butyl-tetrazine In vivoVery high stability[1]
Cyclooctynes (general) Biological mediaCan be susceptible to isomerization and reactions with thiols[7]
Azides Physiological conditionsGenerally stable[4]
Phosphines Aerobic conditionsProne to oxidation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal ligation strategies. Below are protocols for key experiments relevant to the use of this compound and its comparison with other chemistries.

Protocol 1: General Procedure for Protein-Protein Conjugation using Tetrazine-TCO Ligation

This protocol outlines the steps for conjugating two proteins using the IEDDA reaction between a methyltetrazine-functionalized protein and a TCO-functionalized protein.

Materials:

  • Protein 1 and Protein 2

  • Methyltetrazine-PEG-NHS ester (e.g., from a commercial supplier)

  • TCO-PEG-NHS ester (e.g., from a commercial supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Sodium bicarbonate (NaHCO₃)

  • Spin desalting columns

  • DMSO (anhydrous)

Procedure:

  • Protein 1 Functionalization with Methyltetrazine: a. Dissolve Protein 1 in PBS buffer. b. Add 5 µL of 1 M NaHCO₃ per 100 µL of protein solution. c. Prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO. d. Add a 10-20 fold molar excess of the Methyltetrazine-PEG-NHS ester to the protein solution. e. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. f. Remove excess, unreacted labeling reagent using a spin desalting column equilibrated with PBS.

  • Protein 2 Functionalization with TCO: a. Dissolve Protein 2 in PBS buffer. b. Add 5 µL of 1 M NaHCO₃ per 100 µL of protein solution. c. Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO. d. Add a 10-20 fold molar excess of the TCO-PEG-NHS ester to the protein solution. e. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. f. Remove excess, unreacted labeling reagent using a spin desalting column equilibrated with PBS.

  • Protein-Protein Ligation: a. Mix the Methyltetrazine-functionalized Protein 1 and the TCO-functionalized Protein 2 in a 1:1 molar ratio. b. Incubate the reaction mixture for 1-2 hours at room temperature. c. The resulting protein-protein conjugate is now ready for downstream applications. The reaction can be monitored by SDS-PAGE analysis.

Protocol 2: Cell Surface Labeling using Tetrazine-TCO Ligation

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express a TCO group, using a fluorescently-labeled methyltetrazine probe.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Fluorescently-labeled Methyltetrazine probe (e.g., Methyltetrazine-PEG-Fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: a. Culture cells expressing the TCO-modified surface protein to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging). b. Gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction: a. Prepare a working solution of the fluorescently-labeled Methyltetrazine probe in cell culture medium at a final concentration of 1-10 µM. b. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe. b. Add fresh cell culture medium or PBS to the cells. c. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 3: In Vitro Stability Assessment of Tetrazine Derivatives in Serum

This protocol provides a method to evaluate the stability of a tetrazine derivative, such as this compound, in a biological matrix like serum.[8]

Materials:

  • Tetrazine derivative (e.g., this compound)

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Acetonitrile (cold)

  • Centrifuge

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). b. Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.[8] c. Incubate the solution at 37°C.

  • Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.[8] b. Precipitate the proteins by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis: a. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. b. Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength (typically around 520-540 nm). c. Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0.

  • Data Analysis: a. Plot the percentage of remaining tetrazine against time to determine its stability profile. b. The half-life (t₁/₂) of the tetrazine derivative in serum can be calculated from this data.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of this compound in bioorthogonal chemistry.

ADC_Development_Workflow cluster_antibody_modification Antibody Modification cluster_linker_drug_synthesis Linker-Drug Synthesis cluster_conjugation Bioorthogonal Ligation Ab Antibody Ab_TCO Antibody-TCO Conjugate Ab->Ab_TCO NHS Ester Coupling TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Ab_TCO ADC Antibody-Drug Conjugate (ADC) Ab_TCO->ADC IEDDA Reaction (Click) MTZ_PEG_Boc This compound Deprotection Boc Deprotection (e.g., TFA) MTZ_PEG_Boc->Deprotection MTZ_PEG_NH2 Methyltetrazine-PEG24-NH2 Deprotection->MTZ_PEG_NH2 Linker_Drug Methyltetrazine-PEG-Drug MTZ_PEG_NH2->Linker_Drug Amide Bond Formation Drug Cytotoxic Drug with Linkable Group Drug->Linker_Drug Linker_Drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

GPCR_Interaction_Workflow cluster_cell_engineering Cellular Engineering & Labeling cluster_ligation_and_imaging Bioorthogonal Ligation & Imaging cluster_signaling_assay Signaling Pathway Analysis GPCR_TCO Cell Expressing GPCR-TCO Fusion Cell_Labeled Cell with Labeled GPCR GPCR_TCO->Cell_Labeled Incubate Ligand_MTZ Fluorescent Ligand with Methyltetrazine Ligand_MTZ->Cell_Labeled IEDDA Reaction Microscopy Fluorescence Microscopy Cell_Labeled->Microscopy Agonist Agonist Stimulation Cell_Labeled->Agonist Data_Analysis Data Analysis: Localization, Trafficking Microscopy->Data_Analysis Downstream_Signal Measure Downstream Signaling Event (e.g., Ca²⁺ flux, cAMP) Agonist->Downstream_Signal

Caption: Workflow for studying GPCR-ligand interactions.

References

Assessing the Biocompatibility of Methyltetrazine-PEG24-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the fields of drug delivery, in vivo imaging, and molecular diagnostics. Among the arsenal (B13267) of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity. Methyltetrazine-PEG24-Boc conjugates are bifunctional linkers designed to leverage this powerful chemistry, incorporating a reactive methyltetrazine moiety, a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a protected amine for further functionalization. This guide provides an objective comparison of the biocompatibility of this compound conjugates with alternative bioconjugation technologies, supported by experimental data and detailed protocols.

Executive Summary

This compound conjugates generally exhibit favorable biocompatibility, primarily attributed to the well-established safety profile of polyethylene glycol (PEG). The tetrazine component, while reactive, has shown minimal toxicity in various in vitro and in vivo models. However, as with any exogenous molecule, a thorough biocompatibility assessment is crucial for specific applications. This guide will delve into the key aspects of biocompatibility, including cytotoxicity, immunogenicity, and hemocompatibility, and compare the performance of tetrazine-based conjugation with common alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize key quantitative data related to the biocompatibility of this compound and its alternatives. It is important to note that direct biocompatibility data for the complete this compound conjugate is limited in publicly available literature. The data presented here is a composite of findings for the individual components (PEG, tetrazine derivatives) and closely related conjugates.

Table 1: In Vitro Cytotoxicity Data

Conjugation Moiety/LinkerCell LineAssayIC50 / ViabilityReference
Methyltetrazine-PEG VariousMTTHigh viability expected (extrapolated)[1][2][3][4]
PEG Oligomers (various MW)HeLa, L929MTTIC50 > 10 mg/mL (low cytotoxicity)[5][6]
Dibenzocyclooctyne (DBCO)A549MTTLow cytotoxicity up to 100 µM[7]
Copper(I) (CuAAC catalyst)Zebrafish embryosViabilityToxic at 1 mM CuSO4[8]
PEG-Doxorubicin ConjugatesB16F10MTT>10-fold less toxic than free Doxorubicin[9]

Table 2: Hemocompatibility Data

CompoundAssayResultReference
This compound HemolysisLow hemolysis expected (extrapolated)[10][11][12][13][14]
PEGylated NanoparticlesHemolysisGenerally low hemolysis[3]
Unmodified NanoparticlesHemolysisVariable, often higher than PEGylated counterparts[3]

Table 3: Comparison of Bioorthogonal Ligation Chemistries

FeatureTetrazine-TCO LigationSPAAC (e.g., DBCO-Azide)CuAAC (Azide-Alkyne)
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity
Kinetics (k₂ in M⁻¹s⁻¹) Up to 10⁶~110 - 10⁴
In Vivo Applicability HighHighChallenging
Toxicity Concerns MinimalMinimal for DBCOCopper-induced cytotoxicity

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.

MTT Assay for In Vitro Cytotoxicity

Objective: To assess the effect of the conjugate on cell metabolic activity as an indicator of cytotoxicity.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium. Replace the existing medium with the medium containing the conjugate at various concentrations. Include a vehicle control (e.g., PBS or DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the conjugate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

TUNEL Assay for Apoptosis Detection

Objective: To identify DNA fragmentation, a hallmark of apoptosis, induced by the conjugate.

Methodology:

  • Sample Preparation: Culture cells on coverslips or in chamber slides and treat with the this compound conjugate as described for the MTT assay.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

Hemolysis Assay

Objective: To evaluate the compatibility of the conjugate with red blood cells.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with sterile PBS (pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add the this compound conjugate at various concentrations to the RBC suspension. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). Incubate the samples at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and the rationale behind the biocompatibility of this compound conjugates.

experimental_workflow cluster_invitro In Vitro Biocompatibility Assessment cluster_hemocompatibility Hemocompatibility Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay TUNEL Assay TUNEL Assay Compound Treatment->TUNEL Assay Cytotoxicity Cytotoxicity MTT Assay->Cytotoxicity Apoptosis Apoptosis TUNEL Assay->Apoptosis RBC Preparation RBC Preparation Incubation with Conjugate Incubation with Conjugate RBC Preparation->Incubation with Conjugate Hemolysis Assay Hemolysis Assay Incubation with Conjugate->Hemolysis Assay Hemocompatibility Hemocompatibility Hemolysis Assay->Hemocompatibility

Caption: Workflow for assessing the in vitro biocompatibility and hemocompatibility of conjugates.

Biocompatibility_Factors cluster_components Molecular Components cluster_properties Biocompatibility Properties This compound This compound Methyltetrazine Methyltetrazine This compound->Methyltetrazine PEG24 PEG24 This compound->PEG24 Boc Boc This compound->Boc Low Cytotoxicity Low Cytotoxicity Methyltetrazine->Low Cytotoxicity Reduced Immunogenicity Reduced Immunogenicity PEG24->Reduced Immunogenicity Good Solubility Good Solubility PEG24->Good Solubility

Caption: Factors contributing to the biocompatibility of this compound.

Click_Chemistry_Comparison cluster_alternatives Alternatives Bioorthogonal Ligation Bioorthogonal Ligation Tetrazine-TCO Tetrazine-TCO Bioorthogonal Ligation->Tetrazine-TCO SPAAC (DBCO-Azide) SPAAC (DBCO-Azide) Bioorthogonal Ligation->SPAAC (DBCO-Azide) CuAAC (Alkyne-Azide) CuAAC (Alkyne-Azide) Bioorthogonal Ligation->CuAAC (Alkyne-Azide) Excellent Biocompatibility Excellent Biocompatibility Tetrazine-TCO->Excellent Biocompatibility SPAAC (DBCO-Azide)->Excellent Biocompatibility Copper Cytotoxicity Copper Cytotoxicity CuAAC (Alkyne-Azide)->Copper Cytotoxicity

Caption: Comparison of biocompatibility in major click chemistry reactions.

Conclusion

This compound conjugates represent a powerful and versatile tool for bioconjugation, offering the benefits of rapid, catalyst-free ligation chemistry. Based on the well-documented biocompatibility of its core components, particularly the PEG spacer, this class of molecules is expected to have a favorable safety profile for a wide range of research and pre-clinical applications. When compared to alternatives, the tetrazine-based iEDDA reaction shares the excellent biocompatibility of SPAAC, while avoiding the inherent cytotoxicity concerns associated with the copper catalyst required for CuAAC. As with any novel conjugate, it is imperative for researchers to conduct thorough, application-specific biocompatibility studies to ensure safety and efficacy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting such assessments.

References

A Researcher's Guide to Tetrazine Derivatives: An In Vitro and In Vivo Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal chemical tool is paramount for the success of in vitro and in vivo studies. Among the most powerful reactions in this toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile. The following guide provides an objective comparison of the performance of different tetrazine derivatives, supported by experimental data, to aid in the rational design of probes and drug delivery systems.

The reactivity and stability of 1,2,4,5-tetrazines are critically influenced by the substituents at the 3 and 6 positions of the tetrazine core. This balance is a key consideration in the design of bioorthogonal probes, as electron-withdrawing groups can increase the rate of the IEDDA cycloaddition but may also render the tetrazine ring more susceptible to degradation in physiological environments[1].

Quantitative Performance Comparison of Tetrazine Derivatives

The selection of a tetrazine derivative often involves a trade-off between reaction kinetics and stability. The following table summarizes the performance of various monosubstituted and other tetrazine derivatives, highlighting key parameters for in vitro and in vivo applications.

Tetrazine Derivative (Substituent)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Half-life (t₁/₂) in Serum (hours)Key Characteristics & Applications
Monosubstituted Pyridyl Tetrazines
H-Pyridyl~3,000> 24Good balance of reactivity and stability.
CH₃-Pyridyl~1,000> 24High stability, moderate reactivity.
CO₂Et-Pyridyl~10,000~12Increased reactivity, moderate stability.
CN-Pyridyl~33,000< 1Very high reactivity, low stability.
Monosubstituted Pyrimidyl Tetrazines
H-Pyrimidyl~13,000~12High reactivity, moderate stability.
CH₃-Pyrimidyl~5,000> 24High stability, good reactivity.
Other Common Tetrazines
H-TetrazineUp to 30,000LowFastest kinetics, but poor aqueous stability, limiting long-term in vivo use[2].
Methyltetrazine~1,000 - 10,332HighOffers an optimal balance of rapid reactivity and high stability for in vivo applications[2].
Phenyl-Tetrazine~1,000ModerateModerate reactivity and stability.
tert-Butyl-TetrazineSlower than methyltetrazineVery HighVery stable but with slower reaction kinetics[2].

Data compiled from BenchChem's comparative guide.[1][2]

In Vivo Comparison of ¹⁸F-Labeled Tetrazines for Pretargeted PET Imaging

A head-to-head in vivo comparison of different highly reactive and polar ¹⁸F-labeled tetrazines in xenograft mice revealed significant differences in their pharmacokinetics and tumor targeting capabilities. The study highlighted that monocarboxylic acid derivatives with a net charge of 0 outperformed dicarboxylic acid derivatives with a net charge of -1, suggesting that a neutral charge may be ideal for achieving higher tumor accumulation and faster clearance[3].

¹⁸F-Labeled Tetrazine DerivativeTumor Accumulation (%ID/g)Tumor-to-Muscle Ratio (3h post-injection)Key Findings
Monocarboxylic Acid Derivatives (Net Charge 0)
[¹⁸F]2-HighestShowed the highest tumor-to-background ratios[3].
[¹⁸F]4Superior-Demonstrated superior tumor accumulation but with prolonged blood retention[3].
Dicarboxylic Acid Derivatives (Net Charge -1)
[¹⁸F]1Outperformed by [¹⁸F]2 and [¹⁸F]4--
[¹⁸F]3Outperformed by [¹⁸F]2 and [¹⁸F]4--

This table summarizes findings from a head-to-head in vivo study.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments used in the comparison of tetrazine derivatives.

Measurement of Second-Order Rate Constants (k₂)

The reaction kinetics of tetrazine derivatives with a dienophile, such as trans-cyclooctene (B1233481) (TCO), are typically determined using pseudo-first-order kinetics.

  • Preparation of Reactants: Prepare stock solutions of the tetrazine derivative and the dienophile (e.g., TCO) in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).

  • Kinetic Measurement: The reaction is monitored by observing the change in absorbance of the tetrazine over time using a UV-Vis spectrophotometer. The dienophile is used in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

In Vitro Stability Assay in Serum

The stability of tetrazine derivatives in a biological matrix is a critical parameter for in vivo applications.

  • Incubation: A solution of the tetrazine derivative is incubated in fresh serum (e.g., mouse or human) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: The concentration of the remaining intact tetrazine in each aliquot is quantified using HPLC or LC-MS.

  • Half-life Calculation: The half-life (t₁/₂) of the tetrazine derivative in serum is determined by plotting the natural logarithm of the remaining tetrazine concentration against time and fitting the data to a first-order decay model.

In Vivo Pretargeted PET Imaging

This protocol outlines a typical workflow for comparing ¹⁸F-labeled tetrazine derivatives in a tumor xenograft mouse model.

  • Animal Model: Nude mice are subcutaneously inoculated with tumor cells (e.g., LS174T cells overexpressing a target antigen).

  • Pretargeting: Once tumors reach a suitable size, a targeting vector (e.g., an antibody) conjugated with a dienophile (e.g., TCO) is administered intravenously. A sufficient time interval (e.g., 24-72 hours) is allowed for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation.

  • Radiotracer Injection: The ¹⁸F-labeled tetrazine derivative is injected intravenously.

  • PET Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, 3 hours) to visualize the biodistribution of the radiotracer.

  • Data Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs (e.g., muscle, liver, kidneys) to quantify the radioactivity concentration. The tumor uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), and tumor-to-background ratios (e.g., tumor-to-muscle) are calculated to assess imaging contrast.

Visualizing Key Concepts and Workflows

To further clarify the processes and relationships discussed, the following diagrams have been generated.

Tetrazine_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis Kinetics Kinetics Synthesis->Kinetics k₂ measurement Stability Stability Synthesis->Stability Serum half-life Radiolabeling Radiolabeling Kinetics->Radiolabeling Informs selection Stability->Radiolabeling Pretargeting Pretargeting Radiolabeling->Pretargeting PET_Imaging PET_Imaging Pretargeting->PET_Imaging Biodistribution Biodistribution PET_Imaging->Biodistribution

Caption: Experimental workflow for comparing tetrazine derivatives.

Reactivity_Stability_Tradeoff High_Reactivity High_Reactivity Fast_Kinetics Fast_Kinetics High_Reactivity->Fast_Kinetics Low_Stability Low_Stability High_Reactivity->Low_Stability Optimal_Balance Optimal_Balance Fast_Kinetics->Optimal_Balance Rapid_Degradation Rapid_Degradation Low_Stability->Rapid_Degradation Low_Reactivity Low_Reactivity Slow_Kinetics Slow_Kinetics Low_Reactivity->Slow_Kinetics High_Stability High_Stability Low_Reactivity->High_Stability Long_Half_Life Long_Half_Life High_Stability->Long_Half_Life Long_Half_Life->Optimal_Balance

Caption: The trade-off between reactivity and stability in tetrazines.

Pretargeted_Imaging_Pathway Antibody_TCO Antibody-TCO Conjugate Binding Antibody binds to Tumor Antigen Antibody_TCO->Binding Tumor_Cell Tumor Cell with Antigen Tumor_Cell->Binding IEDDA_Reaction IEDDA Click Reaction Binding->IEDDA_Reaction Radiolabeled_Tetrazine ¹⁸F-Tetrazine Radiolabeled_Tetrazine->IEDDA_Reaction PET_Signal PET Signal at Tumor Site IEDDA_Reaction->PET_Signal

Caption: Signaling pathway for pretargeted PET imaging.

References

Methods for confirming the stability of the linkage formed by Methyltetrazine-PEG24-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage in bioconjugates is a critical parameter determining their efficacy and safety. The inverse electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics.[1][2] This guide provides a comprehensive comparison of methods to confirm the stability of the linkage formed by Methyltetrazine-PEG24-Boc and evaluates its performance against alternative bioconjugation chemistries.

Quantitative Comparison of Bioconjugation Chemistries

The choice of a bioorthogonal or bioconjugation chemistry significantly impacts the stability of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison between tetrazine ligation and its alternatives.

Bioorthogonal ReactionHandle 1Handle 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Resulting LinkageKey Stability Characteristics
Tetrazine Ligation (IEDDA) Methyltetrazine trans-Cyclooctene (TCO) ~10³ - 10⁶ [1][3]Dihydropyridazine Generally stable under physiological conditions, but stability is inversely correlated with reactivity. Electron-donating substituents like methyl groups enhance stability. [4][5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideDIBAC/ADIBO, BCN, DIFO0.1 - 1TriazoleVery stable and bioorthogonal.[1]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)NitroneCyclooctyne10 - 60IsoxazolineGenerally stable.
Oxime/Hydrazone LigationAldehyde/KetoneAminooxy/Hydrazine0.23 - 208Oxime/HydrazoneExceptionally stable across a wide pH range.[7]
Maleimide-Thiol ConjugationMaleimideThiolFastThioetherProne to retro-Michael addition, leading to instability, especially in the presence of glutathione.[3]

Stability of Tetrazine Derivatives under Physiological Conditions

The stability of the tetrazine moiety itself is a crucial factor in the overall stability of the conjugate, as its degradation leads to a loss of reactivity.

Tetrazine DerivativeConditionsHalf-life / % Intact
Methyl-phenyl-Tetrazine (MePh) Cell growth medium, 37 °C >95% intact after 12 h [4][8]
2-pyridyl-methyl-Tetrazine (Me2Pyr)Cell growth medium, 37 °C~85% intact after 12 h[4][8]
3-pyridyl-methyl-Tetrazine (Me3Pyr)Cell growth medium, 37 °C~85% intact after 12 h[4][8]
4-pyridyl-methyl-Tetrazine (Me4Pyr)Cell growth medium, 37 °C30% intact after 12 h[4][8]
DimethyltetrazinePhosphate-buffered saline (PBS)~50% hydrolyzed within 14 h[9]
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)Half-life of 9.6 h[9]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful assessment of bioconjugate stability.

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of a bioconjugate in a buffered solution or biological matrix over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound conjugated to a biomolecule (e.g., antibody, peptide).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Human or mouse serum/plasma.

  • HPLC system with a suitable column (e.g., C18, size-exclusion).

  • Incubator at 37°C.

  • Quenching solution (if necessary, e.g., excess TCO to react with any remaining tetrazine).

Procedure:

  • Sample Preparation: Dissolve the bioconjugate in PBS or the desired biological matrix to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • Quenching (Optional): If assessing the stability of the unreacted tetrazine, add a quenching agent.

  • Analysis: Analyze the samples by HPLC. For protein conjugates, a size-exclusion column can be used to monitor for aggregation or fragmentation. For smaller molecules or to analyze the release of a payload, a reverse-phase C18 column is typically used.

  • Data Analysis: Monitor the peak corresponding to the intact conjugate over time. The percentage of intact conjugate can be calculated by comparing the peak area at each time point to the peak area at time 0.

Protocol 2: Mass Spectrometry-Based Stability Assay for ADCs

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the stability of an antibody-drug conjugate (ADC), specifically by monitoring the drug-to-antibody ratio (DAR).[10][11]

Materials:

  • ADC construct.

  • Human or other species' plasma.[10]

  • Immunoaffinity capture beads (e.g., Protein A/G).[12]

  • Wash buffer (e.g., PBS).

  • Elution buffer (e.g., low pH glycine).

  • LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[13]

  • ADC Capture: At each time point, isolate the ADC from the plasma using immunoaffinity capture beads.[10][12]

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution: Elute the intact ADC from the beads.

  • LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the average DAR.[10] Deconvolution of the resulting mass spectrum will show the distribution of different drug-loaded species.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates cleavage of the linker and loss of the payload.[10]

Visualizing Experimental Workflows

To better understand the processes involved in stability testing, the following diagrams illustrate the experimental workflows.

HPLC_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis start Bioconjugate Solution (PBS or Serum) incubate Incubate at 37°C start->incubate timepoints Withdraw Aliquots at Time Points incubate->timepoints hplc HPLC Analysis timepoints->hplc data Data Analysis (% Intact Conjugate) hplc->data

Caption: Workflow for HPLC-based stability assessment of bioconjugates.

MS_Stability_Assay cluster_incubation Incubation cluster_capture Isolation cluster_analysis Analysis start ADC in Plasma incubate Incubate at 37°C start->incubate capture Immunoaffinity Capture incubate->capture At time points wash Wash Beads capture->wash elute Elute ADC wash->elute lcms LC-MS Analysis elute->lcms data Data Analysis (DAR over time) lcms->data

Caption: Workflow for mass spectrometry-based ADC stability assessment.

Signaling Pathways and Logical Relationships

The stability of a tetrazine is influenced by the electronic properties of its substituents. This relationship can be visualized as follows:

Tetrazine_Stability_Logic cluster_properties Electronic Properties cluster_stability Ring Stability substituent Substituent on Tetrazine Ring edg Electron-Donating (e.g., -CH3) substituent->edg ewg Electron-Withdrawing (e.g., -pyridyl) substituent->ewg increased_stability Increased Stability (Resistant to Nucleophilic Attack) edg->increased_stability leads to decreased_stability Decreased Stability (Prone to Degradation) ewg->decreased_stability leads to

References

Benchmarking PROTAC Linker Efficiency: A Comparative Analysis of Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. While the warhead and E3 ligase ligand ensure target engagement and recruitment of the degradation machinery, the linker dictates the geometry and stability of the resulting ternary complex. This guide provides a comparative benchmark of the Methyltetrazine-PEG24-Boc linker against other commonly employed PROTAC linkers, supported by experimental data from analogous systems.

The this compound linker possesses two key features that influence its performance: a long, hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) chain and a methyltetrazine moiety for bioorthogonal conjugation. The PEG chain's length and flexibility are crucial for spanning the distance between the target protein and the E3 ligase, thereby enabling productive ternary complex formation.[1][2] The methyltetrazine group facilitates a highly efficient and specific "click chemistry" reaction for PROTAC synthesis.[3][4]

Comparative Analysis of Linker Performance

Table 1: Comparison of Flexible Linker Types - PEG vs. Alkyl Chains

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations & References
PEG PEG-based linkersVariousVariousGenerally potent, but highly dependent on lengthHighPEG linkers enhance solubility, which can improve cell permeability and overall efficacy.[5][6] However, in some cases, alkyl linkers have shown better performance, suggesting that the hydrophilicity of PEG can be unfavorable for certain ternary complexes.[7]
Alkyl Alkyl chainsVariousVariousCan be highly potentHighAlkyl linkers are more hydrophobic than PEG linkers. For some target-E3 ligase pairs, this can lead to more stable ternary complex formation.[6]

Table 2: Impact of PEG Linker Length on PROTAC Efficiency

Target ProteinE3 LigaseLinker Length (number of atoms)DC50 (nM)Dmax (%)Key Observations & References
Estrogen Receptor α (ERα) VHL12>1000<20A systematic study on ERα degradation demonstrated a clear dependence on linker length, with a 16-atom linker being optimal. Shorter and longer linkers were less effective.[1]
1610>95
20100~80
TBK1 CRBN<12Inactive<10For TBK1 degradation, a minimum linker length was required to observe activity, with a 21-atom linker showing the highest potency.[7]
12-293 - 29276 - 96
BRD4 CRBN0 PEG units<500HighIn a study of BRD4 degraders, both very short and longer PEG linkers resulted in potent degradation, while intermediate lengths were less effective, highlighting a non-linear relationship between linker length and efficacy.[7]
1-2 PEG units>5000Low
4-5 PEG units<500High

Based on the trends observed in these studies, a long PEG linker such as PEG24 in this compound is anticipated to provide good aqueous solubility.[8] However, its efficiency in promoting protein degradation will be highly dependent on the specific target protein and E3 ligase pair, as the optimal linker length for ternary complex formation varies significantly between different systems.[1][7]

Signaling Pathways and Experimental Workflows

The general mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficiency.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Binds Target Protein Target Protein Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis DC50_Dmax DC50 & Dmax Determination Data Analysis->DC50_Dmax

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation Analysis

This protocol is used to determine the DC50 and Dmax values of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Protocol 2: Ternary Complex Formation Assays

Several biophysical techniques can be employed to measure the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These techniques can measure the binding affinities and kinetics of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase upon PROTAC treatment, providing real-time kinetics of ternary complex formation.[3]

Protocol 3: Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • In-cell Ubiquitination Assay:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells and immunoprecipitate the target protein.

    • Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

References

Evaluating the Impact of PEGylation on Bioconjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of biotherapeutics. This modification is designed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other bioconjugates. This guide provides a comparative analysis of PEGylated versus non-PEGylated bioconjugates, supported by experimental data and detailed methodologies, to aid researchers in evaluating the impact of this technology.

The Transformative Effect of PEGylation on Pharmacokinetics

PEGylation can significantly alter the physicochemical properties of a bioconjugate, leading to a range of beneficial effects on its pharmacokinetic profile. By increasing the hydrodynamic size of the molecule, PEGylation can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] This modification can also enhance the solubility of hydrophobic drugs and, in some cases, reduce their immunogenicity.[2] The ultimate goal of PEGylation is to improve the therapeutic efficacy of the bioconjugate by optimizing its exposure in the body, which can lead to less frequent dosing and improved patient compliance.

Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated Bioconjugates

The following tables summarize key pharmacokinetic parameters for several biotherapeutics, comparing their PEGylated and non-PEGylated forms. The data clearly demonstrates the significant impact of PEGylation on parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Table 1: Comparison of Pharmacokinetic Parameters for Interferon-α2a

ParameterInterferon-α2a (Non-PEGylated)Peginterferon-α2a (PEGylated)Fold Change
Half-life (t½) ~2-3 hours~80-90 hours~30-40 fold increase
Clearance (CL) HighSignificantly Reduced-
Volume of Distribution (Vd) LargerSmaller-
Dosing Frequency Multiple times per weekOnce weeklyReduced

Data compiled from publicly available information.

Table 2: Comparison of Pharmacokinetic Parameters for Filgrastim (G-CSF)

ParameterFilgrastim (Non-PEGylated)Pegfilgrastim (PEGylated)Fold Change
Half-life (t½) ~3.5 hours~15-80 hours~4-23 fold increase
Clearance (CL) RapidReduced-
Mean Residence Time (MRT) ShortProlonged-
Dosing Frequency DailyOnce per chemotherapy cycleReduced

Data compiled from publicly available information.

Table 3: Comparison of Pharmacokinetic Parameters for Liposomal Doxorubicin

ParameterConventional Liposomal DoxorubicinPEGylated Liposomal DoxorubicinFold Change
Circulation Half-life (t½) ShortSignificantly prolonged (up to 8-fold increase)[3]Increase
Plasma Concentration LowerHigherIncrease
Tumor Accumulation LowerEnhancedIncrease

Data compiled from publicly available information.[3]

Experimental Protocols

To accurately assess the pharmacokinetic profile of a bioconjugate, a series of well-defined in vivo and analytical experiments are required. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in a Rodent Model (Rats)
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Bioconjugate Administration:

    • The PEGylated and non-PEGylated bioconjugates are formulated in a suitable vehicle (e.g., sterile phosphate-buffered saline, pH 7.4).

    • A single intravenous (IV) bolus dose is administered via the tail vein. The dose will depend on the specific bioconjugate and its expected potency.

  • Blood Sampling:

    • Blood samples (approximately 100-200 µL) are collected from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-administration.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • The blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • The plasma supernatant is carefully collected and stored at -80°C until analysis.

  • Data Analysis:

    • The concentration of the bioconjugate in the plasma samples is determined using a validated analytical method (e.g., ELISA or LC-MS/MS).

    • Pharmacokinetic parameters (t½, CL, Vd, AUC) are calculated using non-compartmental analysis with software such as WinNonlin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Bioconjugate Quantification
  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the bioconjugate and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Plasma samples and a standard curve of the bioconjugate of known concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: A detection antibody, also specific to the bioconjugate and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

  • Substrate Addition: After washing, a substrate for the enzyme (e.g., TMB) is added, leading to a colorimetric reaction.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the bioconjugate in the samples is determined by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC) for Bioconjugate Analysis
  • Sample Preparation: Plasma samples may require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove interfering proteins.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a size-exclusion or reversed-phase column).

  • Mobile Phase: A mobile phase gradient is used to separate the bioconjugate from other plasma components.

  • Detection: The bioconjugate is detected using a UV detector at a specific wavelength or by mass spectrometry (LC-MS) for more sensitive and specific quantification.

  • Quantification: The concentration is determined by comparing the peak area of the bioconjugate in the sample to a standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of a PEGylated and non-PEGylated bioconjugate.

experimental_workflow cluster_preparation Preparation cluster_execution In-Life Phase cluster_analysis Bioanalysis cluster_data_interpretation Data Interpretation Formulation Bioconjugate Formulation (PEGylated & Non-PEGylated) Administration Intravenous Administration Formulation->Administration Animal_Prep Animal Model Preparation (e.g., Rats) Animal_Prep->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Plasma_Processing Plasma Sample Processing Blood_Collection->Plasma_Processing Quantification Quantification (ELISA or LC-MS/MS) Plasma_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (t½, CL, Vd, AUC) Quantification->PK_Analysis Comparison Comparative Analysis of PEGylated vs. Non-PEGylated PK_Analysis->Comparison

References

Validating Methyltetrazine-PEG24-Boc Reactions: A Comparative Guide to Spectrophotometric and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of click chemistry reactions is paramount. The reaction of Methyltetrazine-PEG24-Boc with dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity. This guide provides an objective comparison of the standard spectrophotometric assay for monitoring this reaction alongside alternative analytical methods, offering experimental data and detailed protocols to inform methodology selection.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like TCO is an exceptionally fast bioorthogonal ligation.[1] Validating the successful completion of this reaction is crucial for downstream applications. Here, we compare the performance of UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Analysis of Validation Methods

Each analytical technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, cost, and the richness of the data provided. The choice of method will depend on the specific experimental needs, available instrumentation, and the required level of quantitative detail.

Parameter UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the decrease in absorbance of the tetrazine chromophore as it is consumed in the reaction.Separates reaction components based on their physicochemical properties, allowing for individual quantification.Monitors the change in the chemical environment of specific atomic nuclei in reactants and products.
Sensitivity ModerateHighLow to Moderate
Specificity Low (susceptible to interference from other chromophores in the sample).[2][3]High (analytes are physically separated before detection).[2]High (provides detailed structural information for unambiguous identification).
Analysis Time per Sample Fast (~1-5 minutes)[2]Moderate (~15-30 minutes)[2]Slow (~5-60 minutes, depending on the experiment)
Equipment Cost LowModerate to HighVery High
Running Cost per Sample Low[4]Moderate[4]High
Quantitative Capability Good for reaction kinetics and endpoint determination in clean systems.Excellent for quantification of reactants, products, and impurities.Excellent for quantitative analysis and structural elucidation.
Key Advantage Simplicity and speed.High sensitivity and specificity for complex mixtures.[2][5]Provides detailed structural information and is inherently quantitative without needing response factors for each component.[6]
Key Disadvantage Potential for interference.Longer analysis time and higher cost compared to UV-Vis.Lower sensitivity and high equipment cost.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reactants and reaction conditions.

Spectrophotometric Assay Protocol

This method monitors the consumption of the methyltetrazine reactant by measuring the decrease in its characteristic absorbance in the visible range.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Stock solution of this compound in a compatible solvent (e.g., DMSO)

    • Stock solution of the TCO-containing reaction partner in a compatible solvent

  • Procedure:

    • Dilute the this compound stock solution in the reaction buffer to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the wavelength of maximum absorbance (λmax) for the tetrazine, typically between 510-550 nm.[1]

    • Record a baseline spectrum of the diluted this compound solution.

    • To initiate the reaction, add a stoichiometric equivalent or a slight excess of the TCO-containing reactant to the cuvette.

    • Immediately start monitoring the absorbance at the λmax of the tetrazine at fixed time intervals until the absorbance value stabilizes, indicating the completion of the reaction. For very fast reactions, a stopped-flow spectrophotometer may be necessary.

    • The reaction progress can be calculated by the change in absorbance over time.

HPLC Assay Protocol

This method provides a more detailed analysis by separating the reactants, products, and any potential impurities.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Reaction samples at various time points

  • Procedure:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with an appropriate starting percentage of Mobile Phase B (e.g., 20%).

    • Prepare a calibration curve using known concentrations of the this compound starting material.

    • At desired time points, quench the reaction (e.g., by rapid freezing or addition of a quenching agent) and dilute the samples in Mobile Phase A.

    • Inject the samples onto the HPLC system.

    • Run a linear gradient to elute the components, for example, from 20% to 80% Mobile Phase B over 20 minutes.

    • Monitor the elution profile using the UV detector at two wavelengths: one for the tetrazine (e.g., ~520 nm) and another for a common chromophore in both reactant and product (e.g., 260 or 280 nm).

    • Quantify the disappearance of the reactant peak and the appearance of the product peak by integrating the peak areas and comparing them to the calibration curve.

NMR Spectroscopy Protocol

NMR provides detailed structural information and can be used to unambiguously identify the product and monitor reaction conversion.

  • Materials and Equipment:

    • NMR spectrometer (≥400 MHz recommended)

    • NMR tubes

    • Deuterated solvent compatible with the reaction (e.g., DMSO-d6, D2O)

    • Internal standard with a known concentration (e.g., trimethylsilylpropanoic acid, TMSP)

  • Procedure:

    • Dissolve a known amount of the this compound and the internal standard in the deuterated solvent in an NMR tube.

    • Acquire a baseline 1H NMR spectrum.

    • Add the TCO-containing reactant to the NMR tube to initiate the reaction.

    • Acquire 1H NMR spectra at regular intervals.

    • Process the spectra and monitor the disappearance of the characteristic proton signals of the TCO's alkene group (typically between 5.3-5.7 ppm) and the appearance of new signals corresponding to the dihydropyridazine (B8628806) product.

    • The reaction conversion can be calculated by integrating the signals of the reactant and product relative to the internal standard.

Visualizing the Workflow and Reaction

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output Reaction_Mixture This compound + TCO-functionalized molecule UV_Vis UV-Vis Spectrophotometry Reaction_Mixture->UV_Vis Monitor Absorbance HPLC HPLC Reaction_Mixture->HPLC Separate & Quantify NMR NMR Spectroscopy Reaction_Mixture->NMR Analyze Structure Kinetics Reaction Kinetics / Endpoint UV_Vis->Kinetics HPLC->Kinetics Quantification Purity & Quantification HPLC->Quantification NMR->Quantification Structure Structural Confirmation NMR->Structure IEDDA_Reaction cluster_product Product Methyltetrazine This compound plus + TCO trans-Cyclooctene (TCO) -functionalized molecule arrow Inverse Electron Demand Diels-Alder Reaction TCO->arrow Product Dihydropyridazine Adduct N2 + N₂ (gas) arrow->Product

References

Side-by-side comparison of different Boc removal methods for Methyltetrazine-PEG24-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc Removal Methods for Methyltetrazine-PEG24-Boc

For researchers, scientists, and drug development professionals working with complex biomolecules, the selection of an appropriate deprotection strategy is critical to preserve the integrity of sensitive functional groups. This guide provides a side-by-side comparison of various methods for the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound, a molecule featuring an acid-sensitive methyltetrazine moiety and a long polyethylene (B3416737) glycol (PEG) chain.

The stability of the tetrazine ring is a primary concern, as it can be susceptible to degradation under harsh acidic conditions. The long PEG24 chain can also influence reaction kinetics and solubility. Therefore, the choice of deprotection method requires careful consideration of reaction conditions to ensure high yield and purity of the final product.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for different Boc removal methods. The data presented are representative values based on literature for similar sensitive and PEGylated substrates and should be optimized for the specific molecule.

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
1. Trifluoroacetic Acid (TFA) 20% TFA, Triethylsilane (TES)Dichloromethane (DCM)0 - RT0.5 - 285-95Lower concentrations of TFA are crucial to minimize tetrazine degradation. TES acts as a scavenger for the tert-butyl cation.
2. Hydrochloric Acid (HCl) in Dioxane 4M HCl in DioxaneDioxane0 - RT1 - 480-90Anhydrous conditions are essential to prevent side reactions. The tetrazine moiety may still be at risk of degradation.
3. Zinc Bromide (ZnBr₂) ZnBr₂Dichloromethane (DCM)RT12 - 2470-85A milder Lewis acid approach suitable for acid-sensitive substrates. Reaction times are generally longer.[1][2]
4. Thermal Deprotection -High-boiling solvent (e.g., Toluene, DMF) or neat100 - 1501 - 560-80Avoids acidic reagents, but the high temperature may not be suitable for all complex molecules.

Experimental Protocols

Detailed methodologies for the compared Boc removal methods are provided below.

Trifluoroacetic Acid (TFA) Method

This method utilizes a reduced concentration of TFA in the presence of a scavenger to mitigate the harsh acidity and trap the reactive tert-butyl cation, thus preserving the methyltetrazine ring.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (3-5 equivalents).

  • Slowly add a pre-prepared solution of 20% TFA in DCM.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Precipitate the product by adding cold diethyl ether and collect the solid by filtration or centrifugation.

TFA_Deprotection_Workflow TFA Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tes Add Triethylsilane cool->add_tes add_tfa Add 20% TFA in DCM add_tes->add_tfa stir_0c Stir at 0°C for 30 min add_tfa->stir_0c stir_rt Stir at RT for 1-2 h stir_0c->stir_rt monitor Monitor by LC-MS stir_rt->monitor concentrate Concentrate monitor->concentrate wash Wash with NaHCO3 & Brine concentrate->wash dry Dry over Na2SO4 wash->dry precipitate Precipitate with Diethyl Ether dry->precipitate end Isolated Product precipitate->end

Caption: Workflow for TFA-mediated Boc deprotection.

Hydrochloric Acid (HCl) in Dioxane Method

This is a standard method for Boc deprotection, but care must be taken due to the potential for tetrazine degradation.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Add the 4M HCl in dioxane solution (10-20 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the solution under reduced pressure.

  • Triturate the residue with cold, anhydrous diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration and wash with cold diethyl ether.

HCl_Deprotection_Workflow HCl in Dioxane Deprotection Workflow cluster_reaction Reaction cluster_isolation Isolation start Dissolve Substrate in Dioxane add_hcl Add 4M HCl in Dioxane start->add_hcl stir Stir at RT for 1-4 h add_hcl->stir monitor Monitor by LC-MS stir->monitor concentrate Concentrate monitor->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate end Isolated Product (HCl salt) precipitate->end ZnBr2_Deprotection_Workflow ZnBr2 Deprotection Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in DCM add_znbr2 Add Anhydrous ZnBr2 start->add_znbr2 stir Stir at RT for 12-24 h add_znbr2->stir monitor Monitor by LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench wash Wash with Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Chromatographic Purification concentrate->purify end Isolated Product purify->end Thermal_Deprotection_Workflow Thermal Deprotection Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification start Dissolve Substrate in High-Boiling Solvent heat Heat to 100-150°C start->heat stir Stir for 1-5 h heat->stir monitor Monitor by LC-MS stir->monitor cool Cool to RT monitor->cool concentrate Remove Solvent cool->concentrate purify Chromatographic Purification concentrate->purify end Isolated Product purify->end

References

Methyltetrazine-PEG24-Boc: A GMP-Ready Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugate manufacturing, the selection of raw materials that can meet the stringent requirements of Good Manufacturing Practice (GMP) is paramount. Methyltetrazine-PEG24-Boc, a bifunctional linker at the forefront of click chemistry, is increasingly scrutinized for its suitability in GMP environments. This guide provides a comprehensive comparison of this compound with alternative bioconjugation technologies, supported by experimental data, to inform its application in clinical and commercial drug development.

This compound is a highly versatile molecule combining a stable methyltetrazine moiety for bioorthogonal conjugation, a 24-unit polyethylene (B3416737) glycol (PEG) spacer for improved solubility and pharmacokinetics, and a Boc-protected amine for further functionalization. Its primary application lies in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise and stable linkages are critical.

While "off-the-shelf" GMP-certified this compound is not commonly advertised, leading suppliers of PEG derivatives and bioconjugation reagents have established capabilities to manufacture these critical components under GMP guidelines. Companies specializing in PEG synthesis and the production of ADC linkers confirm their adherence to ICH Q7 guidelines for GMP manufacture, indicating that a GMP-grade version of this compound is attainable for clinical and commercial supply chains. The quality control of such GMP-grade linkers involves a suite of analytical methods to ensure purity, consistency, and reliability.

Performance Comparison: The Methyltetrazine Advantage

The suitability of a linker for GMP manufacturing hinges on its performance, particularly its reaction kinetics, stability, and the purity of the final conjugate. Methyltetrazine stands out for its optimal balance of these properties compared to other tetrazine derivatives and alternative bioconjugation chemistries.

Reaction Kinetics

The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is renowned for its exceptionally fast kinetics, which is a significant advantage in a GMP setting as it allows for efficient and reproducible conjugation at low concentrations, minimizing side reactions and simplifying downstream purification.

Bioconjugation ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Methyltetrazine + TCO (IEDDA) ~1,000 - 10,600 Extremely fast, catalyst-free, bioorthogonal, high stability. [1]
H-Tetrazine + TCO (IEDDA)Up to 30,000Fastest kinetics, but lower stability in aqueous media.[1]
Phenyl-Tetrazine + TCO (IEDDA)~1,000Slower than H-tetrazine, moderate stability.[1]
tert-Butyl-Tetrazine + TCO (IEDDA)Slower than methyltetrazineVery high stability, but slower reaction rates.[1]
DBCO + Azide (SPAAC)~0.1 - 10Fast, catalyst-free, bioorthogonal, high stability.
Maleimide + Thiol~100 - 1,000Fast, specific to thiols, but potential for retro-Michael reaction leading to instability.
NHS Ester + Amine~10 - 100Fast, targets primary amines, but susceptible to hydrolysis.

This table summarizes the reaction kinetics of various bioconjugation methods. The data highlights the superior balance of reactivity and stability offered by methyltetrazine.

Stability

The stability of the resulting conjugate is a critical quality attribute for any therapeutic bioconjugate. The dihydropyridazine (B8628806) bond formed from the methyltetrazine-TCO ligation is highly stable under physiological conditions. This contrasts with linkages such as the maleimide-thiol adduct, which can be susceptible to a retro-Michael reaction, potentially leading to premature release of the payload and off-target toxicity. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, making it more robust for in vivo applications.[2]

Experimental Protocols

General Protocol for Antibody-TCO Conjugation followed by Methyltetrazine-PEG Linker Ligation

This protocol describes a typical workflow for conjugating a TCO-modified antibody with a methyltetrazine-functionalized molecule.

  • Antibody Modification with TCO:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a molar excess of a TCO-NHS ester to the antibody solution. The ratio will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.

    • Characterize the TCO-modified antibody to determine the degree of labeling using techniques like mass spectrometry.

  • Ligation with this compound (or derivative):

    • If using this compound, the Boc protecting group must first be removed using standard acidic conditions (e.g., trifluoroacetic acid) to expose the primary amine for conjugation to a payload. The deprotected linker is then activated (e.g., as an NHS ester) for reaction with the payload.

    • Alternatively, a pre-functionalized Methyltetrazine-PEG-payload can be used.

    • Add the Methyltetrazine-PEG-payload to the TCO-modified antibody solution.

    • The reaction proceeds rapidly at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.

    • Incubate for 1-2 hours to ensure complete reaction.

  • Purification and Analysis:

    • Purify the final antibody-drug conjugate using size exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted linker-payload.

    • Analyze the purified conjugate for purity, drug-to-antibody ratio (DAR), and stability using techniques such as HPLC (hydrophobic interaction, size exclusion), mass spectrometry, and SDS-PAGE.

Quality Control for GMP-Grade Linkers

For a linker to be considered suitable for GMP manufacturing, a robust quality control strategy is essential. This typically includes:

  • Identity Testing: Confirmation of the chemical structure using techniques like NMR and Mass Spectrometry.

  • Purity Assessment: Determination of purity by HPLC to ensure the absence of impurities that could affect the conjugation reaction or the safety of the final product. Lot-to-lot consistency in purity is a critical parameter.

  • Residual Solvent Analysis: Quantification of any residual solvents from the manufacturing process using Gas Chromatography (GC).

  • Bioburden and Endotoxin Testing: For sterile applications, testing for microbial contamination and endotoxins is required.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_final_conjugation Final Conjugation and Purification Antibody Antibody TCO_Antibody TCO_Antibody Antibody->TCO_Antibody Conjugation TCO-NHS_Ester TCO-NHS_Ester TCO-NHS_Ester->TCO_Antibody Purification_1 Purification (Desalting) TCO_Antibody->Purification_1 Final_Conjugate Antibody-Linker-Payload (ADC) Purification_1->Final_Conjugate IEDDA Reaction MeTet-PEG24-Boc Methyltetrazine- PEG24-Boc Deprotection Boc Deprotection MeTet-PEG24-Boc->Deprotection MeTet-PEG24-NH2 Methyltetrazine- PEG24-Amine Deprotection->MeTet-PEG24-NH2 Activated_Linker_Payload Activated Linker-Payload MeTet-PEG24-NH2->Activated_Linker_Payload Payload Payload Payload->Activated_Linker_Payload Conjugation Activated_Linker_Payload->Final_Conjugate Purification_2 Purification (e.g., SEC) Final_Conjugate->Purification_2 Final_Product Final GMP Product Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of an ADC using this compound.

gmp_logic GMP_Suitability Suitability of this compound for GMP Manufacturing Favorable_Properties Inherent Molecular Properties GMP_Suitability->Favorable_Properties Manufacturing_Control Manufacturing & Quality Control GMP_Suitability->Manufacturing_Control Kinetics Fast & Predictable Reaction Kinetics Favorable_Properties->Kinetics Stability High Stability of Linker & Conjugate Favorable_Properties->Stability Bioorthogonality High Specificity (Bioorthogonal) Favorable_Properties->Bioorthogonality GMP_Synthesis Availability of GMP Synthesis Manufacturing_Control->GMP_Synthesis QC_Methods Robust Analytical QC Methods Manufacturing_Control->QC_Methods Consistency Lot-to-Lot Consistency Manufacturing_Control->Consistency

Caption: Logical relationship for determining GMP suitability of this compound.

Conclusion

This compound presents a compelling case for its use in GMP manufacturing of advanced bioconjugates. Its well-balanced profile of rapid and specific reactivity, coupled with the high stability of the resulting linkage, aligns perfectly with the GMP principles of process control, reproducibility, and product quality. While the onus is on the drug developer to engage with suppliers capable of providing GMP-grade material and to perform rigorous qualification, the underlying chemistry of methyltetrazine-PEG linkers provides a solid foundation for the development of robust and compliant manufacturing processes. For researchers and drug developers, the adoption of this compound represents a strategic choice that can facilitate a smoother transition from preclinical research to clinical manufacturing.

References

Preclinical Validation of Methyltetrazine-PEG24-Boc Remains Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of scientific literature and commercial resources, no specific preclinical case studies, comparative performance data, or detailed experimental protocols validating the use of Methyltetrazine-PEG24-Boc could be identified. This notable absence of dedicated research prevents the creation of a comprehensive comparison guide as requested.

This compound is commercially available and frequently categorized as a PEGylated linker for applications in bioorthogonal chemistry. Its intended use is primarily in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methyltetrazine group facilitates a rapid and specific reaction with a corresponding dienophile (such as a trans-cyclooctene, TCO), a cornerstone of bioorthogonal "click chemistry." The 24-unit polyethylene (B3416737) glycol (PEG) chain is incorporated to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while the Boc (tert-Butyloxycarbonyl) protecting group allows for controlled, sequential chemical synthesis.

The lack of specific published studies on this compound may be attributable to several factors. Researchers may be synthesizing similar linkers in-house and referencing them with different nomenclature in their publications. Alternatively, this specific linker may be relatively new, with preclinical studies currently underway but not yet published. It is also possible that researchers opt for alternative, more established linkers for which a greater body of public data is available.

While the fundamental principles of the technologies it enables—bioorthogonal chemistry, PEGylation, and ADC/PROTAC development—are well-documented, the specific performance characteristics of this compound in preclinical models are not. Therefore, a direct comparison with other linkers or drug delivery systems based on experimental data is not feasible at this time.

For researchers and drug development professionals interested in utilizing this specific linker, it would be necessary to conduct internal validation studies to determine its efficacy, stability, and overall performance in their specific preclinical models.

To illustrate the general workflow where a linker like this compound would be used, the following diagrams outline the conceptual steps in ADC and PROTAC synthesis.

ADC_Synthesis_Workflow cluster_synthesis Linker Preparation cluster_conjugation Conjugation to Payload cluster_final_assembly Final ADC Assembly Start Methyltetrazine- PEG24-Boc Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection 1 ActivatedLinker Methyltetrazine- PEG24-NH2 Deprotection->ActivatedLinker 2 Conjugation Amide Coupling (e.g., EDC, NHS) ActivatedLinker->Conjugation 3 Payload Cytotoxic Drug (with reactive group) Payload->Conjugation LinkerPayload Methyltetrazine-PEG24- Drug Conjugate Conjugation->LinkerPayload 4 ClickReaction Bioorthogonal Ligation (Tetrazine-TCO) LinkerPayload->ClickReaction 5 Antibody TCO-modified Antibody Antibody->ClickReaction ADC Final Antibody-Drug Conjugate (ADC) ClickReaction->ADC 6

Caption: Conceptual workflow for synthesizing an Antibody-Drug Conjugate (ADC) using a methyltetrazine-PEG linker.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_first_ligand First Ligand Attachment cluster_second_ligand Second Ligand Attachment (Conceptual) Start Methyltetrazine- PEG24-Boc Deprotection Boc Deprotection Start->Deprotection 1 ActivatedLinker Methyltetrazine- PEG24-NH2 Deprotection->ActivatedLinker 2 Coupling1 Amide Coupling ActivatedLinker->Coupling1 3 E3Ligand E3 Ligase Ligand (e.g., Thalidomide analog) E3Ligand->Coupling1 Intermediate1 Methyltetrazine-PEG24- E3 Ligand Coupling1->Intermediate1 4 ClickReaction Bioorthogonal Ligation Intermediate1->ClickReaction 5 POILigand TCO-modified Protein of Interest (POI) Ligand POILigand->ClickReaction PROTAC Final PROTAC Molecule ClickReaction->PROTAC 6

Caption: Conceptual workflow for synthesizing a PROTAC using a methyltetrazine-PEG linker via bioorthogonal chemistry.

Safety Operating Guide

Navigating the Safe Disposal of Methyltetrazine-PEG24-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the responsible disposal of Methyltetrazine-PEG24-Boc, a bifunctional linker commonly used in bioconjugation and proteomics.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Compounds containing the methyltetrazine moiety may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, direct contact should be avoided.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste through an approved waste disposal service. Do not discharge this compound into drains or dispose of it with regular solid waste.

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • Segregate this waste stream from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting the waste. Plastic containers are often suitable for chemical waste.[3]

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name, and any known hazard symbols.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3]

    • It is good practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Provide a complete and accurate description of the waste to the disposal service.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste in the same designated container.

Spill Management

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or diatomaceous earth.[1][2] Collect the absorbed material and any contaminated surfaces into the designated hazardous waste container. Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of all cleaning materials as hazardous waste.[2]

Summary of Key Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound, based on data for structurally similar compounds.

ParameterGuidelineSource
Primary Hazards Harmful if swallowed, may cause skin, eye, and respiratory irritation.[1]
PPE Safety goggles, chemical-resistant gloves, lab coat.[1][3]
Disposal Method Treat as chemical waste via an approved disposal facility.[3]
Incompatible Materials Strong oxidizing agents.
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Is the waste properly segregated? B->C D Segregate from incompatible materials (e.g., strong oxidizers). C->D No E Place in a dedicated, labeled, and sealed chemical waste container. C->E Yes D->E F Store in a designated, well-ventilated satellite accumulation area. E->F G Is the container full or ready for pickup? F->G G->F No H Contact EHS or a licensed waste disposal contractor. G->H Yes I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.

References

Personal protective equipment for handling Methyltetrazine-PEG24-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Methyltetrazine-PEG24-Boc. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While specific toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with care, following standard laboratory safety protocols for research chemicals. The information below is based on best practices for handling similar chemical structures, including tetrazine, PEGylated, and Boc-protected compounds.

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use and change them immediately if contaminated.[1][2][3]

  • Skin and Body Protection: A lab coat or protective gown is mandatory to protect skin and clothing.[2]

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, use a NIOSH-approved respirator to prevent inhalation.[2][3]

PPE Category Required Equipment
Eye/Face Protection Safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat or protective gown
Respiratory NIOSH-approved respirator (especially for powders)

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Review:

    • Before handling, review the Safety Data Sheet (SDS) for any available specific information.[2]

    • Ensure a designated, clean, and organized workspace is prepared within a chemical fume hood.[2][4]

    • Have all necessary equipment, including PPE, sterile tools, and waste containers, readily accessible.

  • Reconstitution (if applicable):

    • If working with a lyophilized powder, carefully uncap the vial inside the fume hood to minimize aerosolization.[2]

    • Use high-purity solvents or buffers for reconstitution, as specified by the experimental protocol.

    • Add the solvent slowly to the vial to avoid splashing.

    • Gently swirl or pipette to dissolve the compound completely.

  • Handling and Use:

    • Avoid direct contact, inhalation, and ingestion.[4]

    • Use properly calibrated pipettes and sterile equipment to maintain accuracy and prevent cross-contamination.[2][4]

    • Keep the container tightly sealed when not in use.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Clean and decontaminate all work surfaces and equipment.[4]

    • Wash contaminated clothing before reuse.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment.

  • Waste Segregation:

    • All waste materials, including unused compound, contaminated PPE (gloves, wipes), and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Disposal Procedure:

    • Treat all waste as hazardous chemical waste.[5]

    • Do not dispose of this chemical down the drain or in regular trash.[1][4]

    • Arrange for disposal through a licensed and approved chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[1][2][6]

    • Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to schedule waste pickup.[2]

Handling and Disposal Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_reconstitute Reconstitute Compound prep_workspace->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decon Decontaminate Workspace handle_experiment->cleanup_decon disp_collect Collect Hazardous Waste handle_experiment->disp_collect cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_wash->disp_collect disp_contact Contact EH&S disp_collect->disp_contact disp_pickup Licensed Disposal Pickup disp_contact->disp_pickup

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.